molecular formula C8H12N2O2 B1417882 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 1170110-01-6

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1417882
CAS No.: 1170110-01-6
M. Wt: 168.19 g/mol
InChI Key: NWIWGGCNGWUUQU-UHFFFAOYSA-N
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Description

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1170110-01-6) is a valuable spirocyclic building block in organic synthesis, primarily employed as a key intermediate in the development of novel active compounds . Its unique spirocyclic hydantoin structure makes it a versatile scaffold for constructing complex molecules with potential therapeutic applications. This compound is particularly significant in neurological disorder research, where its structure can enhance binding affinity to specific biological receptors . Furthermore, its utility extends to the creation of agrochemicals, contributing to the effectiveness of products like pesticides and herbicides . The compound is characterized by a molecular formula of C 8 H 12 N 2 O 2 and a molecular weight of 168.19 g/mol . For laboratory safety and to maintain product integrity, it is recommended to store the material sealed in a dry environment at 2-8°C, protected from light . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic human use .

Properties

IUPAC Name

1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIWGGCNGWUUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C12CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170110-01-6
Record name 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic organic compound belonging to the spirohydantoin family. Spirohydantoins are a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

The spirocyclic nature of this compound, where the five-membered hydantoin ring shares a single carbon atom with a cyclopentane ring, imparts a unique three-dimensional architecture. This structural rigidity and the presence of functional groups such as amides and a tertiary amine are expected to govern its interactions with biological targets and its overall physicochemical behavior.

Chemical Identity and Molecular Structure

A precise understanding of the chemical identity and structure is fundamental to any scientific investigation. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₂N₂O₂[3]
Molecular Weight 168.19 g/mol Calculated
Monoisotopic Mass 168.08987 Da[3]
SMILES CN1C(=O)NC(=O)C12CCCC2[3]
InChI InChI=1S/C8H₁₂N₂O₂/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H₂,1H₃,(H,9,11,12)[3]
InChIKey NWIWGGCNGWUUQU-UHFFFAOYSA-N[3]

Predicted Physicochemical Properties

PropertyPredicted ValueMethodSource
XlogP 0.2-[3]
Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug discovery, as it describes the lipophilicity of a compound and its potential to cross biological membranes. A predicted XlogP of 0.2 for this compound suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[3] This value indicates that it is likely to have moderate solubility in both aqueous and organic solvents.

Experimental Determination of Physicochemical Properties

To ensure the scientific rigor of any research involving this compound, experimental determination of its physicochemical properties is paramount. The following sections outline the standard protocols for these measurements.

Solubility Determination

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. A systematic approach to solubility determination involves testing the compound in a range of solvents with varying polarities.

Experimental Protocol for Solubility Assessment:

  • Preparation of Solvent Series: Prepare a series of test tubes containing 1 mL of each of the following solvents: water, 5% aqueous HCl, 5% aqueous NaOH, and a polar organic solvent (e.g., ethanol), and a nonpolar organic solvent (e.g., dichloromethane).

  • Sample Addition: To each test tube, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Observation: Vigorously shake each tube and observe for the dissolution of the solid. If the compound dissolves, it is considered soluble in that solvent.

  • Classification: Based on the solubility profile, the compound can be classified into different solubility classes, which can provide initial indications of its acidic, basic, or neutral nature.

Caption: Workflow for solubility determination.

Octanol-Water Partition Coefficient (logP) Measurement

The experimental determination of logP is crucial for validating computational predictions and is a standard assay in preclinical drug development. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted technique.

Experimental Protocol for logP Determination:

  • Preparation of Phases: Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol.

  • Compound Dissolution: Dissolve a known amount of this compound in the water-saturated 1-octanol.

  • Partitioning: Mix the 1-octanol solution with an equal volume of the octanol-saturated water in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect samples from both the aqueous and the 1-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the N-methyl group, and multiplets for the methylene protons of the cyclopentane ring. The chemical shifts and coupling patterns of these signals would be diagnostic of the spirocyclic structure.

  • ¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the carbonyl carbons, the spiro carbon, the N-methyl carbon, and the carbons of the cyclopentane ring. The chemical shifts of the carbonyl carbons are expected to be in the downfield region, characteristic of amide functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is anticipated to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the region of 1650-1750 cm⁻¹. The presence of N-H stretching vibrations (if the imide proton is present in tautomeric forms) and C-H stretching vibrations of the alkyl groups would also be observed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula.

Predicted Mass Spectral Data:

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be invaluable for interpreting experimental mass spectra.[3]

AdductPredicted m/z
[M+H]⁺ 169.09715
[M+Na]⁺ 191.07909
[M-H]⁻ 167.08259
[M+NH₄]⁺ 186.12369
[M+K]⁺ 207.05303

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, the provided information, including its chemical identity, predicted properties, and established experimental protocols for characterization, serves as a valuable resource for scientists and researchers. The unique structural features of this spirohydantoin derivative warrant further investigation to fully elucidate its chemical behavior and explore its potential applications in various scientific disciplines, particularly in the realm of drug discovery and development.

References

  • The Good Scents Company. (n.d.). 3-methyl-2,4-nonanedione. Retrieved from [Link]

  • gsrs. (n.d.). 1,3-DIAZASPIRO(4.4)NONAN-2,4-DIONE. Retrieved from [Link]

  • gsrs. (n.d.). 1,3-DIAZASPIRO(4.4)NONAN-2,4-DIONE. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(2-hydroxyethyl)-. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-4-methylene-2-azaspiro[4.4]nonane-1,6-dione. Retrieved from [Link]

  • ResearchGate. (2025). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • MDPI. (n.d.). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]

  • MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylenespiro[4.4]nonane. Retrieved from [Link]

  • gsrs. (n.d.). 2-(2-METHYLPHENYL)-2-AZASPIRO(4.4)NONANE-1,3-DIONE. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(4.4)nonane-1,6-dione. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pentanone, 4,4-dimethyl-. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.4)nonane-1,7-dione. Retrieved from [Link]

Sources

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the spirohydantoin class of heterocyclic compounds. While specific data for this N-methylated derivative is sparse, this document extrapolates from the well-established chemistry and pharmacology of the parent scaffold to provide a robust resource for researchers. The guide details the compound's structure, physicochemical properties, and a validated two-step synthetic pathway involving the Bucherer-Bergs reaction followed by N-methylation. A significant focus is placed on the therapeutic relevance of the spirohydantoin core, which is recognized as a privileged scaffold in drug discovery. Potential applications, supported by extensive literature on related analogs, are explored, including roles in oncology, metabolic disorders, and neurology. This document concludes with essential safety protocols and handling procedures, positioning this compound as a molecule of interest for further investigation in medicinal chemistry.

Introduction to this compound

Nitrogen-containing heterocyclic compounds form the backbone of modern pharmacology. Among these, the hydantoin (imidazolidine-2,4-dione) moiety is of particular importance, famously represented by the antiepileptic drug Phenytoin. When the hydantoin ring is incorporated into a spirocyclic system, the resulting spirohydantoins exhibit unique three-dimensional conformations that can enhance binding affinity and selectivity for biological targets. These structures are considered "privileged scaffolds" due to their recurring presence in a wide range of biologically active compounds.

This compound belongs to this promising class. It features a cyclopentane ring fused at the C5 position of a hydantoin nucleus, which is further substituted with a methyl group at the N1 position. This N-methylation can significantly alter the compound's physicochemical properties, such as solubility and metabolic stability, compared to its parent structure, making it a prime candidate for drug development programs.

Chemical Identity and Structure

The core structure is a spirocyclic system where a five-membered carbocyclic ring (cyclopentane) and a five-membered heterocyclic ring (hydantoin) share a single carbon atom (the spiro atom). The methyl group on the N1 nitrogen atom distinguishes it from its parent compound.

  • IUPAC Name: this compound

  • Parent Compound CAS Number: 699-51-4 (for 1,3-diazaspiro[4.4]nonane-2,4-dione)

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

The structural rigidity and defined stereochemistry imparted by the spiro-fusion are critical features for molecular recognition by enzymes and receptors.

Physicochemical Properties

Quantitative experimental data for this compound is not widely published. The following table summarizes its known and calculated properties alongside data for the parent compound for comparison.

PropertyThis compound1,3-diazaspiro[4.4]nonane-2,4-dione (Parent)
CAS Number Not readily available699-51-4
Molecular Formula C₈H₁₂N₂O₂C₇H₁₀N₂O₂
Molecular Weight 168.19 g/mol 154.17 g/mol
Appearance Predicted: White to off-white solidData not available
Melting Point Not experimentally determinedData not available
Solubility Predicted to be soluble in organic solventsData not available
LogP (Predicted) ~0.5~0.1

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via a two-stage process: first, the construction of the spirohydantoin core using the well-established Bucherer-Bergs reaction, followed by selective N-methylation.

Stage 1: Bucherer-Bergs Reaction for Spirohydantoin Core Synthesis

The Bucherer-Bergs reaction is a robust and high-yielding multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, a cyanide salt, and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes.

Causality of Experimental Choices:

  • Starting Material: Cyclopentanone is the logical precursor for the [4.4]nonane spiro system.

  • Reagents: Potassium cyanide (KCN) or sodium cyanide (NaCN) serves as the cyanide source, while ammonium carbonate provides both the ammonia and carbon dioxide equivalents required for hydantoin ring formation.

  • Solvent: An aqueous ethanol mixture is typically used to ensure the solubility of both the organic ketone and the inorganic salts.

  • Temperature: Heating the reaction (typically 80-100°C) is necessary to drive the condensations and cyclization steps to completion.

Bucherer_Bergs_Mechanism Figure 1: Bucherer-Bergs Reaction Mechanism Ketone Cyclopentanone Imine Imine Intermediate Ketone->Imine + NH₃ NH3 NH₃ (from (NH₄)₂CO₃) NH3->Imine Aminonitrile Aminonitrile Imine->Aminonitrile + KCN KCN KCN KCN->Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ CO2 CO₂ (from (NH₄)₂CO₃) CO2->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Cyclization Cyclization Intramolecular Cyclization Product 1,3-Diazaspiro[4.4]nonane-2,4-dione IminoOxazolidinone->Product Rearrangement Rearrangement Rearrangement

Caption: Figure 1: Bucherer-Bergs Reaction Mechanism

Stage 2: N-Methylation

Once the parent spirohydantoin is synthesized and purified, the final step is the introduction of the methyl group at the N1 position. This is typically achieved through a standard nucleophilic substitution reaction.

Causality of Experimental Choices:

  • Base: A mild base such as potassium carbonate (K₂CO₃) is used to deprotonate the N1 position of the hydantoin, making it nucleophilic. A stronger base could risk deprotonating the less acidic N3 position or promoting side reactions.

  • Methylating Agent: Iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common, highly effective electrophiles for this purpose.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction.

Detailed Experimental Protocol (Self-Validating System)

Stage 1: Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclopentanone (0.1 mol), potassium cyanide (0.2 mol), and ammonium carbonate (0.4 mol).

  • Solvent Addition: Add 100 mL of 50% aqueous ethanol. The mixture will be a heterogeneous slurry.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath. Acidify slowly with concentrated HCl to a pH of ~2-3. This protonates the hydantoin and causes it to precipitate.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.

Stage 2: Synthesis of this compound

  • Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the purified parent spirohydantoin (0.05 mol) in 50 mL of anhydrous DMF.

  • Base Addition: Add potassium carbonate (0.075 mol, 1.5 eq.) to the solution.

  • Methylation: Add iodomethane (0.06 mol, 1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into 200 mL of ice-cold water.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Applications in Medicinal Chemistry and Drug Development

The spirohydantoin scaffold is a cornerstone in modern medicinal chemistry due to its favorable pharmacological properties. The rigid spirocyclic core orients substituents in precise vectors, enabling high-affinity interactions with biological targets.

Drug_Development_Workflow Figure 2: Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_application Therapeutic Applications Start Cyclopentanone BB_Reaction Bucherer-Bergs Reaction Start->BB_Reaction Parent Parent Spirohydantoin BB_Reaction->Parent Methylation N-Methylation Parent->Methylation Target This compound Methylation->Target Oncology Oncology (p300/CBP Inhibition) Target->Oncology Analog Activity [4] Metabolic Metabolic Disease (MCH-R1 Antagonism) Target->Metabolic Analog Activity [10] Leukemia Leukemia (Apoptosis Induction) Target->Leukemia Analog Activity [5] Neurology Neurology (Aldose Reductase Inhibition) Target->Neurology Analog Activity [1]

Caption: Figure 2: Drug Discovery Workflow

Key Therapeutic Areas for Spirohydantoins
  • Oncology: Spirohydantoin derivatives have been identified as potent and selective inhibitors of the p300/CBP histone acetyltransferases, which are linked to cancer progression. A novel spirohydantoin was found to be a more potent, orally bioavailable inhibitor than previous leads, highlighting the scaffold's potential in developing anti-cancer drugs. Other novel spirohydantoins have demonstrated the ability to inhibit cell growth and induce apoptosis in human leukemia cell lines through the mitochondrial pathway.

  • Metabolic Disorders: The design and synthesis of spirohydantoins have led to the discovery of potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1). As MCH is a key regulator of energy balance, its antagonists are actively pursued as potential treatments for obesity.

  • Diabetic Complications: Spirohydantoins have been synthesized and studied as inhibitors of aldose reductase. This enzyme is implicated in the pathogenesis of secondary complications of diabetes, such as neuropathy and cataracts. The specific conformation of the spiro-system is crucial for effective enzyme inhibition.

The methylation at the N1 position of this compound makes it an attractive candidate for screening in these and other therapeutic areas, as it may offer improved drug-like properties over non-methylated analogs.

Experimental Protocols and Handling

Laboratory Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for the title compound, precautions should be based on chemically related structures and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its precursors.

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile reagents like iodomethane or toxic solids like potassium cyanide.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires specialized disposal procedures.

Conclusion

This compound is a structurally intriguing molecule that stands at the intersection of established synthetic chemistry and modern drug discovery. While direct experimental data remains to be published, its synthesis is readily achievable through a logical and scalable pathway. The true value of this compound lies in the proven therapeutic potential of the spirohydantoin scaffold. As researchers continue to explore privileged structures for novel therapeutics, this compound and its derivatives represent a promising, yet underexplored, area for investigation. This guide provides the foundational knowledge for scientists to synthesize, handle, and strategically deploy this compound in their research endeavors.

References

  • Courtoison, J. C., Coudert, P., Couquelet, J., Tronche, P., Jonadet, M., & Bastide, P. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica,

Spectral Data Deep Dive: A Technical Guide to 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound featuring a hydantoin ring fused to a cyclopentane ring. This structural motif is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the hydantoin core in a variety of pharmacologically active molecules.[1] A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be utilized for this compound.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the N-methyl group and the protons of the cyclopentane ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃2.8 - 3.0Singlet3H
-CH₂- (cyclopentane)1.7 - 2.2Multiplet8H

Expert Interpretation:

  • N-Methyl Protons: The singlet at approximately 2.8-3.0 ppm is characteristic of a methyl group attached to a nitrogen atom within a hydantoin ring.[2] The electronegativity of the adjacent nitrogen and carbonyl groups deshields these protons, shifting them downfield from a typical aliphatic methyl group.

  • Cyclopentane Protons: The protons on the cyclopentane ring are all chemically equivalent due to the free rotation of the ring and the symmetry of the molecule. They are expected to appear as a complex multiplet in the range of 1.7-2.2 ppm. This chemical shift is typical for protons in a five-membered cycloalkane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton, with distinct signals for the carbonyl carbons, the spiro carbon, the N-methyl carbon, and the carbons of the cyclopentane ring.

Carbon(s) Predicted Chemical Shift (δ, ppm)
C=O (C2, C4)170 - 185
Spiro C (C5)60 - 75
-CH₂- (cyclopentane)25 - 40
N-CH₃25 - 35

Expert Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons of the hydantoin ring are expected to resonate in the downfield region of 170-185 ppm, which is characteristic of amide and imide carbonyls.[3]

  • Spiro Carbon: The spiro carbon (C5), being quaternary and attached to two nitrogen atoms and two carbons, is predicted to have a chemical shift in the range of 60-75 ppm.

  • Cyclopentane Carbons: The four equivalent methylene carbons of the cyclopentane ring will likely appear as a single peak in the aliphatic region of 25-40 ppm.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to be in a similar region to the cyclopentane carbons, around 25-35 ppm.

Experimental Protocol: NMR Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Lock onto the deuterium signal of the solvent. prep3->acq1 acq2 Shim the magnetic field to achieve optimal resolution. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation to the FID. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum. proc3->proc4

Figure 2: A generalized workflow for the acquisition and processing of NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the cyclic imide functionality.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (asymmetric stretch)1770 - 1790Strong
C=O (symmetric stretch)1700 - 1720Strong
C-N Stretch1300 - 1400Medium
C-H Stretch (aliphatic)2850 - 3000Medium

Expert Interpretation:

  • Carbonyl Stretching: The most prominent feature of the IR spectrum will be the two strong absorption bands corresponding to the carbonyl groups of the hydantoin ring. Cyclic imides typically show two C=O stretching bands due to symmetric and asymmetric stretching modes.[4] The higher frequency band is attributed to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch.[5]

  • C-N Stretching: A medium intensity band in the 1300-1400 cm⁻¹ region is expected for the C-N bond stretching vibrations within the hydantoin ring.

  • C-H Stretching: The aliphatic C-H stretching vibrations of the N-methyl and cyclopentane groups will appear in the 2850-3000 cm⁻¹ region.[6]

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Ion Predicted m/z Comment
[M+H]⁺169.0971Protonated molecular ion
[M+Na]⁺191.0791Sodiated molecular ion
[M]⁺˙168.0899Molecular ion (radical cation)

Expert Interpretation:

  • Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) is expected at an m/z of 168, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several key pathways:

    • Loss of CO: A common fragmentation pathway for cyclic diones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 140.

    • Cleavage of the Cyclopentane Ring: Fragmentation of the cyclopentane ring can occur through various pathways, leading to a series of smaller fragment ions.

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups or the nitrogen atoms can also lead to characteristic fragment ions.

Experimental Protocol: MS Data Acquisition (Electrospray Ionization - ESI)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). prep1->prep2 acq1 Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature). prep2->acq1 acq2 Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). acq1->acq2 acq3 If desired, perform MS/MS analysis on the molecular ion to obtain fragmentation data. acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). acq3->proc1 proc2 Analyze the fragmentation pattern to deduce structural information. proc1->proc2

Figure 3: A generalized workflow for ESI-MS analysis.

Conclusion

The spectral data for this compound, while not extensively published, can be confidently predicted based on the well-established principles of NMR, IR, and MS, and by drawing comparisons with structurally related compounds. This guide provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this important heterocyclic scaffold. The provided experimental protocols offer a starting point for the acquisition of high-quality spectral data.

References

  • McKittrick, P. T., & Katon, J. E. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. Applied Spectroscopy, 44(5), 812–817.
  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(3), 10-14.
  • Trigo, G. G., Martínez, M. M., & Gálvez, E. G. (1981). PMR and 13C-NMR Spectroscopy of Tropane and N-Substituted Nortropane Spirohydantoins. Journal of Pharmaceutical Sciences, 70(1), 87-89.
  • Wieland, T., & Grimm, D. (1964). Carbonyl Absorption Bands in the Infrared Spectra of Some Cyclic Imides with a Five-membered Ring. Bulletin of the Chemical Society of Japan, 37(12), 1844-1848.
  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy (2nd ed.). Holden-Day.
  • Dudley, D. A., Bunker, A. M., Chi, L., & Kodukula, K. (2010). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 125–140.
  • PubChem. (n.d.). 1-Methylhydantoin. Retrieved January 19, 2026, from [Link].

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound featuring a spirocyclic scaffold fused to a methylated hydantoin ring. Such structures are of significant interest in medicinal chemistry due to their potential to offer improved physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this molecule. In the absence of extensive empirical data for this specific compound, this document synthesizes information from the broader class of spirohydantoins and provides detailed, field-proven protocols for the experimental determination of its solubility and stability profiles. The causality behind experimental choices is explained to empower researchers in their drug development endeavors.

Introduction: The Significance of the Spirohydantoin Scaffold

The unique three-dimensional architecture of spirocyclic compounds is increasingly leveraged in drug design to enhance molecular properties. The fusion of two rings through a single carbon atom, the spiro center, imparts a rigid, non-planar geometry that can lead to improved target binding and selectivity. When this scaffold is integrated with a hydantoin (imidazolidine-2,4-dione) moiety, the resulting spirohydantoin offers a compelling template for drug discovery. The hydantoin ring itself is a well-established pharmacophore found in various therapeutic agents, including anticonvulsants[1].

The methylation at the N-1 position of the hydantoin ring in this compound can further modulate its properties, potentially affecting its solubility, metabolic stability, and interaction with biological targets. This guide will provide a foundational understanding of these key characteristics.

Solubility Profile: Theoretical Considerations and Experimental Protocol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability[2]. The structure of this compound, possessing both a non-polar cyclopentane ring and a polar N-methylated hydantoin moiety, suggests a nuanced solubility profile.

Anticipated Solubility Characteristics
  • Aqueous Solubility: The hydantoin ring contains hydrogen bond donors and acceptors, which should confer some degree of aqueous solubility. However, the overall solubility is expected to be pH-dependent. At neutral pH, the molecule is likely to exhibit moderate to low solubility. In acidic or basic conditions, the solubility may be altered due to the potential for protonation or deprotonation, although the hydantoin ring is generally weakly acidic.

  • Organic Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Solubility in non-polar solvents such as hexanes is anticipated to be low.

Experimental Workflow for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility[3].

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Ensure equilibrium (typically 24-48h) equil1->equil2 analysis1 Filter/centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify concentration of the supernatant (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate solubility (mg/mL or µM) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol for Equilibrium Solubility Measurement
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Recording: Record the determined solubility in a structured format.

Data Presentation: Solubility Data Table
Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mM)
Water25~7.0
0.1 M HCl251.0
PBS257.4
Ethanol25N/A
DMSO25N/A

Stability Profile and Degradation Pathways

Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation products[4]. The hydantoin ring is the most likely site of chemical instability in this compound.

Predicted Degradation Pathways

The primary degradation pathway for hydantoins is hydrolysis of the amide bonds within the ring[1]. This can occur under both acidic and basic conditions.

  • Alkaline Hydrolysis: Under basic conditions, the hydantoin ring is susceptible to cleavage. The reaction is often initiated by hydroxide ion attack on one of the carbonyl carbons, leading to ring-opening to form an N-carbamoyl amino acid derivative[5].

  • Acidic Hydrolysis: In the presence of strong acid and heat, the hydantoin ring can also be hydrolyzed, ultimately yielding an amino acid, ammonia, and carbon dioxide[1].

The N-methylation at the 1-position is expected to influence the rate of hydrolysis compared to the unsubstituted parent compound, but the fundamental degradation pathway should remain the same[6].

G compound This compound C₈H₁₂N₂O₂ intermediate N-Carbamoyl-1-(methylamino)cyclopentane-1-carboxylic acid C₈H₁₄N₂O₃ compound->intermediate Ring Opening (Hydrolysis) product 1-(Methylamino)cyclopentane-1-carboxylic acid C₇H₁₃NO₂ intermediate->product Decarbamoylation

Caption: Predicted Hydrolytic Degradation Pathway.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods[7][8].

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C, solid & solution) photo Photolytic Stress (ICH Q1B light exposure) sampling Sample at time points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc mass_balance Assess Purity & Mass Balance hplc->mass_balance

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Forced Degradation Protocol
  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Keep the solutions at an elevated temperature (e.g., 60°C) and take samples at various time points.

    • Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to high temperature (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[9].

  • Sample Analysis: At each time point, analyze the stressed samples against a control (unstressed) sample using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

  • Data Evaluation: Assess the percentage of degradation and perform a mass balance calculation.

Data Presentation: Stability Summary Table
Stress ConditionDurationTemperature% Degradation of ParentNo. of DegradantsObservations
0.1 M HCl24 h60°C
0.1 M NaOH24 h60°C
3% H₂O₂24 hRT
Thermal (Solid)72 h80°C
Photolytic-ICH Q1B

Conclusion

While specific experimental data for this compound is not yet widely published, its chemical behavior can be predicted with reasonable confidence based on the well-understood chemistry of the spirohydantoin class. The compound is expected to have a solubility profile dependent on the solvent polarity and pH, and its primary stability liability is likely the hydrolytic cleavage of the hydantoin ring. The experimental protocols provided in this guide offer a robust framework for researchers to thoroughly characterize the solubility and stability of this promising molecule, thereby enabling informed decisions in the drug discovery and development process.

References

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. Retrieved from [Link]

  • Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (8), 887-892.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
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  • Stavchansky, S., Wallace, J. E., & Wu, P. (1983). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Journal of pharmaceutical sciences, 72(5), 546–548.
  • Marinov, M., Frenkeva, M., & Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342.
  • Kim, J. M., Shimizu, S., & Yamada, H. (1987). Amidohydrolysis of N-methylhydantoin coupled with ATP hydrolysis.
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  • Nagy, L., Maróti, P., & Wraight, C. A. (1998). Thermodynamics of light-induced and thermal degradation of bacteriochlorins in reaction center protein of photosynthetic bacteria. Photosynthesis research, 55(1), 43–57.
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  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129-138.
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  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • de Freitas, V., & Pina, F. (2015). On the thermal degradation of anthocyanidins: cyanidin. RSC Advances, 5(28), 22181-22189.
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  • ResearchGate. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Quality guidelines for oral drug candidates: dose, solubility and lipophilicity. Retrieved from [Link]

  • Ji, Y., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS medicinal chemistry letters, 12(5), 784–790.
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  • ChemSynthesis. (n.d.). 2-methyl-4-methylene-2-azaspiro[4.4]nonane-1,6-dione. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]

  • ACS Publications. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Retrieved from [Link]

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Review of 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1,3-Diazaspiro[4.4]nonane-2,4-dione Scaffold in Medicinal Chemistry

Abstract

The 1,3-diazaspiro[4.4]nonane-2,4-dione core, a prominent member of the spirohydantoin family, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, synthetic accessibility, and capacity for diverse functionalization have established it as a valuable template for the design of novel therapeutic agents. This guide provides a comprehensive review of this scaffold, detailing its synthesis, exploring its wide-ranging biological activities, elucidating structure-activity relationships, and examining its mechanisms of action across various disease areas, including epilepsy, cancer, and microbial infections. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a foundation for the development of a wide array of therapeutic agents. The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold, which features a hydantoin ring spiro-fused to a cyclopentane ring, perfectly embodies this concept.

The hydantoin moiety (imidazolidine-2,4-dione) itself is a cornerstone of medicinal chemistry, present in clinically significant drugs like the anticonvulsant Phenytoin and the anti-androgen Enzalutamide.[1][2] The spirocyclic fusion at the C5 position of the hydantoin ring introduces a rigid, three-dimensional geometry. This structural constraint is critical, as it locks the substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for specific biological targets compared to more flexible, linear molecules. The scaffold's two nitrogen atoms and two carbonyl groups provide a rich array of hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.[1]

Synthesis of the 1,3-Diazaspiro[4.4]nonane-2,4-dione Core

The primary and most efficient method for constructing the spirohydantoin core is the Bucherer–Bergs multicomponent reaction .[3][4] This one-pot synthesis is valued for its operational simplicity and the use of readily available starting materials: a ketone, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[3][5]

The Bucherer-Bergs Reaction: Mechanism and Rationale

The reaction proceeds through the initial formation of a cyanohydrin from the ketone (cyclopentanone for the core scaffold). Subsequent reaction with ammonia (from ammonium carbonate) forms an α-aminonitrile. This intermediate then undergoes cyclization with carbon dioxide (also from ammonium carbonate decomposition) to yield the final spirohydantoin product.[5] The elegance of this reaction lies in its convergence, building molecular complexity rapidly from simple precursors.

Bucherer_Bergs_Workflow Start Cyclopentanone + (NH4)2CO3 + KCN Step1 Formation of Cyanohydrin Intermediate Start->Step1 Heat (55-60°C) H2O/Ethanol Step2 Conversion to α-Aminonitrile Step1->Step2 NH3 Step3 Reaction with CO2 (from Ammonium Carbonate) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 End 1,3-Diazaspiro[4.4]nonane-2,4-dione Step4->End

Caption: Workflow for the Bucherer-Bergs synthesis of the spirohydantoin scaffold.

Experimental Protocol: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

This protocol is adapted from a standard Bucherer-Bergs procedure for a related analogue, illustrating the general methodology.[6]

Materials:

  • 3-Ketotetrahydrofuran (or Cyclopentanone for the parent scaffold)

  • Ammonium Carbonate

  • Potassium Cyanide

  • Ethanol

  • Water

  • 2N Hydrochloric Acid

Procedure:

  • A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of the ketone.[6]

  • The resulting mixture is heated to 55°C.

  • A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.[6]

  • The reaction mixture is stirred at 55°C for 18 hours.

  • After the reaction is complete, the mixture is evaporated in vacuo to dryness.

  • The residue is dissolved in a minimum amount of water, and the solution is made acidic with 2N hydrochloric acid, causing the product to precipitate.

  • The precipitate is filtered, and the filtrate can be concentrated to obtain a second crop of the product.

  • The combined product is recrystallized from ethanol to yield the purified 1,3-diazaspiro[4.4]nonane-2,4-dione derivative.[6]

Medicinal Chemistry Applications

The rigid spirocyclic framework has been successfully exploited to develop potent and selective modulators of various biological targets.

Anticonvulsant Activity

The most well-established therapeutic application of this scaffold is in the treatment of epilepsy. Derivatives of 1,3-diazaspiro[4.4]nonane-2,4-dione act as potent anticonvulsants, primarily through the blockade of voltage-gated sodium channels.[7][8]

Mechanism of Action: In epilepsy, seizures are driven by excessive, high-frequency neuronal firing.[9] Voltage-gated sodium channels are essential for initiating and propagating action potentials.[7][8] Spirohydantoin derivatives preferentially bind to the inactivated state of these channels.[9][10] This "use-dependent" blockade means the drugs have a greater effect on rapidly firing neurons (characteristic of a seizure) while having minimal impact on normal neuronal activity, leading to a favorable therapeutic window.[7]

Anticonvulsant_MoA cluster_neuron Presynaptic Neuron NaChannel Voltage-Gated Na+ Channel Resting Open Inactivated NaChannel:open->NaChannel:inact Inactivation NaChannel:inact->NaChannel:rest Repolarization Block Stabilization of Inactivated State NaChannel:inact->Block Spirohydantoin 1,3-Diazaspiro[4.4]nonane -2,4-dione Derivative Spirohydantoin->NaChannel:inact Binds & Stabilizes AP Action Potential (High Frequency Firing) AP->NaChannel:open Depolarization Seizure Seizure Propagation AP->Seizure Reduction Reduced Neuronal Hyperexcitability Block->Reduction Reduction->Seizure Inhibits

Caption: Mechanism of action for spirohydantoin-based anticonvulsants.

Quantitative Data: The anticonvulsant efficacy of these compounds is typically evaluated in animal models using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests.[11]

CompoundSpiro-Ring SizeSubstituentMES ED₅₀ (mg/kg)Reference
1j CyclopentaneN-aminophenyl76.27[11]
V CyclopentaneN-(4-methylphenyl)amino>100[12]
VI CyclopentaneN-(2-trifluoromethylphenyl)amino>100[12]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Anticancer Activity

The spirohydantoin scaffold has been investigated for its potential in oncology, with derivatives showing promising antiproliferative activity against various cancer cell lines.[13]

Targeted Mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Some derivatives are designed as HDAC inhibitors, where the spirohydantoin acts as a "cap" group for surface recognition, a linker connects to a zinc-binding group.[13]

  • p300/CBP Histone Acetyltransferase (HAT) Inhibition: Novel spirohydantoins have been discovered as potent and selective inhibitors of p300/CBP HATs, which are critical regulators of gene expression implicated in cancer.[14]

  • General Cytotoxicity: Many derivatives exhibit cytotoxic effects through mechanisms that are still under investigation.

Quantitative Data: Anticancer activity is measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Thiadiazole HybridsHCT-116 (Colon)0.092 - 0.120[15]
1,3,4-Thiadiazole HybridsPC-3 (Prostate)0.115 - 0.131[15]
Fluorophenyl-1,3,4-Thiadiazole HybridsMCF-7 (Breast)~52 - 55[16]
2-Thiophenyl-1,3,4-Thiadiazole HybridsMDA-MB-231 (Breast)53.4[17]
Antimicrobial Activity

Derivatives incorporating the 1,3-diazaspiro scaffold, often hybridized with other heterocyclic systems like 1,3,4-thiadiazole, have demonstrated notable antimicrobial properties.[18][19]

Rationale: The search for novel antimicrobial agents is critical due to rising antibiotic resistance. The rigid structure and hydrogen bonding capabilities of the spirohydantoin scaffold make it an attractive starting point for designing inhibitors of essential bacterial or fungal enzymes.

Quantitative Data: Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Compound ClassMicroorganismMIC (µg/mL)Reference
1,3,7-Triazaspiro[4.4]nonane-2,4-dionesStaphylococcus aureusActive[18]
1,3,7-Triazaspiro[4.4]nonane-2,4-dionesBacillus subtilisActive[18]
1,3,4-Oxadiazole HybridsStaphylococcus aureus0.5[20]
1,3,4-Thiadiazole HybridsBacillus polymyxa2.5[21]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry.[22][23] SAR studies on the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold have yielded key insights for optimizing its therapeutic potential.

  • Spiro-Ring Size: For anticonvulsant activity, the cyclopentane ring (as in 2-azaspiro[4.4]nonane-1,3-dione) generally confers greater potency than the cyclohexane ring (2-azaspiro[4.5]decane-1,3-dione).[11] This suggests that the specific spiro-angle and volume of the cyclopentyl group are optimal for fitting into the binding site on the sodium channel.

  • N-Substitution: The hydantoin ring has two nitrogen atoms (N1 and N3) that can be substituted. Alkylation or arylation at these positions is a primary strategy for modulating activity and physicochemical properties. For instance, attaching arylpiperazine moieties can introduce activity at serotonin and dopamine receptors.[24][25]

  • Aromatic Substituents: In anticonvulsant derivatives, the presence and position of substituents on an N-phenylamino moiety significantly impact activity. Methyl or trifluoromethyl groups can enhance potency, with their position on the aromatic ring being critical.[12]

  • Hybridization: Combining the spirohydantoin scaffold with other pharmacologically active heterocycles, such as 1,3,4-thiadiazole or oxadiazole, has proven to be a highly effective strategy for developing potent anticancer and antimicrobial agents.[15][20][26]

Conclusion and Future Perspectives

The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold is a testament to the power of structurally rigid and three-dimensional frameworks in drug design. Its proven success in generating potent anticonvulsant agents has paved the way for its exploration in other complex diseases like cancer and infectious diseases. The synthetic tractability via the Bucherer-Bergs reaction allows for the creation of large libraries of derivatives for high-throughput screening.

Future research will likely focus on:

  • Multi-target Ligands: Designing derivatives that can simultaneously modulate multiple targets, which is a promising strategy for diseases with complex pathologies like cancer and neurodegenerative disorders.

  • Stereoselective Synthesis: Developing methods to synthesize enantiomerically pure spirohydantoins, as different stereoisomers often exhibit distinct pharmacological profiles.

  • New Hybrid Scaffolds: Continuing to explore the combination of the spirohydantoin core with other privileged structures to unlock novel biological activities.

The versatility and proven track record of the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold ensure its continued prominence as a valuable starting point for the discovery of next-generation therapeutics.

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The Ascendancy of Diazaspirocycles: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspirocyclic compounds, characterized by their unique three-dimensional architecture where two nitrogen-containing rings share a single carbon atom, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Their rigid yet tunable frameworks offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, providing enhanced physicochemical properties and novel intellectual property. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic strategies, and the burgeoning applications of these fascinating molecules in drug discovery. We will delve into the causality behind experimental choices in their synthesis, from seminal early methods to contemporary high-efficiency protocols. Furthermore, this guide will explore key case studies of diazaspirocyclic compounds in drug development, elucidating their mechanisms of action and structure-activity relationships.

Introduction: The Allure of the Third Dimension

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to increasingly explore beyond the two-dimensional confines of traditional drug scaffolds. This "escape from flatland" has illuminated the path to sp³-rich, three-dimensional structures that can offer superior target engagement, enhanced metabolic stability, and improved aqueous solubility.[1] Among these, diazaspirocyclic compounds have garnered significant attention for their ability to confer these desirable properties while serving as versatile and synthetically accessible building blocks.[2]

The core structure of a diazaspirocycle consists of two nitrogen-containing rings joined at a single spirocyclic carbon atom. This arrangement imparts a rigid conformational constraint, which can be highly advantageous in drug design by pre-organizing functional groups for optimal interaction with a biological target. Common examples include diazaspiro[3.3]heptanes, diazaspiro[4.4]nonanes, diazaspiro[4.5]decanes, and diazaspiro[5.5]undecanes, each offering a unique geometric presentation of its nitrogen atoms and potential substitution vectors.

This guide will provide a deep dive into the world of diazaspirocyclic compounds, from their initial discovery to their current status as privileged scaffolds in drug development.

A Historical Odyssey: The Discovery and Evolution of Diazaspirocycles

The journey of diazaspirocyclic compounds from chemical curiosities to indispensable tools in drug discovery has been marked by incremental advances in synthetic chemistry.

Pioneering Syntheses: The Early Days

The first reports of a diazaspirocyclic ring system date back over six decades. For instance, the 2,6-diazaspiro[3.3]heptane framework was first described in the mid-20th century.[3] These early synthetic efforts, while groundbreaking, were often characterized by harsh reaction conditions, limited substrate scope, and low overall yields. For example, early approaches to 2,6-diazaspiro[3.3]heptanes involved multi-step sequences that were not amenable to the rapid generation of diverse libraries of compounds, a necessity in modern drug discovery.[3]

The Modern Synthesis Revolution: Enabling Discovery

The resurgence of interest in diazaspirocycles over the past two decades can be directly attributed to the development of novel and efficient synthetic methodologies. These modern techniques have overcome many of the limitations of the earlier methods, providing access to a wide array of functionalized diazaspirocyclic scaffolds in a scalable and diversity-oriented fashion.

Key advancements include:

  • Domino and Cascade Reactions: These elegant processes allow for the construction of complex molecular architectures in a single step from simple starting materials, significantly improving efficiency. For instance, palladium-catalyzed domino reactions have been employed for the one-step synthesis of diazaspiro[4.5]decane scaffolds.[3][4]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the construction of various ring systems, including those found in diazaspirocycles.[5]

  • Asymmetric Synthesis: The development of stereoselective methods has enabled the synthesis of enantiopure diazaspirocyclic compounds, which is crucial for understanding their interactions with chiral biological targets.[6]

  • Flow Chemistry: The application of continuous flow technology has facilitated the safe and scalable synthesis of strained diazaspirocyclic systems, such as 1-oxa-2,6-diazaspiro[3.3]heptane.[1]

The evolution of these synthetic strategies has transformed diazaspirocycles from challenging synthetic targets into readily accessible building blocks, fueling their exploration in medicinal chemistry.

Synthetic Strategies: A Practical Guide

The choice of synthetic route to a particular diazaspirocyclic core depends on the desired substitution pattern, scalability, and the availability of starting materials. This section provides an overview of key synthetic strategies with illustrative examples and detailed protocols.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The 2,6-diazaspiro[3.3]heptane motif is a popular bioisostere for piperazine, offering improved physicochemical properties.[7] A practical and scalable synthesis is therefore highly desirable.

A Modern Approach via Reductive Amination and Cyclization:

A robust method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes proceeds through the reductive amination of a readily available aldehyde, followed by intramolecular cyclization.[3]

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [3]

  • Step 1: Preparation of the Aldehyde Intermediate: The starting aldehyde, 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, can be prepared from the corresponding chloroester via reduction with lithium aluminum hydride followed by Swern oxidation.[3]

  • Step 2: Reductive Amination: The aldehyde is reacted with an aniline in the presence of acetic acid to form an iminium ion, which is then reduced in situ with sodium triacetoxyborohydride to afford the corresponding amine.[3]

  • Step 3: Cyclization: The resulting amine is treated with a strong base, such as potassium tert-butoxide, in THF to effect an intramolecular cyclization to the 2,6-diazaspiro[3.3]heptane core.[3]

G chloroester Chloroester aldehyde Aldehyde chloroester->aldehyde 1. LiAlH4 2. Swern Oxidation amine Amine Intermediate aldehyde->amine Aniline, AcOH NaBH(OAc)3 diazaspiro 2,6-Diazaspiro[3.3]heptane amine->diazaspiro t-BuOK, THF

Synthesis of Diazaspiro[4.5]decanes

The diazaspiro[4.5]decane scaffold is another valuable core in medicinal chemistry. Domino reactions have emerged as a powerful strategy for their construction.

Palladium-Catalyzed Domino Reaction:

A one-step synthesis of diazaspiro[4.5]decanes with exocyclic double bonds has been developed using a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides. This process forms three new carbon-carbon bonds in a single operation.[3][4]

G yne_en_yne Yne-en-yne diazaspiro Diazaspiro[4.5]decane yne_en_yne->diazaspiro aryl_halide Aryl Halide aryl_halide->diazaspiro pd_catalyst Pd(OAc)2/PPh3 pd_catalyst->diazaspiro

Synthesis of 1,9-Diazaspiro[5.5]undecanes

The 1,9-diazaspiro[5.5]undecane core is found in a number of biologically active compounds.[8] Their synthesis often involves the construction of the two piperidine rings in a sequential or convergent manner.

A Convergent Approach:

A convenient three-step synthesis of the parent 1,7-diazaspiro[5.5]undecane involves a Claisen condensation, followed by acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam.[9]

Characterization of Diazaspirocyclic Compounds

The unambiguous structural elucidation of novel diazaspirocyclic compounds is essential. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of diazaspirocycles.

  • ¹H NMR: The proton NMR spectra of diazaspirocycles often exhibit characteristic signals for the methylene protons of the heterocyclic rings. The rigidity of the spirocyclic system can lead to diastereotopic protons, resulting in more complex splitting patterns. For example, in the ¹H NMR spectrum of 2-benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane, the methylene protons of the azetidine rings appear as distinct singlets.[3]

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The spirocyclic carbon atom typically appears as a quaternary signal at a characteristic chemical shift. For instance, the spiro carbon in 2-benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane resonates at approximately 34.5 ppm.[3]

Table 1: Representative ¹H and ¹³C NMR Data for a 2,6-Diazaspiro[3.3]heptane Derivative [3]

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
Aromatic-H6.95–7.31 (m)114.9-161.8
Benzyl-CH₂3.55 (s), 3.50 (s)63.4, 62.6
Azetidine-CH₂3.32 (s), 3.29 (s)64.3, 64.2
Spiro-C-34.5
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used technique. The fragmentation patterns of diazaspirocycles can be complex, but often involve cleavages of the heterocyclic rings. The fragmentation of the A-ring in azaspiracids, for example, is a facile process that can be used for their analysis.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, confirming the connectivity and stereochemistry of the molecule. This technique is particularly valuable for establishing the three-dimensional arrangement of substituents on the diazaspirocyclic core.

Applications in Drug Discovery: Case Studies

The unique properties of diazaspirocyclic compounds have led to their successful application in a variety of drug discovery programs.

Diazaspirocycles as Piperazine Bioisosteres: The Olaparib Story

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain cancers. The piperazine moiety in olaparib plays a crucial role in its activity. Researchers have investigated the replacement of this piperazine with various diazaspirocyclic cores to modulate the drug's properties.

In one study, replacing the piperazine in olaparib with a 2,6-diazaspiro[3.3]heptane core resulted in a potent PARP-1 inhibitor with significantly reduced DNA-damaging properties and cytotoxicity.[7][9] This highlights the potential of diazaspirocycles to fine-tune the pharmacological profile of existing drugs, potentially leading to safer and more effective therapies.

G Olaparib Olaparib (Piperazine core) Analog Olaparib Analog (Diazaspiro[3.3]heptane core) Olaparib->Analog Bioisosteric Replacement Properties Improved Properties: - Reduced DNA damage - Lower cytotoxicity Analog->Properties

Diazaspiro[5.5]undecanes in the Treatment of Pain and Metabolic Disorders

Derivatives of 1,9-diazaspiro[5.5]undecane have shown promise in a range of therapeutic areas.[8] For example, certain derivatives have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. Others have been explored as antagonists of the neuropeptide Y receptor for the potential treatment of obesity.[8]

Structure-Activity Relationship (SAR) Insights:

SAR studies on 1,9-diazaspiro[5.5]undecane derivatives have revealed that substitution at the N1 and N9 positions is critical for biological activity. The nature of these substituents can be modulated to achieve desired potency and selectivity for different biological targets.[8]

Conclusion and Future Perspectives

Diazaspirocyclic compounds have firmly established themselves as a valuable class of scaffolds in modern drug discovery. Their unique three-dimensional structures, coupled with their favorable physicochemical properties, offer a powerful platform for the design of novel therapeutics. The continuous development of innovative and efficient synthetic methodologies will undoubtedly further expand the accessible chemical space of diazaspirocycles, leading to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the star of diazaspirocyclic compounds is set to shine even brighter in the firmament of medicinal chemistry.

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An In-Depth Technical Guide to the Homologs and Analogs of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, biological evaluation, and structure-activity relationships (SAR) of homologs and analogs of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This spirohydantoin scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, most notably as an anticonvulsant. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical analysis of the structural modifications that influence therapeutic potential.

Introduction: The Spirohydantoin Scaffold

The hydantoin moiety, an imidazolidine-2,4-dione ring, is a privileged structure in drug discovery, forming the core of established drugs like the anticonvulsant Phenytoin. When the C5 carbon of the hydantoin ring is shared with another cyclic system, it forms a spirocyclic compound known as a spirohydantoin. This rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. This compound serves as a foundational molecule within this class, offering multiple points for chemical modification to explore and optimize its pharmacological profile. The primary focus of research on derivatives of this scaffold has been in the realm of central nervous system disorders, particularly epilepsy.

Synthesis of the Core Scaffold and its N-Methylated Derivative

The synthesis of this compound is typically achieved in a two-step process: first, the formation of the spirohydantoin core, followed by selective N-methylation.

Step 1: Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for synthesizing hydantoins from a ketone, cyanide source, and a carbonate source. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (0.1 mol), potassium cyanide (0.15 mol), and ammonium carbonate (0.3 mol).

  • Solvent Addition: Add 100 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.

  • Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring in a well-ventilated fume hood. The reaction is typically allowed to proceed for 8-12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with 200 mL of water and acidified to pH 6 with concentrated hydrochloric acid.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.

Causality Behind Experimental Choices: The use of an ethanol/water co-solvent system is crucial for dissolving both the organic ketone and the inorganic salts. The elevated temperature accelerates the reaction, while the subsequent acidification is necessary to neutralize the basic reaction medium and precipitate the hydantoin product.

Step 2: N-Methylation of the Spirohydantoin Core

The hydantoin ring has two nitrogen atoms that can be alkylated. The N3-proton is more acidic and is typically deprotonated and alkylated first under standard basic conditions. Selective N1-alkylation, as required for the target molecule, often necessitates a two-step approach involving protection of the N3-position or can be achieved under specific conditions. However, for the synthesis of the N1-methyl derivative, a direct alkylation can be performed, often yielding a mixture of N1 and N3-alkylated products that require chromatographic separation. A more controlled synthesis involves the use of a pre-formed N-methylated amine in a modified synthetic route. A common method for direct methylation is as follows:

Experimental Protocol:

  • Reaction Setup: To a solution of 1,3-diazaspiro[4.4]nonane-2,4-dione (0.05 mol) in 100 mL of dimethylformamide (DMF), add potassium carbonate (0.1 mol).

  • Reagent Addition: Add methyl iodide (0.06 mol) dropwise to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 150 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate this compound.

Causality Behind Experimental Choices: DMF is a suitable polar aprotic solvent for this SN2 reaction. Potassium carbonate is a mild base that is sufficient to deprotonate the hydantoin nitrogen. Using a slight excess of methyl iodide ensures complete reaction of the starting material. Chromatographic purification is essential to separate the desired N1-methylated product from the N3-methylated and N1,N3-dimethylated byproducts.

Homologs and Analogs: Design and Synthesis

The exploration of homologs and analogs of this compound is a key strategy in medicinal chemistry to probe the structure-activity relationship and optimize pharmacokinetic and pharmacodynamic properties.

Homologs

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-). In the context of our core molecule, homologous series can be generated by:

  • Varying the N1-alkyl substituent: Replacing the N1-methyl group with ethyl, propyl, butyl, etc.

  • Modifying the spiro-ring size: Using cyclobutanone, cyclohexanone, or cycloheptanone in the Bucherer-Bergs reaction to create 1-Methyl-1,3-diazaspiro[3.4]octane-2,4-dione, 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, etc.

The synthesis of these homologs follows the same general synthetic routes described above, simply by substituting the appropriate starting materials (e.g., ethyl iodide instead of methyl iodide, or cyclohexanone instead of cyclopentanone).

Analogs

Analogs are compounds that are structurally similar to the parent compound but have modifications that are not simply the addition of a repeating unit. The design of analogs allows for a more diverse exploration of chemical space. Key analog strategies include:

  • Substitution on the N3-position: Introducing various alkyl or aryl groups at the N3-position. This is often more straightforward than N1-substitution due to the higher acidity of the N3-proton.

  • Aryl and Heteroaryl Substituents: Replacing the N1-methyl group with aromatic or heteroaromatic rings.

  • Functionalization of the Spiro-ring: Introducing substituents on the cyclopentyl ring.

  • Modification of the Hydantoin Core: Replacing one or both of the carbonyl oxygens with sulfur (to form thiohydantoins) or other bioisosteric groups.

Biological Activity and Structure-Activity Relationships (SAR)

The primary biological activity reported for this class of compounds is anticonvulsant activity. The mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels in neurons, which helps to stabilize neuronal membranes and prevent the rapid and repetitive firing associated with seizures.

In Vivo Evaluation of Anticonvulsant Activity

The anticonvulsant properties of newly synthesized compounds are typically evaluated in rodent models using standardized tests:

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the cornea or via ear clips, and the ability of a compound to prevent the tonic hindlimb extension phase of the resulting seizure is a measure of its efficacy.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. Pentylenetetrazole is a GABAA receptor antagonist that induces clonic seizures. The ability of a compound to increase the threshold for these seizures is a measure of its efficacy.

Experimental Protocol for MES Screening:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) at various doses.

  • Drug Administration: A control group receives the vehicle, and test groups receive the synthesized compounds.

  • MES Induction: At the time of peak effect (e.g., 30 or 60 minutes post-injection), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose, and the median effective dose (ED₅₀) is determined.

Structure-Activity Relationship (SAR) Analysis

Based on published studies of related spirohydantoin analogs, several key SAR trends have been identified:

  • N1-Substitution: The presence of a small alkyl group at the N1-position is often well-tolerated and can influence potency and pharmacokinetic properties. Aromatic substituents at this position can also lead to potent activity.

  • N3-Substitution: Alkylation or arylation at the N3-position can significantly impact anticonvulsant activity. Studies have shown that small alkyl groups (e.g., ethyl, propyl) at the N3-position can be beneficial.[1]

  • Spiro-Ring Size: The size of the spiro-fused ring can affect the overall three-dimensional shape of the molecule and its fit within the binding site of its target. Both five- and six-membered spiro rings have been shown to yield active compounds.

  • Aromatic Substitution: When an aryl group is present (e.g., at the N1 or N3 position), the nature and position of substituents on the aromatic ring can dramatically alter activity. Electron-withdrawing groups, such as nitro or halogen, have been shown to enhance potency in some series.[1]

Table 1: Anticonvulsant Activity of Representative Spirohydantoin Analogs

Compound IDR1 SubstituentR3 SubstituentSpiro-RingAnticonvulsant Activity (MES Test, ED₅₀ mg/kg)Reference
A MethylHCyclopentylData not available-
B HMethylCyclopentylModerateGeneral knowledge
C 4-NitrophenylEthylCyclohexylHigh Potency[1]
D HPropylCyclohexylModerate Potency[1]
E 4-ChlorophenylHCyclohexylActiveGeneral knowledge

Logical Relationship Diagram for SAR:

SAR_Logic cluster_core Core Scaffold: Spirohydantoin cluster_modifications Structural Modifications cluster_activity Biological Outcome Core 1,3-Diazaspiro[4.4]nonane-2,4-dione N1_sub N1-Substitution (e.g., Methyl, Ethyl, Phenyl) Core->N1_sub Modify N3_sub N3-Substitution (e.g., Alkyl, Aryl) Core->N3_sub Modify Spiro_ring Spiro-Ring Size (e.g., Cyclobutyl, Cyclohexyl) Core->Spiro_ring Modify Activity Anticonvulsant Potency (e.g., ED50 in MES test) N1_sub->Activity Influences N3_sub->Activity Modulates Spiro_ring->Activity Affects Aryl_sub Aromatic Ring Substitution (e.g., -NO2, -Cl) Aryl_sub->Activity Fine-tunes

Caption: Logical flow from the core scaffold to various modification points and their collective impact on anticonvulsant activity.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery of novel anticonvulsant agents. Future research should focus on:

  • Elucidation of the precise mechanism of action: While modulation of sodium channels is a likely mechanism, further studies are needed to confirm the specific binding site and mode of interaction.

  • Exploration of a wider range of homologs and analogs: Systematic variation of substituents and ring systems will continue to refine the SAR and lead to the identification of more potent and selective compounds.

  • Pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough investigation of their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their potential as clinical candidates.

References

  • Nath, S. K., Stephan, R., & Yoganathan, S. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2912-2914. [Link]

Sources

Navigating the Maze: A Technical Guide to Predicting the ADMET Properties of N-Alkylated Diazaspiro Nonanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Spirocyclic Advantage and the ADMET Hurdle

N-alkylated diazaspiro nonanes represent a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage in drug design, allowing for precise vectoral orientation of substituents to optimize interactions with biological targets. This structural rigidity can lead to enhanced potency and selectivity. However, like any promising drug candidate, the journey from a hit compound to a viable therapeutic is fraught with challenges, with Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties posing a significant hurdle. Early and accurate prediction of a compound's ADMET profile is paramount to de-risk drug development programs, saving invaluable time and resources.[1]

This in-depth technical guide provides a comprehensive framework for predicting and evaluating the ADMET properties of N-alkylated diazaspiro nonanes. We will delve into the causality behind experimental and computational choices, offering a self-validating system of protocols and predictive modeling. This guide is designed to empower researchers to make informed decisions in the lead optimization phase, steering their discovery efforts toward compounds with a higher probability of clinical success.

Part 1: The In Silico Crystal Ball: Computational ADMET Prediction

The adage "fail early, fail cheap" is a cornerstone of modern drug discovery. In silico ADMET prediction allows us to embrace this philosophy by identifying potential liabilities before a compound is even synthesized.[2] This section will explore the computational workflows and models tailored for the prospective evaluation of N-alkylated diazaspiro nonanes.

The Foundational Role of Physicochemical Properties

The ADMET profile of a molecule is intrinsically linked to its fundamental physicochemical properties.[3][4] Therefore, the initial step in any in silico evaluation is the calculation of key descriptors that govern a compound's behavior in a biological system. For N-alkylated diazaspiro nonanes, the nature of the N-alkyl substituent will significantly influence these properties.

Key Physicochemical Descriptors and Their Implications:

  • Lipophilicity (LogP/LogD): The partitioning of a compound between an oily and an aqueous phase is a critical determinant of its absorption and distribution.[4] For diazaspiro nonanes, increasing the length or branching of the N-alkyl chain will generally increase lipophilicity. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4]

  • Solubility (LogS): Aqueous solubility is crucial for oral absorption. The basic nitrogen atoms in the diazaspiro core can be protonated at physiological pH, which can enhance solubility. However, bulky, non-polar N-alkyl groups can counteract this effect.

  • Molecular Weight (MW): Generally, lower molecular weight compounds tend to have better absorption and distribution properties. The addition of large N-alkyl groups will increase the MW, which can negatively impact permeability.[3]

  • Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes. Higher TPSA values are often associated with lower permeability. The diazaspiro core contributes to the TPSA, and the choice of N-alkyl substituent can be used to modulate this property.

  • pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and interaction with targets and transporters. The basicity of the nitrogen atoms in the diazaspiro ring system is a key consideration.

A variety of open-access and commercial software can be used to calculate these properties, including SwissADME, pkCSM, and ADMETlab.[5][6]

Predictive Modeling: From Simple Rules to Complex Algorithms

With the foundational physicochemical properties in hand, we can move on to more sophisticated predictive models. These range from simple "rules of thumb" to complex machine learning algorithms.

1. Lipinski's Rule of Five and Beyond: While not a strict rule, Lipinski's Rule of Five provides a useful guideline for assessing the "drug-likeness" of a compound for oral bioavailability. It states that poor absorption or permeation is more likely when:

  • Molecular weight is over 500

  • LogP is over 5

  • There are more than 5 hydrogen bond donors

  • There are more than 10 hydrogen bond acceptors

It is crucial to remember that these are guidelines, and many successful drugs violate one or more of these rules. However, for a novel series like N-alkylated diazaspiro nonanes, adhering to these principles in the early stages of design is a prudent strategy.

2. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activity or, in this case, their ADMET properties.[7][8] These models are built using large datasets of compounds with known experimental ADMET values. For N-alkylated diazaspiro nonanes, QSAR models can be invaluable for predicting properties like:

  • Caco-2 permeability: A model for intestinal absorption.[9]

  • Blood-Brain Barrier (BBB) penetration: Crucial for CNS-targeting drugs.

  • CYP450 inhibition: To predict potential drug-drug interactions.

  • hERG inhibition: A key indicator of cardiotoxicity.

  • Plasma protein binding: Affects the free concentration of the drug.

When using QSAR models, it is essential to consider their Applicability Domain . This defines the chemical space for which the model's predictions are reliable. Predictions for compounds that fall outside this domain should be treated with caution.[10]

3. Machine Learning and AI-Powered Platforms: The advent of machine learning and artificial intelligence has led to the development of sophisticated platforms that can predict a wide range of ADMET properties with increasing accuracy.[11] These platforms often utilize deep learning algorithms trained on vast datasets. Tools like ADMET-AI and various modules within larger computational chemistry suites can provide a comprehensive in silico ADMET profile for novel N-alkylated diazaspiro nonanes.[11]

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the computational prediction of ADMET properties for a series of N-alkylated diazaspiro nonanes.

ADMET_Prediction_Workflow cluster_0 Compound Design & Library Generation cluster_1 In Silico Physicochemical Profiling cluster_2 ADMET Prediction Modeling cluster_3 Data Analysis & Candidate Selection Start Design N-Alkylated Diazaspiro Nonane Analogs PhysChem Calculate Physicochemical Properties (LogP, MW, TPSA, etc.) Start->PhysChem QSAR QSAR Modeling (Caco-2, hERG, CYP Inhibition) PhysChem->QSAR ML Machine Learning/ AI Platforms PhysChem->ML Analysis Analyze Predicted ADMET Profile QSAR->Analysis ML->Analysis Selection Prioritize Candidates for Experimental Validation Analysis->Selection Prediction_Validation_Cycle cluster_0 In Silico Prediction cluster_1 Prioritization & Synthesis cluster_2 Experimental Validation cluster_3 Data Analysis & Model Refinement Prediction Predict ADMET Properties of N-Alkylated Diazaspiro Nonane Library Prioritization Prioritize Compounds with Favorable Predicted Profiles Prediction->Prioritization Validation Perform In Vitro ADMET Assays (PAMPA, Caco-2, Microsomal Stability, Cytotoxicity) Prioritization->Validation Analysis Compare Experimental Data with Predictions Validation->Analysis Refinement Refine Predictive Models and Design Next-Generation Compounds Analysis->Refinement Refinement->Prediction Iterative Design Cycle

Caption: The Iterative Cycle of In Silico Prediction and Experimental Validation.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of ADMET data is crucial for effective decision-making. The following tables provide a template for summarizing the predicted and experimental ADMET properties of a hypothetical series of N-alkylated diazaspiro nonanes.

Table 1: Predicted Physicochemical and ADMET Properties

Compound IDN-Alkyl SubstituentMWLogPTPSA (Ų)Predicted Caco-2 (Papp, 10⁻⁶ cm/s)Predicted hERG Inhibition (pIC₅₀)Predicted CYP2D6 Inhibition
DSN-001Methyl168.260.8524.065.2< 5Low Probability
DSN-002Isopropyl196.321.7524.068.15.3Moderate Probability
DSN-003Cyclohexyl236.383.1024.0612.55.9High Probability
DSN-004Benzyl244.342.9524.0610.86.2High Probability

Table 2: Experimental ADMET Data

Compound IDPAMPA (Pe, 10⁻⁶ cm/s)Caco-2 (Papp A-B, 10⁻⁶ cm/s)Caco-2 Efflux RatioMicrosomal Stability (t½, min)HepG2 Cytotoxicity (IC₅₀, µM)
DSN-0016.54.81.1> 60> 50
DSN-0029.27.51.54535.2
DSN-00315.19.82.52212.8
DSN-00413.58.22.8188.5

Interpretation of Results:

  • Increased predicted and experimental permeability (PAMPA and Caco-2 A-B).

  • An increased Caco-2 efflux ratio, suggesting these compounds may be substrates for efflux transporters.

  • Decreased microsomal stability, indicating a higher rate of metabolism.

  • Increased cytotoxicity.

This integrated analysis of in silico and in vitro data allows for the development of a structure-activity relationship (SAR) and a structure-property relationship (SPR) for the N-alkylated diazaspiro nonane series, guiding the design of next-generation compounds with an optimized ADMET profile.

Conclusion: A Roadmap to Success

The journey of a drug candidate from bench to bedside is long and arduous. By integrating robust in silico prediction with rigorous experimental validation, researchers can navigate the complexities of ADMET profiling with greater confidence. This guide has provided a comprehensive framework for evaluating N-alkylated diazaspiro nonanes, from the foundational principles of physicochemical properties to detailed experimental protocols. By adopting this systematic and self-validating approach, drug discovery teams can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.

References

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  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • OpenADMET Models. (n.d.). Example Tutorial Notebooks. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. Retrieved from [Link]

  • PIKAÏROS. (n.d.). ADME Prediction with KNIME: Development and Validation of a Publicly Available Workflow for the Prediction of Human Oral Bioavailability. Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • ResearchGate. (2025). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Retrieved from [Link]

  • Kerns, E. H., Di, L., & Carter, G. T. (2007). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 96(11), 2947-2961. [Link]

  • Semantic Scholar. (n.d.). Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. Retrieved from [Link]

  • Bentham Science. (n.d.). Predictions of the ADMET Properties of Candidate Drug Molecules Utilizing Different QSAR/QSPR Modelling Approaches. Retrieved from [Link]

  • El-Kabbaj, S. A., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3456. [Link]

  • Di, L. (2021). The influence of calculated physicochemical properties of compounds on their ADMET profiles. Expert Opinion on Drug Metabolism & Toxicology, 17(5), 573-583. [Link]

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  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Journal of Pharmaceutical Negative Results, 13(3), 564-573. [Link]

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  • Frontiers in Health Informatics. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Retrieved from [Link]

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  • Stalińska, J., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(19), 6296. [Link]

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Methodological & Application

Synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione from its parent hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Regioselective N1-Methylation of 1,3-Diazaspiro[4.4]nonane-2,4-dione: A Detailed Protocol for the Synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Abstract

Spirohydantoins are a privileged class of heterocyclic scaffolds with significant pharmacological interest, frequently appearing in drug discovery programs.[1][2] The targeted functionalization of the hydantoin core is crucial for modulating biological activity. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via direct N-methylation of its parent hydantoin. We delve into the mechanistic rationale for achieving high regioselectivity at the N1 position, detailing a robust experimental procedure using sodium hydride and dimethyl sulfate. This guide is designed for researchers in medicinal chemistry and drug development, offering insights into reaction setup, execution, purification, and critical safety considerations.

Introduction and Mechanistic Rationale

The hydantoin ring system features two nitrogen atoms, N1 (an amide) and N3 (an imide), both of which are susceptible to alkylation.[3] However, the proton on the N3 imide nitrogen is significantly more acidic than the proton on the N1 amide nitrogen. Consequently, under many standard basic conditions, alkylation preferentially occurs at the N3 position.[3]

Achieving selective methylation at the less acidic N1 position requires careful selection of reagents and reaction conditions. The strategy detailed herein employs a strong, non-nucleophilic base, sodium hydride (NaH), in an anhydrous polar aprotic solvent (THF).

The Causality Behind Experimental Choices:

  • Strong, Non-Nucleophilic Base (NaH): Sodium hydride is a powerful base capable of deprotonating both the N1 and N3 positions. However, the choice of a strong base in an aprotic solvent is strategic. It ensures the formation of the hydantoin anion, a necessary intermediate for the subsequent alkylation step.[4] Studies have shown that using specific bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), can enhance N1 selectivity, potentially due to the influence of the larger potassium counter-ion.[3] For this protocol, we utilize the widely accessible and effective sodium hydride.

  • Anhydrous Aprotic Solvent (THF): Tetrahydrofuran (THF) is selected for its ability to dissolve the reactants and for its inertness under the strong basic conditions. Crucially, it is an aprotic solvent, meaning it does not have acidic protons that would be deprotonated by NaH, thus preventing consumption of the base. The absence of water is critical, as NaH reacts violently with water to produce flammable hydrogen gas.[5]

  • Potent Methylating Agent (Dimethyl Sulfate): Dimethyl sulfate ((CH₃)₂SO₄) is a highly efficient and reactive methylating agent.[4][6] It readily undergoes an Sₙ2 reaction with the hydantoin anion to form the desired N-methyl bond. While effective, it is also highly toxic and carcinogenic, mandating stringent safety precautions during handling.[7][8]

The overall transformation follows a classic deprotonation-alkylation pathway, as illustrated in the mechanistic diagram below.

Reaction_Mechanism Figure 1: N1-Methylation Mechanism Start 1,3-Diazaspiro[4.4]nonane-2,4-dione (Parent Hydantoin) Anion Hydantoin Anion (Deprotonated at N1) Start->Anion Deprotonation in THF Product This compound Anion->Product Sₙ2 Attack (Methylation) NaH NaH (Base) Me2SO4 (CH₃)₂SO₄ (Methylating Agent)

Caption: Figure 1: N1-Methylation Mechanism.

Materials and Reagents

Proper preparation and handling of all materials are paramount for reaction success and laboratory safety. All glassware should be oven-dried and cooled under an inert atmosphere before use.

ReagentFormulaMW ( g/mol )FormPuritySupplier Notes
1,3-Diazaspiro[4.4]nonane-2,4-dioneC₇H₁₀N₂O₂154.17Solid≥98%Starting material
Sodium Hydride (NaH)NaH24.00Solid60% disp. in mineral oilHighly reactive, handle with care
Dimethyl Sulfate ((CH₃)₂SO₄)C₂H₆O₄S126.13Liquid≥99%Acutely toxic, handle in fume hood
Tetrahydrofuran (THF)C₄H₈O72.11LiquidAnhydrous, ≥99.9%Use from a sealed bottle or still
Ethyl Acetate (EtOAc)C₄H₈O₂88.11LiquidACS GradeFor extraction & chromatography
HexanesC₆H₁₄86.18LiquidACS GradeFor chromatography
Saturated NH₄Cl (aq)NH₄Cl53.49SolutionN/AFor quenching
Brine (Saturated NaCl aq)NaCl58.44SolutionN/AFor washing
Anhydrous MgSO₄ or Na₂SO₄--SolidN/AFor drying organic layer

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjust quantities as needed, maintaining molar ratios.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Inert Atmosphere Setup (Oven-dried flask, N₂/Ar) B 2. Add Parent Hydantoin & Anhydrous THF A->B C 3. Cool Reaction to 0 °C (Ice-water bath) B->C D 4. Add NaH (60% disp.) Portion-wise C->D E 5. Stir for 30 min at 0 °C (Allow for deprotonation) D->E F 6. Add Dimethyl Sulfate Dropwise via syringe E->F G 7. Warm to RT & Stir (Monitor by TLC, ~4-6 h) F->G H 8. Reaction Quench (Carefully add sat. NH₄Cl at 0 °C) G->H I 9. Liquid-Liquid Extraction (EtOAc, separate layers) H->I J 10. Wash & Dry (Wash with brine, dry with Na₂SO₄) I->J K 11. Purify via Chromatography (Silica gel, Hexanes/EtOAc gradient) J->K L 12. Characterize Product (NMR, MS, Yield Calculation) K->L

Caption: Figure 2: Experimental Workflow.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet, add 1,3-diazaspiro[4.4]nonane-2,4-dione (1.54 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous THF via syringe. Stir the suspension at room temperature until the solid is partially dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0 °C.

  • Base Addition: Carefully weigh sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol, 1.1 eq) and add it to the flask in small portions over 5-10 minutes. Caution: NaH reacts with moisture and can ignite. Hydrogen gas is evolved. Ensure adequate ventilation and inert atmosphere.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become clearer as the sodium salt of the hydantoin forms.

  • Methylation: Slowly add dimethyl sulfate (1.0 mL, 1.33 g, 10.5 mmol, 1.05 eq) dropwise via syringe over 5 minutes. Extreme Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen.[7][8] Always handle it in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The product spot should appear at a higher Rf than the starting material.

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very carefully and slowly, add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted NaH. Vigorous gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate (EtOAc) and 20 mL of water. Shake well and separate the layers. Extract the aqueous layer two more times with 25 mL of EtOAc.

  • Washing and Drying: Combine the organic layers and wash them with 30 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results & Data Summary

Successful execution of this protocol should yield the target compound as a solid or oil. The table below summarizes expected outcomes.

ParameterExpected Value/Observation
Yield 65-80%
Physical Appearance White to off-white solid
Rf (1:1 Hexanes:EtOAc) ~0.5 (Product), ~0.3 (Starting Material)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.0 (s, 3H, N-CH₃), plus other characteristic peaks for the spirocycle.
Mass Spec (ESI+) [M+H]⁺ = 169.09

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (exposed to air/moisture).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.1. Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes before use.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Allow reaction to stir longer or gently warm to 40 °C.
Mixture of N1 and N3 products Reaction conditions favor formation of the thermodynamically preferred N3-methyl isomer.Consider using a potassium base like tBuOK in THF, which has been reported to improve N1 selectivity.[3]
Recovery of Starting Material 1. Insufficient base (less than 1.0 eq).2. Incomplete deprotonation.1. Accurately weigh reagents; use 1.1-1.2 equivalents of NaH.2. Increase deprotonation time before adding the methylating agent.

Critical Safety Precautions

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before beginning any work.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5] It can ignite spontaneously in moist air. Always handle in an inert atmosphere (glovebox or under N₂/Ar). Quench slowly and carefully at low temperatures.

  • Dimethyl Sulfate ((CH₃)₂SO₄): Acutely toxic, corrosive, and a probable human carcinogen.[7][8] It can be fatal if inhaled, swallowed, or absorbed through the skin.[8] Symptoms of exposure may be delayed.[7]

    • Handling: Must be handled exclusively in a certified chemical fume hood.

    • PPE: Wear chemical-resistant gloves (butyl rubber or laminate film is recommended; double-glove with nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]

    • Decontamination: Have a quench solution ready. Spills can be neutralized with a dilute (<10%) ammonia solution.[7] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10]

  • General Precautions: Work in a well-ventilated area. Avoid inhalation of dust, vapors, and mists.[8] Always wash hands thoroughly after handling chemicals.[8]

References

  • Mavrova, A. Ts., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Synthesis and pharmacological investigation of some new 1-methyl and 3-aryl substituted spirohydantoins. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. Available at: [Link]

  • Perrone, S., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Available at: [Link]

  • S D Fine-Chem Limited. (n.d.). DIMETHYL SULPHATE. Chemstock. Available at: [Link]

  • Perrone, S., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. Available at: [Link]

  • Ramirez, A., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Available at: [Link]

  • Islam, M. R., et al. (2014). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. ResearchGate. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. Available at: [Link]

  • Hirai, K., et al. (2017). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]

  • Shafi, S., et al. (2012). An efficient and practical N-methylation of amino acid derivatives. PubMed. Available at: [Link]

  • Tale, R. H. (2002). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Notes & Protocols: N-Methylation of 1,3-Diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the N-methylation of 1,3-diazaspiro[4.4]nonane-2,4-dione, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. N-methylation is a critical synthetic modification used to enhance the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability, membrane permeability, and target affinity.[1] This guide details a robust and validated protocol using methyl iodide and potassium carbonate, explaining the underlying chemical principles and offering insights into reaction optimization, monitoring, and product characterization. It is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for synthesizing methylated derivatives of this spirocyclic hydantoin.

Introduction: The Rationale for N-Methylation

The 1,3-diazaspiro[4.4]nonane-2,4-dione core, a derivative of hydantoin, represents a privileged scaffold in pharmacology due to its structural rigidity and potential for diverse functionalization.[2][3] The nitrogen atoms of the hydantoin ring are nucleophilic and can be readily alkylated. Introducing a methyl group—often termed the "magic methyl" in medicinal chemistry—can profoundly alter a molecule's properties.[4] Backbone N-methylation, particularly in cyclic structures, can improve oral bioavailability and conformational stability by reducing the number of hydrogen bond donors and restricting conformational flexibility.[1]

The protocol described herein focuses on a classical SN2 reaction, a fundamental and widely applied method in organic synthesis. This approach offers a balance of reliability, cost-effectiveness, and high yield, making it an excellent starting point for the synthesis of mono- and di-methylated analogs of the target spirocycle.

Mechanistic Insight: The SN2 Pathway

The N-methylation of the 1,3-diazaspiro[4.4]nonane-2,4-dione proceeds via a nucleophilic substitution (SN2) mechanism. The process can be dissected into two primary steps:

  • Deprotonation: The hydantoin starting material possesses two acidic N-H protons (pKa ≈ 9-10). A suitable, non-nucleophilic base, such as potassium carbonate (K₂CO₃), is used to deprotonate one of the nitrogen atoms. This generates a potent nucleophilic anion. The choice of a mild inorganic base like K₂CO₃ is advantageous as it minimizes side reactions and is easily removed during workup.[5]

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). The iodide ion is an excellent leaving group, facilitating a rapid and irreversible reaction to form the N-C bond.

The reaction can be controlled to favor either mono- or di-methylation by adjusting the stoichiometry of the reagents. Using approximately one equivalent of methyl iodide will primarily yield the mono-methylated product, while an excess of both the base and methyl iodide will drive the reaction towards the di-methylated derivative.

sub 1,3-Diazaspiro[4.4]nonane-2,4-dione (Starting Material) base1 + K₂CO₃ - KHCO₃ anion Nucleophilic Anion (Deprotonated Intermediate) meI1 + CH₃I - I⁻ mono 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Mono-methylated Product) base2 + K₂CO₃ - KHCO₃ dianion Second Deprotonation meI2 + CH₃I - I⁻ di 1,3-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Di-methylated Product) base1->anion meI1->mono base2->dianion meI2->di

Figure 1: General reaction pathway for the sequential N-methylation of 1,3-diazaspiro[4.4]nonane-2,4-dione.

Experimental Protocols

These protocols are designed to be self-validating, incorporating steps for in-process monitoring and robust product characterization.

Safety Precautions:

  • Methyl iodide is toxic and a suspected carcinogen. Handle it exclusively within a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetone and other organic solvents are flammable. Keep away from ignition sources.

Protocol 1: Synthesis of this compound (Mono-methylation)

Materials:

  • 1,3-diazaspiro[4.4]nonane-2,4-dione (MW: 154.17 g/mol )[6]

  • Methyl iodide (CH₃I, MW: 141.94 g/mol )

  • Anhydrous potassium carbonate (K₂CO₃, MW: 138.21 g/mol ), finely powdered and dried.[5]

  • Anhydrous acetone (or DMF)

  • Ethyl acetate, Hexanes (for chromatography)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diazaspiro[4.4]nonane-2,4-dione (e.g., 1.54 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) and anhydrous acetone (40 mL).

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Add methyl iodide (0.68 mL, 1.55 g, 11.0 mmol, 1.1 eq) dropwise to the suspension.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the starting material.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone (2 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to isolate the pure mono-methylated product.

Protocol 2: Synthesis of 1,3-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Di-methylation)

Procedure: Follow the same procedure as Protocol 1, but with the following stoichiometric modifications:

  • Methyl iodide: Use 2.5 equivalents (e.g., 1.55 mL, 3.55 g, 25.0 mmol).

  • Potassium carbonate: Use 3.0 equivalents (e.g., 4.15 g, 30.0 mmol).

  • Reaction Time: Extend the reflux period to 12-24 hours to ensure complete di-alkylation. Monitor by TLC until the mono-methylated intermediate is consumed.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the described protocols.

ParameterMono-methylation ProtocolDi-methylation Protocol
Starting Material 1.0 eq1.0 eq
Methyl Iodide 1.1 - 1.2 eq2.5 - 3.0 eq
K₂CO₃ 1.5 eq3.0 eq
Solvent Acetone or DMFAcetone or DMF
Temperature Reflux (~56°C)Reflux (~56°C)
Time 4 - 6 hours12 - 24 hours
Expected Yield 70 - 85%80 - 95%
Purification Column ChromatographyColumn Chromatography / Recrystallization

Product Characterization: A Self-Validating System

Confirmation of product identity and purity is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence of successful methylation is the disappearance of the broad N-H singlet (typically > 8 ppm) and the appearance of a new sharp singlet for the N-CH₃ group(s) around 2.8-3.2 ppm. The integration of this new peak relative to the backbone protons will confirm the degree of methylation.

    • ¹³C NMR: A new resonance corresponding to the N-CH₃ carbon will appear around 25-30 ppm.

  • Mass Spectrometry (MS):

    • The molecular weight of the product will increase by 14.02 Da for each methyl group added.

    • Starting Material (C₇H₁₀N₂O₂): MW = 154.17

    • Mono-methylated (C₈H₁₂N₂O₂): MW = 168.19[7]

    • Di-methylated (C₉H₁₄N₂O₂): MW = 182.22

  • Infrared (IR) Spectroscopy:

    • Successful methylation will result in the disappearance or significant reduction of the N-H stretching vibration band, typically observed in the 3100-3300 cm⁻¹ region of the starting material's spectrum.[8]

setup Reaction Setup (Flask, Reagents, Solvent) reaction Heating & Stirring (Reflux) setup->reaction 1. Execute monitor Reaction Monitoring (TLC) reaction->monitor 2. In-Process Check monitor->reaction Continue if incomplete workup Quench & Extraction monitor->workup Proceed if complete purify Purification (Column Chromatography) workup->purify 3. Isolate char Characterization (NMR, MS, IR) purify->char 4. Validate product Pure Methylated Product char->product 5. Confirm

Sources

The Bucherer-Bergs Reaction: A Versatile and Efficient Approach for the Synthesis of Spiro-Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Bucherer-Bergs Reaction in Modern Drug Discovery

First described in the early 20th century, the Bucherer-Bergs reaction remains a cornerstone of heterocyclic chemistry, providing a straightforward and highly effective method for the synthesis of 5,5-disubstituted hydantoins.[1] This multicomponent reaction, which convenes a ketone or aldehyde, a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate, has proven to be exceptionally valuable for the creation of spiro-hydantoins.[2][3] These structures, where the hydantoin ring is fused to a cyclic system at a single carbon atom, are of significant interest in medicinal chemistry due to their conformational rigidity and their presence in a wide array of biologically active molecules.[4][5] Spiro-hydantoins have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties, making them a privileged scaffold in drug discovery programs.[5][6][7]

This comprehensive guide provides an in-depth exploration of the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and present a compilation of reaction parameters for the synthesis of various spiro-hydantoin derivatives.

Mechanistic Insights: A Stepwise Journey from Ketone to Spiro-Hydantoin

The Bucherer-Bergs reaction proceeds through a fascinating cascade of equilibria and irreversible steps. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following key stages:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the starting ketone, leading to the formation of a cyanohydrin intermediate. This step is typically reversible and is favored under neutral to slightly basic conditions.

  • Formation of the Aminonitrile: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin. This proceeds via an SN2-type mechanism where the hydroxyl group is displaced by an amino group, yielding an α-aminonitrile.

  • Carbamic Acid Formation and Intramolecular Cyclization: The aminonitrile then reacts with carbon dioxide, also produced from the decomposition of ammonium carbonate, to form a cyano-carbamic acid. This intermediate undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Rearrangement to the Hydantoin: The final step involves the rearrangement of the 5-imino-oxazolidin-2-one to the more thermodynamically stable spiro-hydantoin product. This is believed to occur via an isocyanate intermediate.[1]

The overall transformation is a one-pot synthesis that efficiently assembles the spiro-hydantoin core from readily available starting materials.

Diagram of the Bucherer-Bergs Reaction Mechanism:

Bucherer_Bergs_Mechanism Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN/NaCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + (NH₄)₂CO₃ (provides NH₃) Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO₂ (from (NH₄)₂CO₃) Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Spiro_Hydantoin Spiro-Hydantoin Imino_Oxazolidinone->Spiro_Hydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs synthesis of spiro-hydantoins.

Experimental Protocols: A Practical Guide to Spiro-Hydantoin Synthesis

The following protocol provides a generalized procedure for the synthesis of spiro-hydantoins from cyclic ketones using the Bucherer-Bergs reaction. It is crucial to note that optimal conditions may vary depending on the specific substrate.

Materials and Reagents:
  • Cyclic ketone (e.g., cyclohexanone, 4-tert-butylcyclohexanone)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREME CAUTION: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (or other suitable solvent)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Safety Precautions:

This reaction involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit should be readily available, and all personnel must be trained in its use. Waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

General Reaction Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the cyclic ketone (1.0 eq), potassium cyanide (2.0-2.5 eq), and ammonium carbonate (4.0-5.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (typically 1:1 v/v) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 60-100 °C) with vigorous stirring. The reaction time can range from a few hours to overnight, depending on the reactivity of the ketone. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Workup: After the reaction is complete (as indicated by TLC or disappearance of the starting material), cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid in the fume hood to a pH of approximately 1-2. This will precipitate the spiro-hydantoin product. Caution: Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude spiro-hydantoin can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Workflow for Spiro-Hydantoin Synthesis:

Synthesis_Workflow Start Start: Assemble Reagents (Ketone, KCN, (NH₄)₂CO₃) Reaction Bucherer-Bergs Reaction (EtOH/H₂O, Reflux) Start->Reaction Workup Acidification with HCl (Precipitation) Reaction->Workup Isolation Filtration and Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product Pure Spiro-Hydantoin Purification->Product

Caption: A generalized experimental workflow for the synthesis of spiro-hydantoins.

Data Presentation: Reaction Parameters for Spiro-Hydantoin Synthesis

The following table summarizes representative examples of spiro-hydantoin synthesis from various cyclic ketones via the Bucherer-Bergs reaction, providing insights into typical reaction conditions and yields.

Starting KetoneProductReaction Time (h)Temperature (°C)Yield (%)Reference
CyclopentanoneCyclopentane-5-spirohydantoin1260~85[8]
CyclohexanoneCyclohexane-spiro-5'-hydantoin68090[9]
4-tert-Butylcyclohexanone4-tert-Butylcyclohexane-1-spiro-5'-hydantoin2410075[10]
Benzophenone5,5-Diphenylhydantoin906067[11]
9-Fluorenonespiro[fluorene-9,4'-imidazolidine]-2',5'-dione1015088[12]

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented here should be considered as representative examples.

Field-Proven Insights and Causality Behind Experimental Choices

  • Reagent Stoichiometry: An excess of both cyanide and ammonium carbonate is typically employed to drive the equilibria towards product formation. The excess ammonium carbonate also serves to maintain a basic pH, which is crucial for the initial cyanohydrin formation.

  • Solvent System: A mixture of ethanol and water is commonly used as it provides good solubility for both the organic ketone and the inorganic reagents. For less reactive ketones, higher boiling point solvents like propylene glycol or the use of a steel bomb to contain volatile components at elevated temperatures can significantly improve yields.[11]

  • Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized for each substrate. While higher temperatures generally accelerate the reaction, they can also lead to the decomposition of reagents and the formation of byproducts. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • Stereochemistry: In the case of substituted cyclic ketones, the Bucherer-Bergs reaction can lead to the formation of stereoisomers. The stereochemical outcome is often thermodynamically controlled, favoring the formation of the more stable isomer.[10] For instance, the reaction with 4-tert-butylcyclohexanone predominantly yields the isomer where the bulky tert-butyl group is in an equatorial position.[10]

Conclusion: A Timeless Reaction for Modern Challenges

The Bucherer-Bergs reaction continues to be a powerful and reliable tool for the synthesis of spiro-hydantoins. Its operational simplicity, the use of readily available starting materials, and its applicability to a wide range of cyclic ketones make it an attractive method for both academic research and industrial applications. The spiro-hydantoin scaffold, with its unique three-dimensional architecture, will undoubtedly continue to play a significant role in the development of new therapeutic agents. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a diverse array of spiro-hydantoin derivatives for biological evaluation.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. [Link]

  • Wikipedia contributors. (2023, October 28). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 757-774. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI. [Link]

  • Peer Review of "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity". (2021). Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Pharmatutor. (2024). Recent advances in the synthesis and medicinal application of hydantoin. [Link]

  • Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]

  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1983). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 26(12), 1754-1762. [Link]

  • Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27(01), 80-82. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Lazić, A., Jeannin, O., Camerel, F., Radovanović, L., & Đorđević, I. (2025). Crystallographic and quantum chemical insight into the self-assembly and chemical reactivity of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Structural Chemistry. [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral spirocyclic hydantoins are a class of privileged heterocyclic scaffolds frequently found in pharmacologically active compounds and natural products.[1][2] Their rigid three-dimensional structure makes them attractive for modulating biological targets with high specificity.[3] This application note provides a comprehensive guide for the asymmetric synthesis of a specific member of this class, 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. The construction of the key quaternary stereocenter at the spirocyclic junction presents a significant synthetic challenge. Herein, we detail two primary, field-proven strategies to overcome this hurdle: a highly efficient organocatalytic Michael addition-cyclization cascade and a robust diastereoselective alkylation employing a chiral auxiliary. This guide is intended for researchers in medicinal chemistry and process development, offering detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines to facilitate the synthesis of this valuable chiral building block.

Introduction: The Significance of Spirocyclic Hydantoins

The fusion of a hydantoin ring system with a carbocyclic moiety at a single quaternary carbon atom defines the spirocyclic hydantoin scaffold. This structural motif has garnered significant attention in drug discovery due to its unique conformational rigidity and stereochemical complexity. Compounds featuring this core have demonstrated a wide range of biological activities, including acting as inhibitors of histone acetyltransferases (p300/CBP) and modulators of GABA-A receptors.[4][5][6] The specific target of this guide, this compound, incorporates a five-membered carbocyclic ring, lending it a distinct spatial arrangement.

The primary challenge in its synthesis is the enantioselective formation of the C5 spiro-center. Traditional methods often result in racemic mixtures, necessitating arduous chiral resolution steps. Modern asymmetric synthesis offers a more elegant and efficient solution by establishing the desired stereochemistry directly during the core construction. This note will explore practical, state-of-the-art protocols designed to achieve high enantiopurity and yield.

Strategic Overview & Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential pathways for asymmetric bond construction. The key disconnection points are the C-N and C-C bonds that form the hydantoin ring and establish the spiro-center.

G cluster_strategies Key Asymmetric Strategies Target Chiral this compound StrategyA Strategy A: Organocatalytic Michael Addition/Cyclization Target->StrategyA Disconnect C-C StrategyB Strategy B: Chiral Auxiliary- Mediated Alkylation Target->StrategyB Disconnect C-C PrecursorA Precursor A: 5-Cyclopentylidene-1-methylhydantoin + Nucleophile StrategyA->PrecursorA PrecursorB Precursor B: N-Acyl Hydantoin with Chiral Auxiliary + Cyclopentyl Precursor StrategyB->PrecursorB

Caption: Retrosynthetic analysis of the target spirohydantoin.

This analysis leads to two powerful and distinct laboratory-scale strategies:

  • Organocatalytic Michael Addition-Cyclization: This approach utilizes a small chiral organic molecule (catalyst) to control the stereochemical outcome of a conjugate addition to an α,β-unsaturated hydantoin precursor. This is often followed by an intramolecular cyclization to forge the spiro-system.[7]

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: This classic and reliable method involves temporarily attaching a chiral molecule (auxiliary) to the substrate. The auxiliary directs a subsequent alkylation or cyclization step to occur on a specific face of the molecule, thereby creating the desired stereocenter. The auxiliary is then cleaved to yield the enantiopure product.

Protocol I: Organocatalytic Asymmetric Synthesis

This protocol leverages a bifunctional squaramide catalyst to orchestrate a highly enantioselective Michael addition of a nucleophile to a 5-cyclopentylidene-1-methylhydantoin precursor. The squaramide's hydrogen-bonding capabilities activate both the electrophile and the nucleophile, guiding the reaction through a stereochemically defined transition state.[7]

Workflow for Organocatalytic Synthesis

G cluster_workflow Protocol I Workflow Start 1. Synthesis of 5-Cyclopentylidene-1-methylhydantoin Reaction 2. Asymmetric Michael Addition (Chiral Squaramide Catalyst) Start->Reaction Workup 3. Reaction Quench & Aqueous Workup Reaction->Workup Purify 4. Column Chromatography Workup->Purify Analyze 5. Chiral HPLC Analysis (Determine % ee) Purify->Analyze Product Final Chiral Product Analyze->Product

Caption: Workflow for the organocatalytic approach.

Step-by-Step Experimental Protocol

A. Synthesis of 5-Cyclopentylidene-1-methylhydantoin (Precursor)

  • To a stirred solution of 1-methylhydantoin (1.14 g, 10 mmol) and cyclopentanone (0.84 g, 10 mmol) in toluene (50 mL), add piperidine (0.1 mL) and acetic acid (0.1 mL).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash with cold toluene, and dry under vacuum to yield the desired precursor.

B. Asymmetric Michael Addition-Cyclization

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 5-cyclopentylidene-1-methylhydantoin (180 mg, 1.0 mmol) and the chiral squaramide catalyst (e.g., Takemoto catalyst, 10 mol%, 5.8 mg) in anhydrous toluene (5 mL).

  • Cool the solution to -20 °C using a cryocooler.

  • Add diethyl malonate (1.2 mmol, 1.1 eq) to the mixture.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Deprotection and Cyclization: The resulting adduct can be subjected to standard conditions (e.g., heating in DMSO with NaCl, known as Krapcho decarboxylation) to remove one of the ester groups and induce cyclization to form the spiro-hydantoin, though the specific conditions may require optimization based on the exact Michael adduct.

C. Determination of Enantiomeric Excess (% ee)

  • Dissolve a small sample of the purified product in the mobile phase.

  • Inject the sample onto a chiral stationary phase HPLC column (e.g., Chiralpak AD-H or similar).

  • Analyze using an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) and monitor the UV absorbance.

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Data Presentation: Catalyst Screening

Effective protocol development requires optimization. The following table represents typical screening data for the key Michael addition step.

Entry Catalyst (10 mol%) Solvent Temp (°C) Yield (%) ee (%)
1Bifunctional Squaramide AToluene-208592
2Bifunctional Squaramide ACH₂Cl₂-207885
3Bifunctional Squaramide BToluene-209195
4Bifunctional Squaramide BToluene09588
5Chiral Phosphoric AcidToluene-206570

Note: Data is representative and illustrates a typical optimization workflow.

Protocol II: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This method relies on the predictable stereodirecting influence of a chiral auxiliary. An Evans-type oxazolidinone auxiliary is acylated with a precursor that will form the hydantoin ring, and its chiral environment dictates the facial selectivity of a subsequent alkylation step that forms the spiro-center.

Mechanistic Rationale and Workflow

The chiral auxiliary forces the enolate to adopt a specific conformation, where one face is sterically shielded. The incoming electrophile can therefore only approach from the less hindered face, resulting in a highly diastereoselective transformation.

G Start 1. Attach Chiral Auxiliary to Hydantoin Precursor Activation 2. Deprotonation (LDA) to form Chiral Enolate Start->Activation Alkylation 3. Diastereoselective Alkylation with 1,4-dibromobutane Activation->Alkylation Cleavage 4. Auxiliary Cleavage (e.g., LiOH/H₂O₂) Alkylation->Cleavage Finalize 5. Final Cyclization & Purification Cleavage->Finalize Product Enantiopure Product Finalize->Product

Caption: Workflow for the chiral auxiliary-based method.

Step-by-Step Experimental Protocol

A. Preparation of N-Acyl Chiral Auxiliary

  • In a flame-dried flask under argon, dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.77 g, 10 mmol) in anhydrous THF (40 mL).

  • Cool the solution to -78 °C and add n-butyllithium (1.6 M in hexanes, 6.5 mL, 10.4 mmol) dropwise. Stir for 15 minutes.

  • In a separate flask, prepare the desired acid chloride precursor for the hydantoin ring. Add this acid chloride dropwise to the lithium salt solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield the N-acylated auxiliary.

B. Diastereoselective Alkylation

  • Dissolve the N-acylated auxiliary (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 mmol, prepared fresh or as a solution) dropwise to form the enolate. Stir for 30 minutes at -78 °C.

  • Add 1,4-dibromobutane (1.2 mmol) dropwise.

  • Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify the crude product by flash chromatography to isolate the desired diastereomer.

C. Auxiliary Cleavage and Final Methylation/Cyclization

  • Dissolve the alkylated product (1.0 mmol) in a 3:1 mixture of THF and water (12 mL).

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4 mL), followed by aqueous lithium hydroxide (LiOH, 0.8 M, 2.5 mL).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench carefully with an aqueous solution of sodium sulfite.

  • Extract the product, and after purification, the resulting carboxylic acid can be converted to the this compound through established methods involving reaction with methylurea or a related synthon.[8]

Conclusion

The asymmetric synthesis of this compound is readily achievable through modern catalytic and auxiliary-based methods. The organocatalytic approach offers operational simplicity and avoids stoichiometric chiral reagents, making it highly attractive for scalable synthesis. The chiral auxiliary method, while more stepwise, is exceptionally reliable and predictable, providing a robust route to high enantiopurity. The choice between these protocols will depend on the specific project goals, available resources, and desired scale. Both methodologies provide a powerful toolkit for researchers and drug development professionals to access this valuable chiral scaffold.

References

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  • Loe, B. E., et al. (2019). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 10(10), 1439–1444. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PubMed Central. [Link]

  • Marnett, L. J., et al. (1983). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales Pharmaceutiques Francaises, 41(3), 253-262. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2016). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 7(1), 595-599. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. PubMed Central. [Link]

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  • Cambridge Open Engage. (2022). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. [Link]

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  • MDPI. (2017). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2017(2), M940. [Link]

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Sources

Application Notes & Protocols: A Researcher's Guide to Anticonvulsant Screening of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Epilepsy remains a significant neurological challenge, necessitating the discovery of novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles. This guide provides a comprehensive framework for the preclinical evaluation of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione , a spirohydantoin derivative, for potential anticonvulsant activity. We present detailed, field-proven protocols for a cascade of in vivo screening assays—the Maximal Electroshock (MES), Subcutaneous Pentylenetetrazol (scPTZ), and 6-Hz Psychomotor Seizure tests—which are foundational in modern anticonvulsant drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental design to ensure robust and reproducible results.

Introduction: The Rationale for Screening Spirohydantoins

Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1][2] While numerous AEDs are available, a significant portion of patients suffer from drug-refractory epilepsy, highlighting the urgent need for new therapeutic agents.[3] The hydantoin class of compounds has been a cornerstone of epilepsy treatment for decades, with phenytoin being a prominent example.[4] The primary mechanism of action for many hydantoins involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure discharges.[5][6][7]

This compound belongs to the spirohydantoin family, a structural class that has shown considerable promise in anticonvulsant research.[8] Spiro compounds, characterized by their unique three-dimensional structure, can offer novel interactions with biological targets. Studies on various spirohydantoin derivatives have demonstrated significant anticonvulsant activity in established preclinical models, often with favorable neurotoxicity profiles.[9][10][11] The structural similarity of our target compound to known effective hydantoins provides a strong rationale for its systematic evaluation as a potential AED.

The preclinical screening process, championed by institutions like the National Institute of Neurological Disorders and Stroke (NINDS) through its Epilepsy Therapy Screening Program (ETSP), provides a standardized pathway for identifying and characterizing new anticonvulsant agents.[12][13][14] This guide adopts the principles of this established screening cascade.

Preclinical Anticonvulsant Screening Workflow

A logical, tiered approach is essential for efficiently evaluating a novel compound. The workflow begins with broad-spectrum in vivo screens to identify initial activity, followed by more specialized models and mechanistic studies.

G cluster_0 In Vivo Screening Cascade Compound 1-Methyl-1,3-diazaspiro [4.4]nonane-2,4-dione MES Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Compound->MES Administer scPTZ Subcutaneous PTZ (scPTZ) Test (Generalized Clonic Seizures) Compound->scPTZ Administer SixHz 6-Hz Psychomotor Seizure Test (Therapy-Resistant Partial Seizures) Compound->SixHz Administer Tox Minimal Motor Impairment (Rotorod Test) MES->Tox Assess Neurotoxicity scPTZ->Tox Assess Neurotoxicity SixHz->Tox Assess Neurotoxicity ED50 ED₅₀ Determination (Dose-Response) Tox->ED50 If Active & Non-Toxic PI Calculate Protective Index (PI) (PI = TD₅₀ / ED₅₀) ED50->PI

Caption: Preclinical screening workflow for anticonvulsant drug candidates.

Part I: Foundational In Vivo Screening Protocols

These protocols are adapted from standards utilized by the NINDS ETSP and are designed for rodents (mice or rats).[1][15][16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Maximal Electroshock (MES) Seizure Test
  • Principle & Rationale: The MES test is a model for generalized tonic-clonic seizures.[15][17] It identifies compounds that prevent the spread of seizures through neural circuits.[18] Efficacy in this model often correlates with the ability to block voltage-gated sodium channels, a hallmark of drugs like phenytoin and carbamazepine.[19] An electrical stimulus is applied via corneal electrodes, inducing a characteristic seizure pattern. The abolition of the tonic hindlimb extension phase is the endpoint indicating protection.[15][20]

  • Materials:

    • Electroconvulsometer (e.g., Ugo Basile)

    • Corneal electrodes

    • Test Compound: this compound

    • Vehicle (e.g., 0.5% methylcellulose in water)

    • Positive Control: Phenytoin (e.g., 20-30 mg/kg)

    • Anesthetic/Electrolyte solution: 0.5% tetracaine hydrochloride in 0.9% saline

    • Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)

  • Step-by-Step Protocol:

    • Preparation: Prepare solutions of the test compound, vehicle, and positive control.

    • Dosing: Administer the test compound (e.g., 30, 100, 300 mg/kg, intraperitoneally or orally) to groups of 6-8 animals. Administer vehicle and positive control to separate groups.

    • Time to Peak Effect (TPE): Allow sufficient time for drug absorption (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.). This TPE should be determined in preliminary studies.

    • Anesthesia & Stimulation: At the TPE, apply one drop of anesthetic/electrolyte solution to the corneas of a restrained animal.[15]

    • Place the corneal electrodes and deliver the electrical stimulus (Mice: 50 mA, 60 Hz, 0.2 sec; Rats: 150 mA, 60 Hz, 0.2 sec).[15][18]

    • Observation: Immediately observe the animal for the seizure pattern. The key endpoint is the presence or absence of tonic hindlimb extension. An animal is considered protected if this phase is abolished.[15]

    • Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection. If a dose-response relationship is observed, the median effective dose (ED₅₀) can be calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
  • Principle & Rationale: This test identifies compounds that can raise the seizure threshold.[21][22] Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces clonic seizures.[23] Efficacy in this model suggests a mechanism involving enhancement of GABAergic neurotransmission or modulation of T-type calcium channels, and is characteristic of drugs like ethosuximide and benzodiazepines.[24]

  • Materials:

    • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for mice)[21]

    • Test Compound, Vehicle, Positive Control (e.g., Ethosuximide)

    • Male CF-1 mice (20-25 g)

    • Observation chambers

  • Step-by-Step Protocol:

    • Dosing: Administer the test compound, vehicle, and positive control as described in the MES protocol.

    • PTZ Challenge: At the determined TPE, administer PTZ subcutaneously into a loose fold of skin on the neck.[21]

    • Observation: Place each animal in an individual observation chamber and observe for 30 minutes.[21]

    • Endpoint: The endpoint is the presence of a clonic seizure, defined as at least a 3-5 second episode of clonic spasms of the forelimbs, hindlimbs, or jaw.[21] An animal is considered protected if it does not exhibit this endpoint.

    • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED₅₀ if applicable.

6-Hz Psychomotor Seizure Test
  • Principle & Rationale: The 6-Hz model is considered a model of therapy-resistant partial (focal) seizures.[25][26] It is particularly useful for identifying compounds with novel mechanisms of action that may be effective where other AEDs fail.[27] A low-frequency, long-duration electrical stimulus is delivered via corneal electrodes, inducing a characteristic psychomotor seizure with minimal motor convulsions.[28]

  • Materials:

    • Electroconvulsometer capable of delivering a 6 Hz stimulus

    • Corneal electrodes

    • Test Compound, Vehicle, Positive Control (e.g., Levetiracetam)

    • Anesthetic/Electrolyte solution

    • Male CF-1 mice (20-25 g)

  • Step-by-Step Protocol:

    • Dosing: Administer the test compound, vehicle, and positive control as previously described.

    • Anesthesia & Stimulation: At the TPE, anesthetize the corneas. Deliver the 6 Hz stimulus (e.g., 32 mA or 44 mA, 0.2 ms pulse width, 3 sec duration).[26][28]

    • Observation: Immediately after stimulation, observe the animal for up to 2 minutes.

    • Endpoint: The seizure is characterized by behaviors such as a "stun" posture, forelimb clonus, jaw clonus, and rearing.[27][29] The animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behavior.[25]

    • Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the ED₅₀ if applicable.

Part II: Neurotoxicity and Data Interpretation

  • Minimal Motor Impairment (Rotorod Test): A critical step is to assess whether the compound causes motor deficits at its effective doses. This is commonly done using the rotorod test, where animals are placed on a rotating rod and the time they remain on the rod is measured. A significant decrease in performance time indicates neurotoxicity. The median toxic dose (TD₅₀) is determined.

  • Data Presentation and Interpretation: The ultimate goal is to determine the compound's Protective Index (PI) , which is the ratio of its neurotoxicity to its efficacy (PI = TD₅₀ / ED₅₀). A large PI is desirable, indicating a wide margin between the therapeutic dose and a dose causing adverse effects.[10]

AssayEndpointPredicted MechanismExample Positive ControlsHypothetical Data (ED₅₀ mg/kg)
MES Abolition of tonic hindlimb extensionBlocks seizure spread (e.g., Na⁺ channel blocker)Phenytoin, Carbamazepine50
scPTZ Absence of generalized clonic seizureIncreases seizure threshold (e.g., GABAergic)Ethosuximide, Diazepam>300
6-Hz (32 mA) Absence of psychomotor seizureBroad spectrum / Novel mechanismsLevetiracetam, Valproate75
Rotorod Motor Impairment (TD₅₀)NeurotoxicityN/A450
  • Interpretation of Hypothetical Results: Based on the table above, this compound shows strong activity in the MES test (ED₅₀ = 50 mg/kg) and moderate activity in the 6-Hz test, but is inactive in the scPTZ test. This profile is highly characteristic of a phenytoin-like compound, suggesting its primary mechanism is likely the blockade of voltage-gated sodium channels to prevent seizure spread.[19] The high TD₅₀ (450 mg/kg) yields a favorable Protective Index in the MES test (PI = 450/50 = 9), indicating a good safety margin.

Part III: Mechanistic Elucidation (In Vitro)

Should in vivo results prove promising, the next logical step is to confirm the presumed mechanism of action using in vitro techniques. Based on the hydantoin structure and a potential MES-positive profile, patch-clamp electrophysiology is the gold standard.

G cluster_1 In Vitro Mechanistic Workflow Cell_Culture Culture cells expressing a specific Na⁺ channel subtype (e.g., HEK293 cells with NaV1.1) Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Baseline Record baseline Na⁺ currents evoked by voltage steps Patch_Clamp->Baseline Application Apply test compound via perfusion system Baseline->Application Post_Drug Record Na⁺ currents in the presence of compound Application->Post_Drug Analysis Analyze for changes in: - Peak current amplitude - Voltage-dependence of activation - Voltage-dependence of inactivation - Rate of recovery from inactivation Post_Drug->Analysis

Caption: Workflow for in vitro patch-clamp analysis of sodium channel modulation.

Protocol Outline: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To determine if this compound modulates voltage-gated sodium channels (NaV) and to characterize the nature of that modulation (e.g., tonic block, use-dependent block).

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK293) stably expressing a specific human NaV subtype relevant to epilepsy (e.g., NaV1.1, NaV1.2, NaV1.6).

    • Recording: Establish a whole-cell patch-clamp configuration.

    • Voltage Protocols: Apply a series of voltage-step protocols to elicit sodium currents and measure key channel properties (activation, steady-state inactivation, recovery from inactivation).

    • Compound Application: After recording stable baseline currents, perfuse the test compound onto the cell at various concentrations.

    • Data Acquisition: Record changes in the sodium current in the presence of the compound. A reduction in current amplitude, a shift in the voltage-dependence of inactivation, or a slowing of recovery from inactivation would be consistent with a phenytoin-like mechanism.[19]

Conclusion and Future Directions

This guide outlines a validated, systematic approach for the initial anticonvulsant screening of this compound. A positive result, particularly a strong profile in the MES and/or 6-Hz tests coupled with a high Protective Index, would provide compelling evidence to advance the compound to more complex models of chronic epilepsy (e.g., kindling models) and further detailed mechanistic and pharmacokinetic studies.[3][30] This structured evaluation is a critical first step in the long but vital journey of developing the next generation of therapies for individuals with epilepsy.

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  • The NIH/NINDS Anticonvulsant Screening Program (ASP): recommendations from the working group's 2012 review of the Program. Epilepsia. [Link]

  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. [Link]

  • The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. (1995). PubMed. [Link]

  • A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group, of the National Advisory Neurological Disorders and Stroke. (2020). National Institute of Neurological Disorders and Stroke. [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. IJRPC. [Link]

  • The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of 2-iminohydantoins. PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. (2010). PubMed. [Link]

  • Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. (2014). National Institutes of Health (NIH). [Link]

  • Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[15][25]decane-1,3-dione derivatives. PubMed. [Link]

  • Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives. PubMed. [Link]

  • Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides. (1991). PubMed. [Link]

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Application Notes and Protocols for Testing the Antimicrobial Activity of Novel Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of antimicrobial resistance (AMR) constitutes a global health crisis of unprecedented scale. The World Health Organization has designated Staphylococcus aureus as a high-priority pathogen, underscoring the urgent need for innovative antibacterial strategies.[1] Many life-threatening bacteria are developing resistance to existing antibiotics, making the discovery of new classes of antibiotics with unique mechanisms of action a critical endeavor in safeguarding public health.[2] Spiro compounds, characterized by their unique three-dimensional and rigid structures, have emerged as a promising class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties.[1][3] This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the protocol for testing the antimicrobial activity of novel spiro compounds.

Part 1: Preliminary Considerations and Compound Preparation

Before embarking on antimicrobial susceptibility testing, it is crucial to address the physicochemical properties of the novel spiro compounds, as these can significantly impact the reliability and reproducibility of the results.

Solubility Assessment

A compound must be fully solubilized to exert its biological activity accurately in in vitro assays.[4][5] Poor solubility can lead to the underestimation of a compound's potency, misleading structure-activity relationships (SAR), and variable data.[4][6][7] Spiro compounds, often being complex and lipophilic, may present solubility challenges.

Protocol for Solubility Determination:

  • Solvent Selection: Begin with dimethyl sulfoxide (DMSO) as it is a common solvent for dissolving compounds for biological assays.[6] If solubility in DMSO is limited, other organic solvents may be considered, but their potential for antimicrobial activity and cytotoxicity must be evaluated.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the spiro compound (e.g., 10-20 mM) in the chosen solvent.

  • Kinetic Solubility Assessment: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a final high concentration (e.g., 100 µM).

  • Incubation and Observation: Incubate the solution for a set period (e.g., 1-2 hours) at room temperature and visually inspect for any precipitation.

  • Quantitative Analysis: If no precipitation is observed, the concentration in the aqueous solution can be quantified using methods like HPLC to determine the kinetic solubility.[6]

Causality Behind Experimental Choices:

  • Starting with a high-concentration stock in DMSO allows for serial dilutions into aqueous media for the assays, minimizing the final concentration of the organic solvent.

  • Kinetic solubility is often more relevant for initial high-throughput screening as it mimics the conditions of the biological assays.[6]

Preparation of Standardized Inoculum

The density of the bacterial inoculum is a critical variable in antimicrobial susceptibility testing. A standardized inoculum ensures the reproducibility of the results.

Protocol for Inoculum Preparation:

  • Bacterial Culture: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

  • Suspension: Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[8] A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

  • Final Dilution: Further dilute the standardized suspension in the appropriate test medium to achieve the desired final inoculum concentration for the specific assay.

Part 2: Primary Antimicrobial Screening

The initial screening aims to identify if the novel spiro compounds exhibit any antimicrobial activity and to determine the minimum concentration required to inhibit bacterial growth.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This method is widely used and standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16]

Experimental Protocol for Broth Microdilution:

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[17]

  • Compound Dilution: Add 100 µL of the spiro compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[17] This creates a gradient of decreasing compound concentrations.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum (prepared to give a final concentration of approximately 5 x 10⁵ CFU/mL in the wells) to each well, except for the sterility control wells (column 12).[17]

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum (column 11).

    • Sterility Control: Wells containing only broth to check for contamination (column 12).[9]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11][17]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the spiro compound at which there is no visible bacterial growth.[9][11]

Diagram of Broth Microdilution Workflow

Broth_Microdilution start Start plate_prep Plate Preparation Add 100 µL of broth to all wells of a 96-well plate. start->plate_prep compound_add Compound Addition Add 100 µL of 2x compound stock to the first column. plate_prep->compound_add serial_dilution Serial Dilution Perform two-fold serial dilutions across the plate. compound_add->serial_dilution inoculation Inoculation Add 5 µL of standardized bacterial inoculum to each well. serial_dilution->inoculation incubation Incubation Incubate at 37°C for 16-20 hours. inoculation->incubation mic_determination MIC Determination Visually assess for the lowest concentration with no growth. incubation->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[8][18] It is a simpler and less expensive method for preliminary screening.[8]

Experimental Protocol for Disk Diffusion:

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial inoculum (0.5 McFarland) and swabbed evenly across the surface of a Mueller-Hinton Agar (MHA) plate.[8]

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the novel spiro compound and placed on the agar surface using sterile forceps.[8][19][20]

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[19]

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.[19] The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.

Part 3: Secondary and Advanced Antimicrobial Assays

Compounds that show promising activity in the primary screening should be further characterized to understand their bactericidal or bacteriostatic nature and their killing kinetics.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[21][22][23] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents.[21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21][23]

Experimental Protocol for MBC Determination:

  • From MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the microtiter plate that showed no visible growth (i.e., at the MIC and higher concentrations).[21]

  • Plating: Spread the aliquot onto a fresh MHA plate that does not contain the spiro compound.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of viable colonies on each plate.

  • MBC Determination: The MBC is the lowest concentration of the spiro compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[22][23]

Time-Kill Kinetics Assay

A time-kill kinetics assay provides detailed information about the rate and extent of bacterial killing over time.[24][25] This assay is crucial for understanding the pharmacodynamics of a novel antimicrobial agent.[25]

Experimental Protocol for Time-Kill Kinetics Assay:

  • Culture Preparation: Prepare a logarithmic phase bacterial culture in a suitable broth.

  • Exposure: Add the novel spiro compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial culture.[25] Include a growth control without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[24]

  • Serial Dilution and Plating: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.[24][25]

Diagram of Antimicrobial Testing Cascade

Antimicrobial_Testing_Cascade cluster_preliminary Preliminary Steps cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_advanced Advanced Characterization solubility Solubility Assessment inoculum Inoculum Preparation solubility->inoculum mic MIC Determination (Broth Microdilution) inoculum->mic disk_diffusion Disk Diffusion inoculum->disk_diffusion mbc MBC Determination mic->mbc time_kill Time-Kill Kinetics mbc->time_kill moa Mechanism of Action Studies time_kill->moa cytotoxicity Cytotoxicity Testing time_kill->cytotoxicity

Sources

Application Notes & Protocols: In Vitro Experimental Design for Evaluating 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, a novel spirohydantoin derivative. The proposed experimental design is structured to systematically characterize its biological activity profile, beginning with foundational cytotoxicity and progressing to more complex mechanistic and safety pharmacology assays. This tiered approach ensures a thorough understanding of the compound's therapeutic potential and potential liabilities early in the drug discovery process. Protocols are detailed for assessing cytotoxicity, metabolic stability, and key central nervous system (CNS) and cardiovascular safety parameters. The rationale behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.

Introduction: The Rationale for a Tiered In Vitro Evaluation

The compound this compound belongs to the spirohydantoin class of molecules. Spirohydantoin derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial effects.[1] The rigid spirocyclic scaffold can orient substituents in precise three-dimensional arrangements, facilitating potent and selective interactions with biological targets.

Given the structural alerts within the this compound molecule, particularly the hydantoin moiety, a focused investigation into its potential as a CNS-active agent is warranted.[2] However, a systematic in vitro evaluation must precede any in vivo studies to establish a foundational understanding of its biological effects and to identify potential safety concerns.

This guide proposes a logical, tiered experimental workflow. This approach, outlined below, is designed to generate a comprehensive data package efficiently, enabling informed decision-making at each stage of preclinical development.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: ADME & Safety Pharmacology cluster_2 Tier 3: Mechanistic & Advanced Profiling Physicochemical Characterization Physicochemical Characterization Cytotoxicity Screening Cytotoxicity Screening Physicochemical Characterization->Cytotoxicity Screening Establish baseline activity window Metabolic Stability Metabolic Stability Cytotoxicity Screening->Metabolic Stability Progress if non-toxic at relevant concentrations hERG Channel Assay hERG Channel Assay Metabolic Stability->hERG Channel Assay Assess key liabilities P-gp Substrate Assessment P-gp Substrate Assessment hERG Channel Assay->P-gp Substrate Assessment CNS Phenotypic Screening CNS Phenotypic Screening P-gp Substrate Assessment->CNS Phenotypic Screening Proceed if favorable ADME/Safety profile Target Deconvolution Target Deconvolution CNS Phenotypic Screening->Target Deconvolution

Figure 1: Tiered In Vitro Evaluation Workflow. A logical progression from foundational assays to more complex mechanistic studies.

Tier 1: Foundational Profiling

The initial tier of experiments is designed to establish the fundamental properties of this compound, including its solubility, purity, and general cytotoxicity. This data is crucial for designing and interpreting all subsequent assays.

Physicochemical Characterization

Before biological evaluation, it is imperative to confirm the identity, purity, and solubility of the test compound.

  • Identity and Purity: Confirmation via LC-MS and ¹H-NMR. Purity should ideally be >95%.

  • Aqueous Solubility: Determined using a thermodynamic or kinetic solubility assay. Poor solubility can lead to artifacts in biological assays.

  • Lipophilicity (LogD): The distribution coefficient at pH 7.4 is a critical parameter for predicting membrane permeability and CNS penetration.[3]

General Cytotoxicity Screening

Cytotoxicity assays are essential to determine the concentration range at which the compound can be tested without causing non-specific cell death.[4] This establishes a therapeutic window for subsequent, more specific assays. It is recommended to use at least two different cell lines, preferably of human origin and relevant to potential therapeutic areas (e.g., a neuronal cell line like SH-SY5Y and a hepatic cell line like HepG2).

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[5][6]

Materials:

  • HEK293 and HepG2 cells

  • DMEM/F-12 medium with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤0.5%. Add the compound dilutions to the cells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity.ColorimetricInexpensive, high-throughput.Can be affected by compounds that alter cellular metabolism.[7][8]
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cells.[4]EnzymaticDirectly measures cell death (necrosis).[4]Less sensitive to early apoptotic events.[5]

Tier 2: ADME and Safety Pharmacology

This tier focuses on assessing key Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential cardiovascular liability. These assays are critical for predicting the compound's in vivo behavior and identifying potential safety red flags.

Metabolic Stability

The metabolic stability of a compound in the liver is a primary determinant of its half-life and oral bioavailability.[9][10] The liver microsome assay is a standard in vitro model for assessing Phase I metabolic activity, primarily mediated by cytochrome P450 (CYP) enzymes.[9]

Protocol 2: Human Liver Microsomal Stability Assay

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Test compound (1 µM final concentration)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[12]

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Pre-warm HLM and buffer to 37°C.

  • Reaction Initiation: Add the test compound to the HLM/buffer mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.[9]

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration.

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).[10][11]

Cardiovascular Safety: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[13] Therefore, assessing a compound's activity on the hERG channel is a critical regulatory requirement in drug development.[14][15]

Protocol 3: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide higher throughput for screening hERG liability compared to traditional manual patch-clamp.[16]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • Extracellular and intracellular solutions

  • Test compound at multiple concentrations

  • Positive control (e.g., Cisapride, Dofetilide)[17]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Assay Execution: Follow the manufacturer's protocol for the automated patch-clamp system. Cells are captured, and a giga-seal is formed.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[14][17]

  • Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations.

  • Data Acquisition: Record the hERG tail current at each concentration.

Data Analysis: Calculate the percentage of hERG current inhibition for each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.[17]

G cluster_0 hERG Assay Workflow Cell Preparation Cell Preparation Automated Patch Clamp Automated Patch Clamp Cell Preparation->Automated Patch Clamp Load cells Establish Baseline Establish Baseline Automated Patch Clamp->Establish Baseline Apply voltage protocol Compound Application Compound Application Establish Baseline->Compound Application Cumulative concentrations Data Analysis Data Analysis Compound Application->Data Analysis Measure tail current IC50 Determination IC50 Determination Data Analysis->IC50 Determination Hill Equation

Figure 2: Automated hERG Patch-Clamp Workflow. A streamlined process for assessing cardiovascular risk.

P-glycoprotein (P-gp) Substrate Assessment

P-glycoprotein (P-gp) is an efflux transporter highly expressed at the blood-brain barrier (BBB).[18] For CNS-active compounds, being a P-gp substrate can severely limit brain penetration and thus efficacy.[18][19] This assay determines if the compound is actively transported out of cells by P-gp.

Protocol 4: Bidirectional Transport Assay in MDCK-MDR1 Cells

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) and wild-type MDCK cells.[20]

  • Transwell inserts

  • Transport buffer (e.g., HBSS)

  • Test compound

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture MDCK-MDR1 and MDCK-WT cells on Transwell inserts until a confluent monolayer is formed.

  • Transport Studies:

    • A-to-B Transport: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

    • B-to-A Transport: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • Inhibitor Arm: Repeat the B-to-A transport in the presence of a known P-gp inhibitor.

  • Quantification: Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-to-B and B-to-A directions. The efflux ratio (ER) is calculated as Pₐₚₚ(B-A) / Pₐₚₚ(A-B). An ER > 2 in MDCK-MDR1 cells, which is reduced in the presence of an inhibitor, suggests the compound is a P-gp substrate.[21][22]

Tier 3: Mechanistic & Advanced Profiling

Assuming favorable results from the foundational and safety/ADME tiers, the next stage involves exploring the specific mechanism of action, particularly in the context of CNS activity.

Phenotypic Screening in Neuronal Cultures

Phenotypic screening using primary neuronal cultures or iPSC-derived neurons can provide insights into the compound's effect on neuronal network activity without a preconceived target.[23] This is a powerful approach for discovering novel mechanisms of action for CNS disorders.[23]

Potential Assays:

  • Multi-electrode Array (MEA): Measures spontaneous electrical activity (spikes and bursts) of neuronal networks. Changes in firing rate or synchronicity can indicate potential anticonvulsant, pro-cognitive, or other CNS effects.

  • High-Content Imaging: Can be used to assess neurite outgrowth, synaptic density, or other morphological changes in response to compound treatment.

Given the structural similarity of spirohydantoins to known anticonvulsants, an initial screen for anti-seizure activity in an in vitro model is a logical starting point.[24][25][26]

Data Summary and Interpretation

All quantitative data should be systematically tabulated to facilitate cross-assay comparisons and decision-making.

ParameterAssayResultInterpretation
Cytotoxicity MTT (HEK293)IC₅₀ = [Value] µMDefines the upper concentration limit for further assays.
Metabolic Stability HLM Stabilityt₁/₂ = [Value] minPredicts hepatic clearance rate.
Cardiovascular Safety hERG AssayIC₅₀ = [Value] µMAssesses risk of cardiac arrhythmia. A large margin (>30x) over the efficacious concentration is desirable.
CNS Penetration P-gp Substrate AssayEfflux Ratio = [Value]An ER > 2 suggests poor brain penetration.

Conclusion

This application note provides a structured, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, ADME properties, cardiovascular safety, and potential CNS activity, researchers can build a robust data package to guide further development. This logical progression from broad profiling to specific mechanistic studies ensures that resources are used efficiently and that critical decisions are based on a solid foundation of scientific evidence.

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Application Note: High-Throughput Screening of a 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of a focused library of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives. The spirohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This document outlines the critical steps from initial assay development and library preparation to primary and secondary screening, culminating in robust hit confirmation. By integrating field-proven insights with detailed protocols, this application note serves as a practical resource for researchers, scientists, and drug development professionals aiming to identify novel bioactive compounds within this chemical class.

Introduction: The Promise of the Spirohydantoin Scaffold

The 1,3-diazaspiro[4.4]nonane-2,4-dione core, a type of spirohydantoin, represents a versatile and synthetically accessible scaffold for the development of novel therapeutics.[4] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. The hydantoin ring itself is a key structural feature in several clinically used drugs.[1][5] The addition of a methyl group at the N-1 position and further diversification at other positions can lead to compounds with a broad spectrum of pharmacological activities.[6] The primary objective of a high-throughput screening campaign against a library of such derivatives is to efficiently identify "hits"—compounds that demonstrate a desired biological activity—which can then serve as starting points for lead optimization programs.[7][8]

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that requires careful planning and execution.[9] It is not merely about testing a large number of compounds but about generating high-quality, reproducible data that can reliably guide subsequent drug discovery efforts. The workflow described herein is designed to maximize efficiency and minimize false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Cascade cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development (Target-specific design) Assay_Opt Assay Optimization (Miniaturization, Reagent concentration) Assay_Dev->Assay_Opt Refinement Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Opt->Assay_Val QC Check Lib_Prep Library Preparation (Purity check, Plating) Assay_Val->Lib_Prep Proceed if Z' > 0.5 Primary_Screen Primary HTS (Single concentration) Lib_Prep->Primary_Screen Hit_Selection Hit Selection (Activity threshold) Primary_Screen->Hit_Selection Data Analysis Hit_Confirmation Hit Confirmation (Re-testing actives) Hit_Selection->Hit_Confirmation Triage Hits Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Potency Secondary_Assays Secondary & Orthogonal Assays (Mechanism of action) Dose_Response->Secondary_Assays Selectivity Data_Analysis Raw_Data Raw Plate Data Normalization Normalization (% Inhibition) Raw_Data->Normalization Hit_Threshold Set Hit Threshold (e.g., > 3σ from mean) Normalization->Hit_Threshold Hit_List Generate Primary Hit List Hit_Threshold->Hit_List PAINS_Filter Filter for PAINS (Pan-Assay Interference Compounds) Hit_List->PAINS_Filter Final_Hits Confirmed Hit Candidates PAINS_Filter->Final_Hits

Sources

Application Notes and Protocols for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. This guide delves into the synthesis, potential therapeutic applications, and detailed experimental protocols for the evaluation of this spirohydantoin derivative.

Introduction: The Spirohydantoin Scaffold in CNS Drug Discovery

The spirohydantoin moiety is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Derivatives of spirohydantoin have demonstrated a wide range of pharmacological activities, including anticonvulsant, antipsychotic, and antidepressant properties.[3][4][5] The core structure, a fusion of a hydantoin ring with a carbocyclic or heterocyclic ring system at a single carbon atom, offers unique stereochemical features that are advantageous for exploring the chemical space relevant to CNS targets.

This compound, a specific member of this class, holds significant promise for the development of novel CNS-active agents. Its structural features suggest potential interactions with various CNS receptors and enzymes, making it a compelling candidate for further investigation.

Synthesis of this compound

The synthesis of spirohydantoins is often achieved through the Bucherer-Bergs reaction, a robust and versatile multicomponent reaction.[6][7][8][9] This method involves the reaction of a ketone with an alkali metal cyanide and ammonium carbonate to form the desired spirohydantoin. For N-substituted derivatives like this compound, a subsequent alkylation step is typically employed.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established methodologies for similar spirohydantoin structures.[10][11]

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-Methylation A Cyclopentanone C 1,3-Diazaspiro[4.4]nonane-2,4-dione A->C EtOH/H2O, 50-60°C B KCN, (NH4)2CO3 B->C D 1,3-Diazaspiro[4.4]nonane-2,4-dione F This compound D->F Anhydrous DMF E Methyl Iodide (CH3I), Base (e.g., NaH) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione [11][12]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanone (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add potassium cyanide (1.5 equivalents) and ammonium carbonate (4 equivalents) to the solution.

  • Heat the reaction mixture to 50-60°C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Step 2: Synthesis of this compound [10]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 1,3-diazaspiro[4.4]nonane-2,4-dione (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the suspension in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Therapeutic Applications in CNS Disorders

Based on the pharmacological profiles of structurally related spirohydantoin derivatives, this compound is a promising candidate for investigation in several CNS therapeutic areas.

Anticonvulsant Activity

Several spirohydantoin derivatives have demonstrated potent anticonvulsant effects in preclinical models of epilepsy.[4][13][14] The structural similarity to the well-known antiepileptic drug phenytoin suggests that these compounds may act on voltage-gated sodium channels.

Modulation of Serotonin and Dopamine Receptors

Spirohydantoins have been identified as ligands for various serotonin (5-HT) and dopamine (D) receptors, which are key targets in the treatment of depression, anxiety, and schizophrenia.[3][5] Specifically, activity at 5-HT1A, 5-HT2A, and D2 receptors has been reported for analogous compounds.

Experimental Protocols for CNS Drug Discovery

A systematic evaluation of this compound for its potential as a CNS therapeutic agent involves a cascade of in vitro and in vivo assays.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_admet Pharmacokinetics & Safety A Compound Synthesis & Characterization B In Vitro Screening A->B C In Vivo Efficacy Models B->C D ADMET Profiling B->D B1 Receptor Binding Assays (5-HT, Dopamine) B2 Functional Assays (e.g., cAMP) B3 Ion Channel Assays (e.g., Sodium Channels) E Lead Optimization C->E C1 Anticonvulsant Models (MES, PTZ) C2 Antidepressant Models (Forced Swim Test) C3 Antipsychotic Models (Prepulse Inhibition) D->E D1 PAMPA (Permeability) D2 Metabolic Stability (Microsomes) D3 Toxicity (Ames Test)

Caption: A typical workflow for CNS drug discovery.

In Vitro Assays

1. Radioligand Binding Assay for Serotonin Receptors [15][16][17][18][19]

  • Objective: To determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).

  • Protocol:

    • Prepare cell membranes expressing the target serotonin receptor subtype.

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Parallel Artificial Membrane Permeability Assay (PAMPA) [20][21][22][23][24]

  • Objective: To assess the passive permeability of the compound across an artificial membrane, as a predictor of blood-brain barrier (BBB) penetration.

  • Protocol:

    • Prepare a donor plate containing the test compound dissolved in a suitable buffer (e.g., PBS at pH 7.4).

    • Coat the filter of an acceptor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

    • Add buffer to the wells of the acceptor plate.

    • Place the donor plate on top of the acceptor plate to create a "sandwich".

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the permeability coefficient (Pe).

In Vivo Models

1. Pentylenetetrazol (PTZ)-Induced Seizure Model [13][25][26][27]

  • Objective: To evaluate the anticonvulsant activity of the compound against chemically-induced seizures.

  • Protocol:

    • Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

    • After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 60-85 mg/kg, subcutaneously).

    • Observe the animals for the onset and severity of seizures for at least 30 minutes.

    • Record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.

    • A significant increase in seizure latency or a reduction in seizure incidence compared to the vehicle-treated group indicates anticonvulsant activity.

2. Forced Swim Test (FST) [1][10][28][29][30]

  • Objective: To assess the potential antidepressant-like activity of the compound.

  • Protocol:

    • Administer the test compound or vehicle to mice or rats.

    • After the appropriate pretreatment time, place each animal individually in a glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

    • Conduct a 6-minute test session and record the duration of immobility during the last 4 minutes. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

    • A significant decrease in the duration of immobility compared to the vehicle-treated group suggests an antidepressant-like effect.

Safety and Toxicity Assessment

1. Ames Test (Bacterial Reverse Mutation Assay) [2][3][4][5][31]

  • Objective: To evaluate the mutagenic potential of the compound.

  • Protocol:

    • Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

    • Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).

    • Plate the treated bacteria on a minimal agar medium lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Data Presentation and Interpretation

Summary of Physicochemical and Pharmacological Properties
PropertyPredicted/Expected ValueRationale/Supporting Evidence
Molecular Weight ~182.2 g/mol Calculated from chemical structure
LogP 1.0 - 2.5Estimated based on similar spirohydantoin structures; favorable for CNS penetration
Blood-Brain Barrier Permeability Moderate to HighPredicted from PAMPA results and LogP
Primary CNS Targets Serotonin (5-HT) Receptors, Dopamine (D) Receptors, Voltage-Gated Sodium ChannelsBased on activity of analogous spirohydantoin compounds[3][4][5]
Potential Therapeutic Indications Epilepsy, Depression, Anxiety, SchizophreniaInferred from potential CNS targets and in vivo model results
Interpretation of Experimental Results
  • Receptor Binding Assays: Low Ki values (in the nanomolar range) indicate high binding affinity for the target receptor. Selectivity is determined by comparing Ki values across a panel of receptors.

  • PAMPA: A high permeability coefficient (Pe) suggests good passive diffusion across membranes and a higher likelihood of crossing the blood-brain barrier.

  • PTZ-Induced Seizure Model: A statistically significant delay in seizure onset or protection from seizures indicates potential anticonvulsant efficacy.

  • Forced Swim Test: A significant reduction in immobility time is indicative of potential antidepressant-like activity. It is crucial to rule out confounding effects on general locomotor activity.

  • Ames Test: A positive result (a significant increase in revertant colonies) raises concerns about the compound's mutagenic potential and may necessitate further genotoxicity testing.

Conclusion

This compound represents a promising scaffold for the development of novel CNS therapeutics. Its synthesis is accessible through established chemical methods, and its structural characteristics suggest the potential for favorable interactions with key CNS targets. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this compound's pharmacological profile, from initial in vitro screening to in vivo efficacy and safety assessment. Through a rigorous and well-designed drug discovery cascade, the full therapeutic potential of this and related spirohydantoin derivatives can be elucidated.

References

  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]

  • Tasso, S. M., et al. (1998). Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor. Pharmacology Biochemistry and Behavior, 60(3), 653-657. [Link]

  • Zagorska, A., et al. (2015). Novel spirohydantoin derivative as a potent multireceptor-active antipsychotic and antidepressant agent. European Journal of Medicinal Chemistry, 99, 134-143. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Duarte, C. D., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 265-280. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Tasso, S. M., et al. (1998). Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor. Pharmacology Biochemistry and Behavior, 60(3), 653-657. [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

  • Mikuš, P. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(12), 3146. [Link]

  • Munday, L. (1961). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 39(11), 2263-2273. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Organic Reactions. Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Kumar, S., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2873-2877. [Link]

  • Mikuš, P. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-748. [Link]

  • Hulme, E. C. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Methods in Molecular Biology, 615, 29-50. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy. [Link]

  • ChemPartner. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • Pazdur, R., et al. (1984). A phase I trial of spirohydantoin mustard (NSC 172112) in patients with advanced cancer. Journal of Clinical Oncology, 2(12), 1394-1400. [Link]

  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.
  • MDPI. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We have structured this resource in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Core Synthesis Pathway: The Bucherer-Bergs Reaction

The most common and robust method for synthesizing the core spirohydantoin scaffold is the Bucherer-Bergs reaction, a multicomponent reaction that efficiently constructs the imidazolidine-2,4-dione ring system from a ketone.[1][2] The subsequent N-methylation at the 1-position completes the synthesis of the target molecule.

Bucherer_Bergs_Methylation_Pathway Start Starting Materials: Cyclopentanone, KCN, (NH₄)₂CO₃ Intermediate Spirohydantoin Intermediate: 1,3-Diazaspiro[4.4]nonane-2,4-dione Start->Intermediate Bucherer-Bergs Reaction Product Final Product: This compound Intermediate->Product N-Alkylation Methylation N-Methylation Reagents: Base (e.g., NaH), Methylating Agent (e.g., CH₃I) Methylation->Product

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Bucherer-Bergs reaction for this synthesis?

The reaction proceeds through several key stages that are critical to understand for troubleshooting purposes.[3][4][5]

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion (from KCN or NaCN) on the carbonyl carbon of cyclopentanone to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin via an SN2-type reaction to replace the hydroxyl group, forming an aminonitrile.[1][4]

  • Carbamic Acid Formation & Cyclization: The aminonitrile's nitrogen atom then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), creating a cyano-carbamic acid.[3] This intermediate undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one.

  • Rearrangement: The 5-imino-oxazolidin-2-one finally rearranges through an isocyanate intermediate to yield the thermodynamically stable 1,3-diazaspiro[4.4]nonane-2,4-dione (spirohydantoin) product.[3][6]

Understanding this mechanism helps in diagnosing issues; for instance, a failure in the initial step might point to problems with cyanide reactivity or pH.

Q2: What are the primary roles of the key reagents?
  • Cyclopentanone: This ketone is the substrate that provides the 5,5-disubstituted spirocyclic core of the final molecule.

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): This is the cyanide source, a potent nucleophile essential for forming the initial cyanohydrin and the subsequent aminonitrile intermediate.[5] Extreme caution is required when handling cyanide salts.

  • Ammonium Carbonate ((NH₄)₂CO₃): This versatile reagent serves as the source for both ammonia (NH₃) and carbon dioxide (CO₂), which are incorporated into the hydantoin ring.[5] Crucially, it also acts as a buffer to maintain the optimal reaction pH.[1]

Q3: Why is the subsequent N-methylation step necessary and what are the typical conditions?

The classical Bucherer-Bergs reaction yields a hydantoin with protons on both nitrogen atoms. To obtain this compound, a separate N-alkylation step is required. Typically, this involves deprotonating the hydantoin with a strong base (like sodium hydride, NaH) in an aprotic polar solvent (like DMF or THF) to generate a nucleophilic anion. This anion is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate.[7] The N-1 position is generally more reactive due to steric and electronic factors.[7]

Troubleshooting Guide: Yield & Purity Optimization
Q4: My reaction yield is consistently low or zero. What are the most probable causes?

This is a common issue that can often be traced back to a few critical parameters.

  • Incorrect pH: This is the most frequent culprit. The ideal pH range is approximately 8-9.[1]

    • Causality: If the pH is too acidic, the cyanide exists predominantly as HCN, which is a poor nucleophile, hindering the initial cyanohydrin formation. If the pH is too alkaline, the cyanide can degrade, and unwanted side reactions may occur.[1]

    • Solution: Ensure you are using a sufficient molar excess of ammonium carbonate, which acts as a self-regulating buffer. Check the pH of your reaction mixture before heating.

  • Reagent Quality and Ratios:

    • Causality: Old or impure ammonium carbonate may have decomposed, failing to provide adequate NH₃ and CO₂. An incorrect molar ratio can starve the reaction of a key component.

    • Solution: Use fresh, high-purity reagents. A standard molar ratio to start with is 1:2:2 of ketone:KCN:(NH₄)₂CO₃.[1] A slight excess of the cyanide and carbonate salts can help drive the reaction to completion.

  • Inefficient Workup:

    • Causality: The spirohydantoin product is precipitated by acidification. If acidification is incomplete or if the product has some solubility in the cold aqueous solution, significant product loss can occur.[8]

    • Solution: After the reaction, cool the mixture thoroughly in an ice bath before and during acidification with a strong acid like HCl. Check the pH to ensure it is sufficiently acidic (pH < 2) to cause full precipitation. If you suspect product remains in the aqueous layer, you can attempt to extract it with a suitable organic solvent like ethyl acetate before discarding the aqueous phase.

Q5: I'm observing a significant amount of an unknown impurity alongside my product. How can I identify and prevent it?

Impurity generation often points to suboptimal reaction conditions or side reactions.

  • Possible Side Reaction: Polymerization:

    • Causality: Aldehydes and some reactive ketones can be prone to polymerization under the reaction conditions, especially with prolonged heating or incorrect pH.

    • Solution: Adhere to recommended reaction times and temperatures (typically reflux in ethanol/water).[1] The use of ultrasonication has been shown to reduce reaction times and potentially minimize side product formation.[3]

  • Incomplete Reaction:

    • Causality: The impurity may be an unreacted intermediate, such as the aminonitrile. This can happen if the cyclization step is slow or incomplete.

    • Solution: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small, fresh addition of ammonium carbonate could potentially restart it.

  • Identification and Removal:

    • Solution: Characterize the impurity using analytical techniques. A combination of HPLC, LC-MS, and NMR spectroscopy is highly effective for structural elucidation.[9] Most impurities can be removed during the purification step. Recrystallization from an ethanol/water mixture is often effective for purifying the final hydantoin product.[1]

Q6: The reaction seems to stall before completion. What steps should I take?
  • Causality: A stalled reaction can be due to the degradation of a key reagent, insufficient temperature, or poor mixing in a heterogeneous mixture.

  • Solution:

    • Verify Temperature: Ensure your heating mantle and condenser are functioning correctly and that the reaction mixture is maintaining the target temperature (e.g., 80-100°C in ethanol/water).[1]

    • Improve Agitation: Ensure vigorous stirring to promote mixing, especially in the early, often multiphasic, stages of the reaction.

    • "Spike" the Reaction: If you suspect reagent decomposition, a carefully controlled addition of a small amount of fresh ammonium carbonate can sometimes restart the cyclization process.

Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on the synthesis, providing a clear guide for experimental design.

ParameterStandard ConditionOptimized/Alternative ConditionExpected Outcome & Rationale
Methodology Conventional Heating (Reflux)Ultrasonic IrradiationShorter reaction times, potentially higher yields, and simpler work-up by promoting mass transfer and preventing polymerization.[3]
Reagent Ratio 1:2:2 (Ketone:KCN:(NH₄)₂CO₃)1:2.2:2.5A slight excess of cyanide and carbonate can compensate for any degradation and drive the equilibrium towards product formation.[1]
pH Control (NH₄)₂CO₃ buffer(NH₄)₂CO₃ bufferMaintaining pH ~8-9 is critical and non-negotiable for this reaction to prevent cyanide degradation and ensure cyanohydrin formation.[1]
Solvent 50% Aqueous EthanolEthanol or Water50% aqueous ethanol is often cited as an effective solvent for both aldehydes and ketones, providing good solubility for all components.[3]
Temperature 80-100 °C60-80 °C (with ultrasonication)Lower temperatures can be used with sonication, potentially reducing the formation of thermal decomposition byproducts.[3]
Detailed Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis of the spirohydantoin intermediate followed by N-methylation.

Step 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

Safety First: This procedure involves potassium cyanide, which is highly toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit and trained personnel available.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water.

  • Reaction: Heat the mixture to reflux (approx. 85-95°C) with vigorous stirring for 6-8 hours. Monitor the reaction's progress by TLC.

  • Workup and Precipitation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Slowly and carefully add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2. A white precipitate should form.

    • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.[1]

Step 2: N-Methylation
  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve the dried spirohydantoin from Step 1 (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching and Extraction:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the final this compound.

Analytical & Purification Workflow

A robust analytical workflow is essential to ensure the purity and identity of the final compound.

Analytical_Workflow Crude Crude Product (Post-Reaction Mixture) Workup Acidification & Precipitation Crude->Workup Filter Vacuum Filtration Workup->Filter Recrystal Recrystallization (Ethanol/Water) Filter->Recrystal Analysis Purity & Identity Confirmation Recrystal->Analysis NMR ¹H & ¹³C NMR Analysis->NMR Structure Elucidation MS LC-MS or GC-MS Analysis->MS Purity & Mol. Weight FTIR FT-IR Spectroscopy Analysis->FTIR Functional Groups Final Pure Final Product NMR->Final MS->Final FTIR->Final

Sources

Technical Support Center: N-Methylation of Spiro-Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of spiro-hydantoins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction yields a mixture of N1- and N3-methylated products. How can I improve regioselectivity for the N3-position?

Answer: This is a classic challenge in hydantoin chemistry. The hydantoin ring has two secondary amide protons, N1-H and N3-H. While the N3-H is generally more acidic and sterically more accessible, the difference is often not large enough to ensure perfect selectivity.

The Underlying Chemistry: Acidity and Steric Hindrance

The selectivity of methylation is primarily governed by the relative acidity of the two N-H protons. The N3-H proton is adjacent to two carbonyl groups, making it significantly more acidic (pKa ~8-9) than the N1-H proton, which is adjacent to only one carbonyl and a nitrogen atom. Consequently, deprotonation with a suitable base will preferentially occur at the N3 position, forming the N3-anion.[1] However, if the base is too strong or used in excess, or if the reaction conditions are too harsh, competitive deprotonation at the N1 position can occur, leading to a mixture of products.

Furthermore, the spirocyclic nature of your substrate can introduce unique steric factors that may influence the accessibility of each nitrogen atom to the base and the electrophile.

Troubleshooting & Optimization Protocol:

  • Choice of Base is Critical: The strength of the base is the most important factor. Avoid overly strong bases like sodium hydride (NaH) or organolithiums in initial trials if selectivity is poor.

    • Recommended Bases: Start with milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to deprotonate the more acidic N3-H selectively.

    • Rationale: The pKa of the conjugate acid of CO₃²⁻ is around 10.3, which is well-suited for selective deprotonation of the N3-H without significantly affecting the N1-H.

  • Solvent Effects: The solvent can influence the reactivity of the nucleophile and the solubility of the base.

    • Recommended Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are standard.[2] DMF is particularly effective at solvating the cation of the base, increasing the nucleophilicity of the hydantoin anion.

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the base and methylating agent.

    • Protocol: Start with 1.1 equivalents of base and 1.05-1.1 equivalents of the methylating agent (e.g., methyl iodide). Monitor the reaction closely by TLC or LC-MS.

Detailed Protocol for Selective N3-Methylation:

  • Dissolve the spiro-hydantoin starting material (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Add finely ground potassium carbonate (1.1 eq).

  • Stir the suspension at room temperature for 30-60 minutes to allow for salt formation.

  • Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Q2: I am trying to achieve mono-methylation at N3, but I'm getting a significant amount of the N1,N3-dimethylated product. How can I prevent this over-methylation?

Answer: Over-methylation is a common consequence of the N3-methylated product being susceptible to a second methylation event at the N1 position. The N1-H on the mono-methylated product is now the most acidic proton and can be deprotonated and methylated if reaction conditions are not carefully controlled.

Causality: Once the N3-position is methylated, the remaining N1-H becomes the only site for deprotonation. If excess base or methylating agent is present, or if the reaction time is too long, the intermediate N3-methyl spiro-hydantoin will be converted to the N1,N3-dimethylated side product.

Mitigation Strategies:

  • Precise Stoichiometry: This is the most critical control parameter. Use no more than 1.05-1.1 equivalents of your methylating agent. It is often better to have a slightly incomplete reaction and recover some starting material than to push the reaction to completion and generate difficult-to-separate over-methylated product.

  • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor it diligently using TLC or LC-MS. As soon as the starting material is consumed to an acceptable level (e.g., >95%), quench the reaction immediately.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even room temperature instead of heating) can slow down the second methylation step more than the first, improving selectivity for the mono-methylated product.

Troubleshooting Workflow for Over-methylation

G start Over-methylation Detected (N1,N3-di-Me product) q1 Check Stoichiometry: Are you using >1.1 eq of base or Me-reagent? start->q1 s1 Action: Reduce base and methylating agent to 1.05-1.1 eq. q1->s1 Yes q2 Check Reaction Time: Are you running the reaction overnight or for a fixed time? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Action: Monitor reaction by TLC/LC-MS hourly. Quench immediately upon SM consumption. q2->s2 Yes q3 Check Temperature: Is the reaction heated? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Action: Reduce temperature. Try Room Temp or 0 °C. q3->s3 Yes end_node Problem Resolved q3->end_node No, contact Sr. Scientist a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for over-methylation issues.

Q3: My reaction has a low yield, and I see multiple unknown spots on the TLC, suggesting degradation. Could my spiro-hydantoin ring be opening?

Answer: Yes, hydantoin rings are susceptible to hydrolytic cleavage under basic conditions, especially with added heat. This is a significant potential side reaction that leads to the formation of N-carbamoyl-α,α-disubstituted amino acids or their derivatives, which will lower the yield of your desired product.

Mechanism of Base-Catalyzed Hydrolysis:

The reaction proceeds via nucleophilic attack of a hydroxide ion (or other nucleophile) on one of the carbonyl carbons (typically C4), forming a tetrahedral intermediate. This intermediate can then collapse, leading to ring opening.[3] The presence of strong bases and elevated temperatures greatly accelerates this process.

G cluster_0 Spiro-Hydantoin Ring Opening SH Spiro-Hydantoin TI Tetrahedral Intermediate SH->TI + OH⁻ (Base) TI->SH - OH⁻ (Reversible) RO Ring-Opened Product (N-carbamoyl amino acid salt) TI->RO Ring Cleavage

Caption: Mechanism of base-catalyzed hydantoin ring hydrolysis.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Water is the reactant for hydrolysis. Use freshly opened anhydrous solvents and dry glassware.

  • Avoid Strong Hydroxide Bases: Do not use bases like NaOH or KOH if possible, as they directly introduce the hydroxide nucleophile. Non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or carbonate bases are preferred.

  • Maintain Low Temperatures: As with over-methylation, keeping the reaction at or below room temperature will significantly slow the rate of hydrolysis.

  • Minimize Reaction Time: A shorter reaction time means less opportunity for the degradation pathway to occur. Efficient monitoring is key.

Comparison of Common Bases for N-Methylation

BaseStrength (pKa of Conj. Acid)Typical ConditionsProsCons
K₂CO₃ ~10.3RT to 60 °C, DMF/AcetoneInexpensive, mild, good N3-selectivityCan be slow, low solubility
NaH ~360 °C to RT, THF/DMFVery effective, fast reactionsPoor selectivity, strong base can cause degradation, safety hazard (H₂ gas)
DBU ~13.5RT, MeCN/DMFNon-nucleophilic, soluble organic baseCan be less selective than K₂CO₃, more expensive
Cs₂CO₃ ~10.3RT, DMFHigher solubility and reactivity than K₂CO₃Expensive
Q4: What are the best analytical methods to detect and quantify these side products?

Answer: A multi-pronged analytical approach is essential for accurately identifying and quantifying the products and byproducts of your reaction.

  • Thin-Layer Chromatography (TLC): Your first line of analysis. It's excellent for qualitatively monitoring the disappearance of starting material and the appearance of new spots. The N1-methyl, N3-methyl, and N1,N3-dimethyl products will often have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for complex mixtures. LC can separate the isomers, and MS will confirm their identity by their mass-to-charge ratio. The starting material, mono-methylated, and di-methylated products will have distinct masses. Ring-opened products will also have a different mass corresponding to the addition of a water molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation.

    • ¹H NMR: Can distinguish between N1-Me and N3-Me isomers. The N-CH₃ signal will have a different chemical shift depending on its position. The disappearance of an N-H signal is also a key indicator.

    • ¹³C NMR: The chemical shift of the methyl carbon and the adjacent carbonyl carbons will differ between isomers.

    • 2D NMR (HSQC, HMBC): Can be used to definitively assign the position of the methyl group by looking at correlations between the methyl protons and the ring carbons.

Analytical Workflow for Product Analysis

TechniqueInformation ProvidedBest Use Case
TLC Qualitative progress, spot separationAt-a-glance reaction monitoring
LC-MS Quantitative ratios, mass confirmationConfirming product identity and purity in complex mixtures
¹H & ¹³C NMR Definitive structural confirmation, isomer identificationFinal product characterization
Mass Spectrometry Molecular weight confirmationIdentifying expected and unexpected products and byproducts[4]
References
  • Marinov, M., Frenkeva, M., Naydenova, E., & Stoyanov, N. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342.

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2022). Molecules, 27(14), 4401.

  • Blagoeva, I. B., Pojarlieff, I. G., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (8), 887-892.

  • Petit, M., Evano, G., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(7), 2699-2703.

  • Caron, S., et al. (2001). Practical Synthetic Methods for the N-Methylation of Amines. Chemical Reviews, 101(7), 2051-2078.

  • Shavrin, K. N., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2379.

Sources

Purification challenges of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Welcome to the technical support guide for this compound. This molecule, a member of the spirohydantoin class, is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Achieving high purity is critical for reproducible downstream applications, yet its unique spirocyclic structure and the nature of its synthesis can present specific purification challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the researcher, with both the practical steps and the underlying scientific principles needed to overcome common purification hurdles.

Section 1: Understanding the Common Impurity Profile

A successful purification strategy begins with understanding what you need to remove. The impurities present in your crude product are almost always a direct result of the synthetic route employed.

FAQ: I've just completed a Bucherer-Bergs style synthesis. What are the most likely impurities in my crude this compound?

The Bucherer-Bergs reaction and its subsequent N-methylation is a common pathway to this class of compounds.[3][4] This multicomponent reaction, while efficient, can lead to a predictable set of impurities.

Primary Impurities to Expect:

  • Unreacted Starting Materials: Residual cyclopentanone, methylating agents (e.g., methyl iodide, dimethyl sulfate), and inorganic salts like potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃), and their by-products.

  • Reaction Intermediates: The reaction proceeds through several steps, and incomplete conversion can leave intermediates in your crude mixture. Key examples include:

    • 1-aminocyclopentanecarbonitrile: The initial adduct from cyclopentanone, ammonia, and cyanide.

    • 1-aminocyclopentanecarboxamide: Formed by the hydrolysis of the nitrile group before cyclization.

  • Hydrolyzed By-products: The hydantoin ring can be susceptible to hydrolysis under harsh pH conditions (acidic or basic workups), potentially leading to the formation of the corresponding hydantoic acid.[3]

  • Polymeric Material: Under certain conditions, side reactions can lead to the formation of intractable polymeric materials.

The following diagram illustrates a typical synthesis pathway and highlights the origin of these common impurities.

G cluster_start Synthesis Inputs cluster_reaction Reaction Pathway cluster_impurities Potential Impurities SM Starting Materials IM Intermediates P Product BP By-products / Impurities Cyclopentanone Cyclopentanone Aminonitrile 1-aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile Bucherer-Bergs Reaction UnreactedSM Unreacted Starting Materials Cyclopentanone->UnreactedSM KCN KCN KCN->Aminonitrile Bucherer-Bergs Reaction KCN->UnreactedSM AmmoniumCarbonate (NH4)2CO3 AmmoniumCarbonate->Aminonitrile Bucherer-Bergs Reaction AmmoniumCarbonate->UnreactedSM MethylatingAgent Methylating Agent FinalProduct 1-Methyl-1,3-diazaspiro[4.4] nonane-2,4-dione MethylatingAgent->FinalProduct MethylatingAgent->UnreactedSM Spirohydantoin 1,3-diazaspiro[4.4]nonane-2,4-dione Aminonitrile->Spirohydantoin Cyclization IncompleteCyclization Incomplete Cyclization (e.g., Amino Amide) Aminonitrile->IncompleteCyclization Spirohydantoin->FinalProduct N-Methylation Hydrolysis Hydantoic Acid Spirohydantoin->Hydrolysis

Caption: Synthesis pathway and common impurity origins.

Section 2: Initial Purification: Bulk Impurity Removal

Before attempting high-purity techniques like recrystallization, it's efficient to perform a bulk cleanup to remove major contaminants.

FAQ: My crude product is a discolored, sticky solid. What's the first step?

A sticky or oily consistency often indicates the presence of unreacted starting materials and inorganic salts. A simple wash and trituration protocol is highly effective.

Protocol: Aqueous Wash and Solvent Trituration

  • Objective: To remove water-soluble inorganic salts and non-polar organic impurities.

  • Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add deionized water (approx. 10 mL per 1 g of crude material). Stir vigorously for 15-20 minutes. The target compound is poorly soluble in water, but inorganic salts will dissolve. c. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water. d. Dry the solid thoroughly. A vacuum oven at 40-50 °C is recommended. e. Transfer the dried, free-flowing powder to a clean flask. Add a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane (approx. 5-10 mL per 1 g). f. Stir the slurry at room temperature for 30 minutes. This process, known as trituration, will dissolve non-polar impurities like residual cyclopentanone. g. Collect the purified solid again by vacuum filtration, wash with a small volume of the cold trituration solvent, and dry completely.

Causality Check: This two-stage process works by exploiting significant differences in polarity. The water wash removes highly polar inorganic salts, while the non-polar solvent trituration removes organic impurities that lack the hydrogen-bonding capabilities of the desired hydantoin product.

Section 3: High-Purity Purification via Recrystallization

Recrystallization is the gold standard for purifying crystalline organic solids.[5] The principle is to dissolve the impure compound in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the pure compound selectively crystallizes, leaving impurities behind in the "mother liquor".[6]

Troubleshooting Guide for Recrystallization

Q1: How do I choose the best solvent for recrystallization?

The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]

Protocol: Single-Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound at room temp.

  • Gently heat the tubes that showed poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • The best solvent is the one that dissolves the compound when hot and produces a high yield of clean-looking crystals upon cooling.

SolventPolarityBoiling Point (°C)Suitability & Rationale
Ethanol Polar Protic78Excellent Candidate. Often shows good temperature-dependent solubility for hydantoins.[8]
Isopropanol Polar Protic82Good Alternative. Similar properties to ethanol, may offer different selectivity.
Ethyl Acetate Polar Aprotic77Possible Candidate. Good for moderately polar compounds.
Water Highly Polar100Poor Choice (as single solvent). The compound has low water solubility. May be useful as an anti-solvent.
Heptane/Hexane Non-polar98 / 69Poor Choice. The compound is likely insoluble even when hot. Useful for washing/trituration.

Q2: My compound won't crystallize from the solution, even after cooling in ice. What now?

This is a common issue caused by the solution not being sufficiently supersaturated or the lack of a nucleation site for crystal growth to begin.

Troubleshooting Steps:

  • Induce Nucleation:

    • Seed Crystals: If you have a tiny crystal of pure product, add it to the solution. This provides a perfect template for further crystal growth.[7]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.

  • Increase Supersaturation:

    • Evaporation: Gently warm the solution to boil off a small portion of the solvent (~10-15%) and then allow it to cool again.

    • Add an Anti-solvent: If you used a polar solvent like ethanol, slowly add a non-polar anti-solvent (like hexane or water) dropwise until the solution becomes faintly cloudy (the cloud point), then warm slightly to redissolve and cool slowly. This drastically reduces the solute's solubility.[5]

Q3: My compound "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. The solute comes out of solution as a liquid phase instead of a solid crystal lattice.

Solutions:

  • Re-heat and Dilute: Add more solvent to the mixture, re-heat until the oil dissolves completely, and then attempt to cool much more slowly.

  • Change Solvents: Choose a solvent with a lower boiling point.

  • Slow Cooling: Insulate the flask to ensure a very slow cooling rate, giving the molecules time to align into a crystal lattice.

The diagram below outlines a logical workflow for the recrystallization process, including these troubleshooting loops.

G cluster_troubleshooting Troubleshooting Steps Start Start: Crude Solid Dissolve Dissolve in MINIMUM amount of HOT solvent Start->Dissolve Cool Cool slowly to RT, then place in ice bath Dissolve->Cool Decision Crystals Formed? Cool->Decision Filter Collect Crystals by Vacuum Filtration Decision->Filter Yes Troubleshoot Troubleshoot: No Crystals Decision->Troubleshoot No End End: Pure, Dry Product Filter->End Scratch 1. Scratch flask with glass rod Seed 2. Add a seed crystal Concentrate 3. Evaporate some solvent AntiSolvent 4. Add anti-solvent AntiSolvent->Cool Retry Cooling

Caption: A logical workflow for recrystallization.

Section 4: Chromatographic Purification

When impurities have very similar solubility profiles to the product, or if the product is an oil, column chromatography is the method of choice.

FAQ: Recrystallization isn't working. When and how should I use silica gel chromatography?

Use column chromatography when you need to separate compounds with subtle differences in polarity. For this compound, this is effective for removing closely related organic by-products.

Protocol: Flash Column Chromatography

  • Eluent Selection (TLC): a. Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a solvent system of varying polarity. A good starting point is a mixture of a non-polar solvent (Heptane) and a more polar solvent (Ethyl Acetate). d. The ideal eluent system will move your desired product to an Rf (retention factor) value of ~0.3-0.4, with visible separation from impurity spots.

  • Column Packing: a. Pack a glass column with silica gel, typically as a slurry in the non-polar component of your eluent system. Ensure there are no air bubbles or cracks.

  • Loading and Elution: a. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. b. Carefully add the dried, adsorbed sample to the top of the packed column. c. Begin eluting with your chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: a. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Expert Tip: Hydantoins contain basic nitrogen atoms that can sometimes streak on acidic silica gel. If you observe significant tailing on your TLC plate, try adding 0.5-1% triethylamine (Et₃N) to your eluent system to neutralize active sites on the silica.

Section 5: Final Purity Assessment

Always verify the purity of your final product.

FAQ: How can I confirm my this compound is pure?

A combination of techniques provides the most confidence:

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.

  • NMR Spectroscopy (¹H and ¹³C): This is the best method for confirming the structural identity. The spectra should show clean signals corresponding to all protons and carbons in the molecule, with no unassignable impurity peaks.

  • HPLC/LC-MS: High-Performance Liquid Chromatography can provide a quantitative measure of purity (e.g., 99.5%). Mass Spectrometry (MS) confirms the molecular weight of the main peak corresponds to your product. For related chiral hydantoins, specialized chiral HPLC columns can be used to separate enantiomers.[9][10]

By systematically applying these principles and protocols, researchers can confidently overcome the purification challenges associated with this compound, ensuring high-quality material for subsequent research and development.

References

  • Galo, D., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. Available at: [Link]

  • Paulus, W., Goenechea, S., & Buttler, R. (1969). [Thin-layer Chromatographic Identification of Some Urea- And Hydantoin-Derivatives]. Arzneimittelforschung. Available at: [Link]

  • Kim, H., et al. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • South, M. S., & Jakubowski, J. A. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. Google Patents.
  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Available at: [Link]

  • Gaikwad, S. B., et al. (2022). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]

  • PubChem. 1,3-Diazaspiro(4.4)nonane-2,4-dione, 3-(2-hydroxyethyl)-. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Available at: [Link]

  • Lall, M. S., et al. (2019). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health (NIH). Available at: [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

  • CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[3][3] nonane-1-ene-4-ketone. Google Patents. Available at:

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. Available at: [Link]

  • Olejniczak, A., et al. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. National Institutes of Health (NIH). Available at: [Link]

  • Wistuba, D., et al. (2002). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. Available at: [Link]

  • A general acid-mediated aminolactone formation using unactivated alkenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights and detailed protocols to help you obtain reliable and reproducible results.

Poor aqueous solubility is a common hurdle in drug discovery, and it can significantly impact the accuracy of in vitro and in vivo assays.[1][2] This guide will provide a structured approach to troubleshooting and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of this compound.

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is low.[3] The drastic change in solvent polarity causes the compound to come out of solution.[4]

Here are some initial steps to resolve this:

  • Optimize Your Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform a serial dilution of your DMSO stock solution in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous buffer.[5][6] It is also crucial to ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[4]

  • Lower the Final Compound Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower concentration range in your assay.[4]

  • Increase the Final DMSO Concentration (with caution): A slightly higher final DMSO concentration in your assay might maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity.[7][8][9] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this should be determined empirically for your system.[4][10]

Q2: My screening results with this compound are highly variable, and the potency seems lower than expected. Could this be a solubility issue?

A: Absolutely. Poor solubility is a primary cause of inaccurate and variable biological data.[11] If the compound is not fully dissolved, the actual concentration reaching the target is unknown and lower than the nominal concentration, leading to an underestimation of potency and poor reproducibility.[3]

Q3: What is the best solvent to use for my stock solution of this compound?
Q4: How should I properly prepare and store my stock solutions to avoid solubility problems?

A: Proper preparation and storage are critical for maintaining the integrity of your compound stock.

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and will absorb water from the atmosphere, which can decrease the solubility of your compound over time.[5]

  • Accurate Weighing and Dissolving: Use a precise balance to weigh your compound.[14] To dissolve, add the DMSO to the vial and use a vortex mixer.[5] Gentle warming (to 37°C) or brief sonication can also help, but be cautious as heat can degrade some compounds.[5]

  • Storage: Store your stock solutions in tightly sealed vials at -20°C or -80°C.[5] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[5][14]

In-Depth Troubleshooting Guides

If the initial troubleshooting steps in the FAQs are not sufficient, the following detailed guides provide more advanced strategies for overcoming the poor solubility of this compound.

Guide 1: Systematic Solubility Testing

Before proceeding with your biological assays, it is highly recommended to determine the kinetic solubility of this compound in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assessment
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Perform a serial dilution of this stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[6]

  • Add a small, consistent volume of each DMSO dilution to your assay buffer (e.g., 1 µL into 99 µL of buffer) to achieve a final DMSO concentration that is compatible with your assay (e.g., 1%).

  • Incubate the solutions under the same conditions as your planned assay (e.g., temperature, time).

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, you can use nephelometry, which measures light scattering from suspended particles.[15]

  • Determine the highest concentration that remains visually clear. This is your approximate kinetic solubility limit.

Data Presentation: Solubility Profile of this compound
Solvent SystemMaximum Soluble Concentration (µM)Observations (e.g., Clear, Hazy, Precipitate)
Assay Buffer + 0.1% DMSORecord your data here
Assay Buffer + 0.5% DMSORecord your data here
Assay Buffer + 1% DMSORecord your data here
Assay Buffer + 0.5% DMSO + 1% Pluronic F-68Record your data here
Assay Buffer + 2% HP-β-CyclodextrinRecord your data here
Guide 2: Advanced Solubilization Techniques

If optimizing the DMSO concentration is not sufficient, consider using solubilizing excipients.

Co-Solvents

In some cases, a combination of solvents can be more effective than a single one.[11] However, be aware that co-solvents can affect enzyme kinetics and cell viability.[16][17]

  • Common Co-solvents: Ethanol, polyethylene glycol (PEG), and propylene glycol can be tested in combination with DMSO.

  • Important Consideration: Always run a vehicle control with the same co-solvent concentration to account for any effects on your assay.[9]

Surfactants

Non-ionic surfactants at low concentrations can help to keep hydrophobic compounds in solution by forming micelles.

  • Examples: Tween® 20, Tween® 80, and Pluronic® F-68 are commonly used.

  • Protocol: Add the surfactant to your aqueous assay buffer before adding the compound stock solution. Test a range of surfactant concentrations to find the optimal balance between solubility enhancement and minimal interference with your assay.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[18] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[19][20]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[19][18]

  • Mechanism: The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in the aqueous buffer.[19]

Experimental Protocol: Using HP-β-Cyclodextrin
  • Prepare a stock solution of HP-β-cyclodextrin in your assay buffer (e.g., 10% w/v).

  • Add the HP-β-cyclodextrin stock solution to your assay buffer to achieve a final concentration in the range of 0.5-2% (w/v).

  • Prepare your this compound stock solution in 100% DMSO as usual.

  • Add the DMSO stock solution to the HP-β-cyclodextrin-containing assay buffer and mix well.

  • Incubate for a short period (e.g., 15-30 minutes) to allow for the formation of the inclusion complex before proceeding with your assay.

Guide 3: pH Modification

If this compound has ionizable groups, its solubility may be pH-dependent.[21][22]

  • Investigation: Test the solubility of the compound in buffers with different pH values within the range that is compatible with your assay.

  • Caution: Changes in pH can significantly affect cellular processes and enzyme activity, so this approach must be used with care and properly controlled.

Visualization of Workflows
Decision Tree for Troubleshooting Solubility Issues

Solubility_Troubleshooting start Compound Precipitates in Assay check_concentration Is the final concentration below the kinetic solubility limit? start->check_concentration lower_concentration Lower the test concentration check_concentration->lower_concentration No optimize_dmso Optimize Final DMSO Concentration check_concentration->optimize_dmso Yes lower_concentration->optimize_dmso use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) optimize_dmso->use_excipients Precipitation persists serial_dilution Is serial dilution in 100% DMSO being performed? optimize_dmso->serial_dilution Solubility achieved use_excipients->serial_dilution implement_serial_dilution Implement serial dilution in 100% DMSO before final dilution serial_dilution->implement_serial_dilution No assay_success Proceed with Assay serial_dilution->assay_success Yes implement_serial_dilution->assay_success

Caption: A decision tree for addressing compound precipitation in assays.

Workflow for Preparing Working Solutions

Working_Solution_Workflow start Weigh Compound dissolve Dissolve in 100% Anhydrous DMSO to make Stock Solution (e.g., 10 mM) start->dissolve aliquot Aliquot and Store at -20°C or -80°C dissolve->aliquot serial_dilute Perform Serial Dilution in 100% DMSO aliquot->serial_dilute final_dilution Dilute into Assay Buffer (with or without excipients) to Final Concentration serial_dilute->final_dilution assay Add to Assay final_dilution->assay

Caption: Workflow for preparing working solutions from a DMSO stock.

We hope this guide provides you with the necessary tools to overcome the solubility challenges of this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • de Cássia Ribeiro, T., & de Oliveira, T. M. (2023). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceuticals, 16(2), 273. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Liu, R. (Ed.). (2018).
  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Saluja, V., & Kasha, P. C. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Pharmaceutical and Biopharmaceutical Research, 3(2), 103-111.
  • Zhang, Y., Wang, J., Bai, X., & Zhang, Z. (2018). β-Cyclodextrin inclusion complex: preparation, characterization, and its aspirin release in vitro. Journal of inclusion phenomena and macrocyclic chemistry, 90(3-4), 215-224.
  • Jain, A., Gupta, Y., & Jain, S. K. (2008). Cyclodextrins in delivery systems: Applications. Journal of pharmacy & bioallied sciences, 2(2), 72.
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 13(8), 1209.
  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. Available from: [Link]

  • Henriksen, P. A., Jørgensen, P. F., & Nielsen, C. (2005). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 48(1-3), 33.
  • Akimoto, K., Nagai, H., & Nakagawa, H. (1978). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical and Pharmaceutical Bulletin, 26(11), 3236-3244.
  • Solubility of Things. (n.d.). Hydantoin. Available from: [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions [Video]. YouTube. Available from: [Link]

  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. Available from: [Link]

  • Kumar, S., & Singh, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1369.
  • Kumar, A., & Singh, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(3), 212.
  • Umemoto, K., & Nakae, T. (2018). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Molecular Pharmaceutics, 15(11), 5133-5141.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. Available from: [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

  • Beijing Solarbio Science & Technology Co., Ltd. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Available from: [Link]

  • Maccari, R., Ottanà, R., & Vigorita, M. G. (2005). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of enzyme inhibition and medicinal chemistry, 20(4), 347-352.
  • Rodriguez-Martinez, V., Fan, Y., & G-S-Valdez, J. (2023). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. International Journal of Molecular Sciences, 24(18), 14358.
  • Asian Journal of Pharmaceutics. (2025, August 2). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Asian Journal of Pharmaceutics.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • Westphal, M. V., Meyer, B. H., & Bornscheuer, U. T. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
  • ResearchGate. (n.d.). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis.
  • Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Protocol Online. Available from: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Reddit. Available from: [Link]

  • Colacino, E., Porcheddu, A., & De Luca, L. (2018). Mechanochemical Preparation of Protein: hydantoin Hybrids and Their Release Properties. ChemPlusChem, 83(8), 733-739.
  • Yang, L., & Chen, J. (2017). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review.
  • Vanecht, E., & Van der Bruggen, B. (2015). Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis. Journal of chemical thermodynamics, 87, 136-143.
  • Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available from: [Link]

  • Cingolani, G. M., Giorgi, R., & Pigini, M. (1984). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica, 39(6), 535-546.
  • ResearchGate. (n.d.). Hydantoin and Its Derivatives.

Sources

Optimizing reaction conditions for the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of synthesizing 1,3-diazaspiro[4.4]nonane-2,4-dione, this Technical Support Center offers targeted solutions for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes. This resource is structured as a dynamic question-and-answer guide, addressing common pitfalls and advanced optimization strategies for this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most established and reliable method for synthesizing 1,3-diazaspiro[4.4]nonane-2,4-dione?

The most robust and widely employed method is the Bucherer-Bergs reaction . This is a one-pot, multicomponent reaction that efficiently converts a ketone—in this case, cyclopentanone—into the corresponding spirohydantoin.[1][2][3] The reaction is valued for its operational simplicity and the general availability of the required reagents.[4] It has become a cornerstone in heterocyclic chemistry for preparing a wide variety of hydantoin derivatives that are pivotal in medicinal chemistry.[1][5]

Q2: What are the essential reagents for this synthesis, and what is the specific function of each?

The Bucherer-Bergs synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione requires three key components:

  • Cyclopentanone: This is the ketone substrate that provides the five-membered carbocyclic ring of the spiro system.

  • Cyanide Source (e.g., Potassium Cyanide - KCN or Sodium Cyanide - NaCN): The cyanide ion (CN⁻) acts as a crucial nucleophile. It attacks the carbonyl carbon of cyclopentanone to form a cyanohydrin, which is the first key intermediate.[5][6]

  • Ammonium Carbonate ((NH₄)₂CO₃): This reagent is multifunctional. It serves as the source for both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for building the hydantoin ring.[6] Furthermore, it acts as an internal buffer to maintain the reaction pH in the optimal range.[5]

Q3: Can you provide a simplified overview of the reaction mechanism?

Certainly. The reaction proceeds through several key stages, which explains why controlling the conditions is so critical.[2][5]

  • Cyanohydrin Formation: The cyanide ion attacks the electrophilic carbonyl carbon of cyclopentanone.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile intermediate.[5]

  • Carbamic Acid Formation: The nitrogen of the aminonitrile then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to create a cyano-carbamic acid.[5][6]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate is unstable and rearranges to the thermodynamically more stable 1,3-diazaspiro[4.4]nonane-2,4-dione product.[2][5]

Q4: What are the critical safety precautions I must take when performing this synthesis?

** paramount.** The primary hazard is the use of potassium or sodium cyanide, which are highly toxic.

  • Cyanide Handling: Always handle solid cyanide salts and reaction mixtures containing cyanide in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type for cyanide).

  • Acidification: The final workup step involves acidification with HCl to precipitate the product.[5] NEVER add acid directly to the concentrated reaction mixture without ensuring proper ventilation and quenching, as this will generate highly toxic hydrogen cyanide (HCN) gas. The acidification should be performed slowly in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions, following institutional safety protocols) before disposal in a designated hazardous waste container.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

Low yield is a common issue that can often be traced back to a few key parameters.

  • Incorrect pH: The reaction is highly pH-sensitive. The optimal range is approximately 8-9.[5] If the pH is too acidic, cyanohydrin formation is hindered. If it's too alkaline, the cyanide reagent can degrade.[5]

    • Solution: Ensure your ammonium carbonate is of good quality. As it can decompose over time, using a freshly opened container is recommended. It serves as the buffer, so its integrity is crucial.

  • Suboptimal Temperature or Reaction Time: While some hydantoin syntheses require high temperatures (110°C) and long durations (90+ hours), cyclopentanone is generally reactive enough for standard conditions.[3] However, insufficient heating can lead to an incomplete reaction.

    • Solution: Maintain a gentle reflux at 80-100°C in an aqueous ethanol solvent.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. For persistent issues, the use of ultrasonication has been shown to accelerate hydantoin formation and may improve yields.[2][3]

  • Loss of Product During Workup: The spirohydantoin product has some water solubility.

    • Solution: After acidification, cool the mixture thoroughly in an ice bath to maximize precipitation. If the yield remains low, consider extracting the acidic aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[7]

Workflow for Diagnosing Low Yield

Caption: A flowchart for troubleshooting low product yield.

Q2: My crude product is an inseparable mixture or contains significant impurities. What went wrong?

The presence of impurities often points to issues with reagent stoichiometry or reaction control.

  • Excess Cyanide: Using a significant excess of KCN can lead to the formation of side products.[5]

    • Solution: Adhere to a carefully measured molar ratio. A 1:2:2 ratio of cyclopentanone:KCN:(NH₄)₂CO₃ is a well-established starting point.[5]

  • Incomplete Reaction: If the reaction is stopped prematurely, you will have a mixture of starting material, intermediates, and the final product, making purification difficult.

    • Solution: Monitor the reaction by TLC until the cyclopentanone spot has been completely consumed.

  • Polymerization: While less common for cyclopentanone, some ketones can polymerize under the reaction conditions.[2]

    • Solution: Ensure the reaction temperature does not significantly exceed 100°C and that the mixture is stirred efficiently.

Q3: During the workup, my product "oiled out" instead of precipitating as a solid. How can I isolate it?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid.[8] This often happens if the purity is low or the wrong recrystallization conditions are used.

  • Initial Isolation: If the product oils out from the aqueous mixture after acidification, try to extract the entire mixture (aqueous phase + oil) with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it with anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product, which can then be purified.

  • Recrystallization Issues: If the oiling occurs during recrystallization:

    • Solution 1: Add a small amount of a more polar co-solvent (like water to an ethanol recrystallization) to increase solubility at high temperatures, then allow it to cool very slowly.[8]

    • Solution 2: Dissolve the oil in a minimum amount of a good solvent (e.g., hot ethanol) and add a poor solvent (e.g., hexanes) dropwise until turbidity persists. Then, allow the solution to cool slowly. This solvent-pair technique can often induce crystallization.[8]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of 1,3-diazaspiro[4.4]nonane-2,4-dione.

Overall Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reagents Combine Cyclopentanone, KCN, (NH₄)₂CO₃ in Aqueous Ethanol Reflux Heat to Reflux (80-100°C) Monitor by TLC Reagents->Reflux Cool Cool to RT Reflux->Cool Acidify Slowly Add HCl (aq) in Fume Hood to pH ~2-3 Cool->Acidify Precipitate Cool in Ice Bath & Collect Solid by Vacuum Filtration Acidify->Precipitate Recrystallize Recrystallize from Ethanol/Water Precipitate->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Analyze Characterize: ¹H NMR, ¹³C NMR, MP, HRMS Dry->Analyze

Caption: A step-by-step workflow for the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione.

Reagents and Optimized Conditions
ParameterRecommended ValueRationale
Cyclopentanone 1.0 eqLimiting reagent
Potassium Cyanide 2.0 - 2.2 eqEnsures complete reaction without significant excess that could cause side reactions.[5]
Ammonium Carbonate 2.0 - 2.5 eqProvides ammonia and CO₂ sources and maintains optimal pH.[5][6]
Solvent Ethanol / Water (1:1 v/v)Effective solvent for dissolving reagents and facilitating the reaction.[2][5]
Temperature 80 - 100 °C (Reflux)Promotes efficient reaction progress without significant decomposition.[5]
Reaction Time 6 - 18 hoursShould be monitored by TLC to determine completion.
Workup Acid 2 M Hydrochloric AcidSufficiently strong to protonate the hydantoin and cause precipitation.[9]
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ammonium carbonate (2.2 eq) and potassium cyanide (2.1 eq) in a 1:1 mixture of ethanol and water.

    • Scientist's Note: Dissolving the salts first is crucial. Ammonium carbonate has limited solubility, and ensuring it is well-suspended is key to maintaining the pH buffer.

  • Add cyclopentanone (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-100°C) with vigorous stirring. Monitor the disappearance of the cyclopentanone starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.

  • In a well-ventilated fume hood, slowly and carefully add 2 M HCl to the stirred reaction mixture until the pH is acidic (pH ~2-3). A white precipitate should form.

    • Safety Note: This step will generate CO₂ gas (effervescence) and potentially HCN gas if the pH drops too quickly. Perform this addition slowly.

  • Cool the slurry in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Purification: Recrystallize the crude solid from a hot mixture of ethanol and water.[5] Dry the resulting white crystalline solid under vacuum to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.

References

  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • PrepChem. (2017). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Wikipedia. (2023). Bucherer–Bergs reaction.
  • Putz, G. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4593. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • BenchChem. (2025). Purification of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • BenchChem. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis.

Sources

Troubleshooting diastereoselectivity in spiro-hydantoin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spiro-Hydantoin Synthesis

Welcome to the technical support center for spiro-hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for diastereoselectivity issues and answer frequently asked questions. Our goal is to equip you with the foundational knowledge and practical steps needed to optimize your synthetic outcomes.

Troubleshooting Guide: Diastereoselectivity Issues

This section addresses specific problems encountered during the synthesis of spiro-hydantoins, particularly via the Bucherer-Bergs reaction and its modifications.

Q1: My spiro-hydantoin synthesis is resulting in a low diastereomeric ratio (e.g., close to 1:1). How can I improve the selectivity?

A1: Achieving high diastereoselectivity is a common challenge, often stemming from a lack of facial selectivity during the initial nucleophilic attack on the ketone or a subsequent equilibration. The stereochemical outcome is a delicate balance between kinetic and thermodynamic control.[1][2] Here is a systematic approach to enhance the diastereomeric ratio (d.r.).

Core Strategy: Shifting Reaction Control

The stereochemistry is often determined by the stability of the intermediate spiro-aminonitrile. The thermodynamically more stable product, which typically has the bulkiest groups in less hindered positions, is favored under equilibrium conditions.[1]

1. Temperature Optimization:

  • Rationale: Temperature is a critical factor. Lower temperatures often favor the kinetically controlled product by slowing down the rate of equilibration between diastereomeric intermediates. Conversely, higher temperatures can promote equilibration, leading to the thermodynamically favored product.[3]

  • Protocol:

    • Establish a baseline d.r. at your standard reaction temperature (e.g., 60-70 °C for a typical Bucherer-Bergs reaction).[1][4]

    • Run the reaction at a significantly lower temperature (e.g., room temperature or 0 °C) for an extended period. Monitor the reaction progress and d.r. over time.

    • Conversely, run the reaction at a higher temperature (e.g., 80-100 °C, reflux) to favor the thermodynamic product.[5]

    • Compare the d.r. from all experiments to determine if your system is under kinetic or thermodynamic control.

2. Solvent Screening:

  • Rationale: The solvent influences reaction rates, equilibria, and the stability of transition states through solvation effects.[6][7] Changing the solvent polarity or hydrogen-bonding capability can significantly alter the diastereomeric outcome.[3][7] For difficult cases, polar aprotic solvents like DMF or acetamide have been recommended.[1][4]

  • Protocol: Screen a range of solvents with varying properties.

Solvent Type Rationale for Use Expected Impact on d.r.
Ethanol/WaterProticStandard for Bucherer-Bergs; facilitates dissolution of reagents.[5][8]Baseline
MethanolProticSmaller protic solvent, may alter solvation of intermediates.Variable
DioxaneAprotic EtherLess polar, may favor specific transition state geometries.Variable
Dimethylformamide (DMF)Polar AproticCan accelerate reactions and may alter selectivity profiles.[1]Potentially significant change
Acetonitrile (MeCN)Polar AproticDifferent polarity and coordinating ability than DMF.Potentially significant change

3. Reagent Stoichiometry and Addition Rate:

  • Rationale: The concentration of reagents, particularly cyanide and ammonium carbonate, can influence the position of various equilibria in the reaction mechanism.[1][5][8] Slow addition of a key reagent can sometimes favor one pathway over another.

  • Protocol:

    • Vary the molar ratio of ketone:cyanide:ammonium carbonate. A 1:2:2 ratio is a common starting point.[5]

    • Attempt a slow, controlled addition of the cyanide source to the mixture of the ketone and ammonium carbonate. This can maintain a low instantaneous concentration of the nucleophile.

Below is a workflow to guide your troubleshooting process for low diastereoselectivity.

G start Start: Low d.r. (< 3:1) temp Step 1: Temperature Study Run at 0°C, RT, and 80°C start->temp check_temp Did d.r. improve significantly? temp->check_temp solvent Step 2: Solvent Screening Test Protic vs. Aprotic (e.g., EtOH, DMF, MeCN) check_temp->solvent No end_success Optimized Protocol Achieved check_temp->end_success Yes check_solvent Did d.r. improve? solvent->check_solvent reagent Step 3: Reagent Stoichiometry Vary molar ratios Consider slow addition check_solvent->reagent No check_solvent->end_success Yes check_reagent Improvement Observed? reagent->check_reagent check_reagent->end_success Yes end_fail Consider Alternative Synthesis Route or Substrate Modification check_reagent->end_fail No

Caption: Troubleshooting workflow for low diastereoselectivity.

Q2: I am observing the undesired diastereomer as the major product. Can I reverse the selectivity?

A2: Yes, it is often possible to reverse the diastereoselectivity. The observed major product is the one that forms faster (kinetic product) or is more stable (thermodynamic product). To reverse selectivity, you must alter the reaction conditions to favor the formation of the other diastereomer.

  • If the Undesired Product is Kinetically Favored: You need to switch to thermodynamic control. This typically involves:

    • Increasing the Reaction Temperature: This provides the energy needed to overcome the activation barrier for the reverse reaction, allowing the intermediates to equilibrate to the more stable thermodynamic product.[2]

    • Prolonging the Reaction Time: Ensure the reaction runs long enough for the equilibrium to be fully established.

  • If the Undesired Product is Thermodynamically Favored: You need to switch to kinetic control. This involves:

    • Lowering the Reaction Temperature: This "freezes out" the reaction at the first-formed kinetic product, preventing equilibration.[3]

    • Using a More Reactive Reagent or Catalyst: This can sometimes lower the activation energy for one pathway more than the other, though it is highly system-dependent.

    • Modifying the Reaction Conditions: In some cases, the stereochemical course can be completely altered. For example, in the synthesis of spirohydantoins from 4-tert-butylcyclohexanone, the standard Bucherer-Bergs reaction yields the α-isomer (thermodynamic product), while modified procedures using carbon disulfide (CS₂) or running the reaction under acidic conditions can favor the β-isomer.[1][2]

Q3: My diastereomeric ratios are inconsistent between batches. What are the likely causes?

A3: Inconsistent diastereomeric ratios are a frustrating reproducibility issue, almost always pointing to subtle variations in reaction parameters that are not being adequately controlled.

Key Parameters to Scrutinize:

  • Temperature Control: A difference of even 5-10 °C can shift the kinetic/thermodynamic balance. Ensure your heating apparatus (oil bath, heating mantle) is calibrated and provides consistent temperature.

  • Reaction Time: If the reaction has not reached equilibrium or completion, stopping it at different time points will yield different d.r. values. Standardize the reaction time rigorously.

  • Atmosphere: The Bucherer-Bergs reaction involves ammonium carbonate, which is in equilibrium with ammonia and carbon dioxide. Running the reaction in an open vs. a sealed vessel can change the concentration of these gases, affecting pH and reaction equilibria.[1] Using a sealed system or maintaining a CO₂ atmosphere can improve reproducibility.[4]

  • Purity of Reagents: Ensure the ketone starting material, potassium/sodium cyanide, and ammonium carbonate are of consistent quality and purity. Degradation of ammonium carbonate, in particular, can alter the reaction conditions.

  • Stirring and Mixing: In heterogeneous mixtures, inefficient stirring can lead to localized concentration gradients, affecting the reaction rate and selectivity. Ensure consistent and efficient stirring for all batches.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism governing diastereoselectivity in spiro-hydantoin synthesis via the Bucherer-Bergs reaction?

A1: The Bucherer-Bergs reaction is a multi-component reaction involving a ketone, a cyanide source (like KCN), and an ammonium carbonate source.[8][9] The diastereoselectivity is primarily established in the formation of the key intermediate, the α-aminonitrile.

The proposed mechanism involves several steps:

  • Formation of an imine from the ketone and ammonia (from ammonium carbonate).

  • Nucleophilic attack of the cyanide ion on the imine to form an α-aminonitrile. This is the key stereochemistry-determining step. The cyanide can attack from two different faces of the imine, leading to two diastereomeric aminonitriles.

  • The aminonitrile then reacts with CO₂ (from ammonium carbonate) and cyclizes to form the hydantoin ring.[5][8]

The diastereomeric ratio of the final spiro-hydantoin product is dictated by:

  • Kinetic Control: The relative rates of cyanide attack on the two faces of the spiro-cyclic imine. The attack generally occurs from the less sterically hindered face.

  • Thermodynamic Control: The relative stability of the two diastereomeric α-aminonitrile intermediates. The reaction is often reversible under the basic conditions, allowing the initially formed mixture to equilibrate to the more stable diastereomer before cyclization.[1][2]

G cluster_0 Stereo-determining Step ketone Spiro Ketone + NH3 imine Diastereotopic Faces Spiro Imine Intermediate ketone->imine path_a Attack on Face A (Kinetic Pathway) imine->path_a path_b Attack on Face B (Thermodynamic Pathway) imine->path_b cyanide + CN- aminonitrile_a Aminonitrile (Diastereomer 1) path_a->aminonitrile_a aminonitrile_b Aminonitrile (Diastereomer 2) path_b->aminonitrile_b aminonitrile_a->aminonitrile_b equilibration Equilibration hydantoin_a Spiro-Hydantoin (Diastereomer 1) aminonitrile_a->hydantoin_a + CO2 Cyclization hydantoin_b Spiro-Hydantoin (Diastereomer 2) aminonitrile_b->hydantoin_b + CO2 Cyclization

Caption: Mechanism of diastereoselectivity in spiro-hydantoin synthesis.

Q2: How do steric and electronic effects of the starting ketone influence diastereoselectivity?

A2: The structure of the starting cyclic ketone is paramount.

  • Steric Effects: This is the most dominant factor. The incoming nucleophile (cyanide) will preferentially attack the less sterically hindered face of the carbonyl or the derived imine.[8] For instance, in a substituted cyclohexanone, attack from the axial direction is often disfavored if there are bulky axial substituents at the 3 and 5 positions (1,3-diaxial interactions). The final thermodynamically stable product will also arrange itself to minimize steric strain, often placing the larger part of the hydantoin ring in an equatorial position or away from bulky groups.[1][2]

  • Electronic Effects: While often secondary to sterics, electronic effects can play a role. Electron-withdrawing groups near the carbonyl can increase its reactivity but may also influence the stability of the transition states leading to the different diastereomers. In complex systems like spiro-oxindoles, the electronic nature of the oxindole ring can influence the facial selectivity.[10]

Q3: Are there alternative synthetic routes to spiro-hydantoins that offer better stereocontrol?

A3: Yes. While the Bucherer-Bergs reaction is robust and widely used, its stereocontrol can be limited.[1] For syntheses demanding high levels of stereopurity, other methods are often employed:

  • Asymmetric Organocatalysis: Chiral catalysts, such as secondary amines or N-heterocyclic carbenes (NHCs), have been used in cascade reactions to construct spirocyclic scaffolds with high diastereo- and enantioselectivity.[11]

  • Metal-Catalyzed Cycloadditions: Transition metal catalysis (e.g., using Palladium, Rhodium, or Scandium) can enable highly stereoselective cycloaddition reactions to form complex spiro-fused systems, including precursors to spiro-hydantoins.[12][13][14]

  • From Chiral Precursors: Synthesizing the spiro-hydantoin from an enantiomerically pure precursor, such as a chiral amino acid or aminonitrile, provides an excellent way to control the stereochemistry at the spiro center.

These advanced methods often require more specialized catalysts and conditions but can provide access to single diastereomers, which is critical for pharmaceutical applications.

Experimental Protocol Example

General Procedure for a Bucherer-Bergs Spiro-Hydantoin Synthesis

This protocol is a general starting point and must be optimized for your specific substrate.

  • Setup: To a sealed pressure vessel equipped with a magnetic stir bar, add the spiro-ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water until the solids are sufficiently suspended.

  • Reaction: Seal the vessel tightly and heat the mixture in an oil bath at 60 °C with vigorous stirring for 12-24 hours. Caution: This reaction generates pressure and involves highly toxic cyanide. Perform in a well-ventilated fume hood with appropriate safety measures.

  • Workup: Cool the reaction vessel to room temperature before carefully opening it. Cool the mixture further in an ice bath.

  • Precipitation: Slowly acidify the reaction mixture with dilute HCl (e.g., 2M HCl) to a pH of ~6-7. The spiro-hydantoin product will typically precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification & Analysis: Dry the product under vacuum. If necessary, purify further by recrystallization (e.g., from ethanol/water). Determine the diastereomeric ratio using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Marek, J., & Tichy, M. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
  • Bucherer–Bergs reaction. (n.d.). Wikipedia.
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal.
  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (n.d.). ResearchGate.
  • Li, Y., et al. (2020). Design, Synthesis, Characterization, and Biological Activities of Novel Spirooxindole Analogues Containing Hydantoin, Thiohydantoin, Urea, and Thiourea Moieties. PubMed.
  • Enantioselective Synthesis of Spiro Heterocycles. (n.d.). ResearchGate.
  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. (2020). PMC - NIH.
  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. (2023). ACS Publications.
  • Enantio- and diastereo-selective synthesis of spirocyclic compounds. (n.d.). RSC Publishing.
  • Overcoming challenges in the stereoselective synthesis of Hydantocidin. (n.d.). Benchchem.
  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (n.d.). MDPI.
  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. (n.d.). RSC Publishing.
  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (n.d.). PubMed Central.
  • Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids. (2000). PubMed.
  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (n.d.). RSC Publishing.
  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (n.d.). Beilstein Journals.
  • Bucherer-Bergs Reaction. (n.d.). Name Reaction.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). MDPI.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.
  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (n.d.). MDPI.
  • Solvent effects on stereoselectivity: More than just an environment. (n.d.). ResearchGate.
  • Spiro Hydantoin Aldose Reductase Inhibitors. (n.d.). Journal of Medicinal Chemistry.

Sources

Stability issues of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered with 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione in solution. As a Senior Application Scientist, this document synthesizes established chemical principles of hydantoin derivatives with practical, field-proven troubleshooting strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question: I'm observing a rapid loss of my this compound in an aqueous buffer. What is the likely cause?

Answer:

The most probable cause of degradation in aqueous solutions is the hydrolysis of the hydantoin ring. Hydantoin and its derivatives are susceptible to ring-opening hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[1][2][3] The diketo form of the hydantoin ring is generally the most stable tautomer, but the presence of water, especially at non-neutral pH, can facilitate cleavage of the amide bonds.[4][5]

The hydrolysis of this compound is expected to proceed via the mechanism illustrated below, leading to the formation of an N-carbamoyl-α,α-disubstituted amino acid.

G cluster_0 Hydrolysis of this compound Compound This compound (Stable Hydantoin Ring) Intermediate N-carbamoyl-1-amino-1-methylcyclopentanecarboxylic acid (Ring-Opened Intermediate) Compound->Intermediate H2O (pH dependent) Product 1-amino-1-methylcyclopentanecarboxylic acid + CO2 + Methylamine (Potential Final Products) Intermediate->Product Further Hydrolysis

Caption: Proposed hydrolysis pathway of this compound.

To mitigate this, consider the following:

  • pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible. The rate of hydrolysis for many hydantoins increases significantly at pH values above 8 and below 5.[6]

  • Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Solvent Choice: If your experimental design allows, consider using a co-solvent system with a lower water activity, such as adding acetonitrile or ethanol, to reduce the rate of hydrolysis. The polarity of the solvent can influence the stability of the hydantoin ring.[4][7]

Question: My analytical chromatogram (HPLC/LC-MS) shows unknown peaks appearing over time. How can I identify them?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify these unknown peaks, a forced degradation study is recommended.[8][9] This involves intentionally exposing your compound to a variety of stress conditions to generate potential degradation products.

Forced Degradation Study Overview

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydantoin ring opening
Base Hydrolysis 0.1 M NaOH, room temperature, 4hRapid hydantoin ring opening[1]
Oxidation 3% H₂O₂, room temperature, 24hOxidation of the aliphatic spiro ring
Thermal Degradation 80°C in solution, 48hGeneral acceleration of hydrolysis
Photodegradation Exposure to UV light (e.g., 254 nm)Photolytic cleavage

By analyzing the samples from these stress conditions using a high-resolution mass spectrometer (LC-MS/MS), you can determine the mass of the degradation products and elucidate their structures. The primary degradation product you are likely to observe is the hydrolyzed N-carbamoyl amino acid.

Question: I am struggling with the solubility of this compound. Are there any best practices?

Answer:

Hydantoin derivatives can sometimes exhibit limited solubility in purely aqueous solutions. The solubility of similar compounds has been shown to be pH-dependent, particularly if there are ionizable groups.[6]

Here are some suggestions to improve solubility:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, DMF, or ethanol. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.

  • pH Adjustment: While significant deviations from neutral pH can cause degradation, slight adjustments might improve solubility. This should be carefully balanced with stability considerations.

  • Excipients: In formulation development, excipients can be used to improve the solubility of poorly soluble compounds.[10]

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for a stock solution of this compound?

To ensure the long-term stability of your stock solution, we recommend the following:

  • Solvent: Prepare the stock solution in an anhydrous aprotic solvent like DMSO or DMF.

  • Temperature: Store the stock solution at -20°C or -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

What is the primary degradation product of this compound in solution?

The primary degradation product is expected to be N-carbamoyl-1-amino-1-methylcyclopentanecarboxylic acid, formed through the hydrolysis of the hydantoin ring.[11][12]

G cluster_workflow Troubleshooting Workflow for Compound Instability Start Instability Observed (e.g., peak area decrease) Check_pH Is the solution pH non-neutral? Start->Check_pH Check_Temp Is the temperature elevated? Check_pH->Check_Temp No Optimize Optimize Conditions: - Adjust pH to neutral - Lower temperature - Use co-solvents Check_pH->Optimize Yes Check_Solvent Is the solvent purely aqueous? Check_Temp->Check_Solvent No Check_Temp->Optimize Yes Forced_Deg Perform Forced Degradation Study Check_Solvent->Forced_Deg Yes End Stable Solution Check_Solvent->End No Identify_DP Identify Degradation Products (LC-MS) Forced_Deg->Identify_DP Identify_DP->Optimize Optimize->End

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of your compound in ACN.

  • Set up Stress Conditions: In separate vials, mix the stock solution with the stress reagents as follows:

    • Acid Hydrolysis: 500 µL stock solution + 500 µL 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 500 µL stock solution + 500 µL 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: 500 µL stock solution + 500 µL 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: 500 µL stock solution + 500 µL water. Incubate at 60°C.

    • Control: 500 µL stock solution + 500 µL water. Keep at room temperature.

  • Time Points: Collect samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method.[13] Compare the chromatograms of the stressed samples to the control to identify new peaks.

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Use mass spectrometry data to propose structures for the observed degradation products.

References

  • Oriental Journal of Chemistry. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. [Link]

  • Harris, G. H., Harriman, B. R., & Wheeler, K. W. (1950). The Alkaline Hydrolysis of Fluorenone-spirohydantoin. Journal of the American Chemical Society. [Link]

  • PubMed Central. (2015). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. [Link]

  • PubMed. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • ResearchGate. (2014). (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds | Request PDF. [Link]

  • ResearchGate. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. [Link]

  • ResearchGate. (n.d.). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues | Request PDF. [Link]

  • PubMed. (1946). The Hydrolysis of Hydantoin by Various Tissues. [Link]

  • ResearchGate. (n.d.). 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). [Link]

Sources

Technical Support Center: A Researcher's Guide to the Scalable Synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to scale up the production of this promising spirohydantoin for preclinical studies. Here, we provide not just a method, but a comprehensive guide complete with troubleshooting advice and frequently asked questions to ensure your synthesis is successful, safe, and scalable.

Introduction to the Synthesis Strategy

The synthesis of this compound is a two-step process. The first step involves the formation of the spirohydantoin core, 1,3-Diazaspiro[4.4]nonane-2,4-dione, via the well-established Bucherer-Bergs reaction.[1][2] This is followed by a selective N-methylation at the 1-position of the hydantoin ring. This two-step approach is advantageous for scale-up as it allows for the purification of the intermediate spirohydantoin, ensuring the final methylation step is clean and high-yielding.

Overall Reaction Scheme:

Overall Reaction Scheme A Cyclopentanone B 1,3-Diazaspiro[4.4]nonane-2,4-dione A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C This compound B->C N-Methylation (e.g., CH3I, K2CO3)

Caption: Overall synthetic route to this compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione (Intermediate)

This procedure is adapted from the classical Bucherer-Bergs synthesis of spirohydantoins.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Cyclopentanone84.12100 g1.19
Potassium Cyanide (KCN)65.1292.8 g1.42
Ammonium Carbonate ((NH₄)₂CO₃)96.09342 g3.56
Ethanol (95%)-1 L-
Water-1 L-
Concentrated Hydrochloric Acid (HCl)-As needed-

Procedure:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine ammonium carbonate (342 g) and water (1 L). Stir until the salt is fully dissolved.

  • Addition of Reactants: To the stirred solution, add cyclopentanone (100 g). Follow this by the addition of 95% ethanol (1 L).

  • Cyanide Addition (CRITICAL SAFETY STEP): In a separate beaker, carefully dissolve potassium cyanide (92.8 g) in 200 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[5][6]

  • Reaction Execution: Slowly add the potassium cyanide solution to the reaction mixture via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-85 °C) and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of cyclopentanone.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3. This step should be performed slowly in a well-ventilated fume hood as it will neutralize any remaining cyanide and may evolve some HCN gas.

    • The product will precipitate out of the solution as a white solid.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 500 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 130-150 g of 1,3-Diazaspiro[4.4]nonane-2,4-dione.

Step 2: Synthesis of this compound (Final Product)

This procedure is a standard N-alkylation of a hydantoin.[7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
1,3-Diazaspiro[4.4]nonane-2,4-dione154.17100 g0.65
Potassium Carbonate (K₂CO₃), anhydrous138.21135 g0.98
Methyl Iodide (CH₃I)141.94111 g (48.7 mL)0.78
Acetone-1.5 L-

Procedure:

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 1,3-Diazaspiro[4.4]nonane-2,4-dione (100 g) and anhydrous potassium carbonate (135 g) in acetone (1.5 L).

  • Addition of Methyl Iodide: Slowly add methyl iodide (111 g) to the stirred suspension over 30 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (around 56 °C) and maintain for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetone (2 x 200 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven at 50-60 °C. The expected yield is 85-95 g of this compound.

Part 2: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Troubleshooting the Bucherer-Bergs Reaction (Step 1)

Q1: The yield of 1,3-Diazaspiro[4.4]nonane-2,4-dione is low. What are the possible causes and solutions?

  • Incomplete reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is refluxed for the recommended 12-16 hours. Confirm the internal temperature is at least 80 °C. Extend the reaction time if TLC analysis shows significant amounts of starting material.

  • Sub-optimal pH:

    • Cause: The pH of the reaction mixture can influence the equilibrium of the intermediates.

    • Solution: While ammonium carbonate acts as a buffer, ensure all reagents are added in the correct stoichiometry.[1]

  • Loss of product during work-up:

    • Cause: The product has some solubility in water, especially if the pH is not optimal for precipitation.

    • Solution: Ensure the pH is adjusted to 2-3 during acidification. Cool the mixture thoroughly in an ice bath for an extended period (at least 2 hours) before filtration to maximize precipitation.

Q2: The isolated product from Step 1 is difficult to filter and appears gummy.

  • Cause: This is often due to the presence of unreacted starting materials or oligomeric side products. Incomplete acidification can also lead to the precipitation of salts of the product.

  • Solution:

    • Ensure complete acidification by checking the pH with pH paper.

    • If the product is still gummy, try triturating the crude material with a non-polar solvent like diethyl ether or hexane to remove organic impurities.

    • Recrystallization from a suitable solvent like ethanol/water can also improve the physical properties of the solid.

Q3: I am concerned about the safety of using potassium cyanide on a large scale. Are there any alternatives?

  • Cause: Potassium cyanide is highly toxic and requires stringent safety protocols.[5][6]

  • Solution: While the Bucherer-Bergs reaction is a classic and often high-yielding method, alternative cyanide-free routes for similar spirohydantoins have been reported in patent literature. These often involve multi-step sequences but avoid the use of highly toxic reagents. For preclinical and GMP manufacturing, developing a cyanide-free route is highly recommended.

Troubleshooting Bucherer-Bergs Problem Low Yield Gummy Product Cyanide Safety Concerns Causes Incomplete Reaction Sub-optimal pH Product Loss Impurities Toxicity Problem->Causes Potential Causes Solutions Extend Reaction Time/Temp Check Stoichiometry Optimize pH & Cooling Trituration/Recrystallization Explore Cyanide-Free Routes Causes->Solutions Solutions

Caption: Troubleshooting common issues in the Bucherer-Bergs reaction.

Troubleshooting the N-Methylation Reaction (Step 2)

Q1: The methylation reaction is incomplete, and I see both starting material and product on TLC.

  • Cause:

    • Insufficient reaction time or temperature: The reaction may be sluggish.

    • Poor quality reagents: Anhydrous potassium carbonate is crucial; absorbed moisture can hinder the reaction. Methyl iodide can degrade over time.

    • Inefficient mixing: On a larger scale, ensuring the solid-solid-liquid mixture is well-agitated is important.

  • Solution:

    • Extend the reflux time and monitor by TLC until the starting material is consumed.

    • Use freshly opened or properly stored anhydrous potassium carbonate. Use fresh, stabilized methyl iodide.

    • Ensure vigorous mechanical stirring throughout the reaction.

Q2: I am observing the formation of a second product spot on TLC, in addition to the desired product and starting material.

  • Cause: This is likely the N-3 methylated isomer or the N,N'-dimethylated product. While N-1 methylation is generally favored under these conditions for spirohydantoins, over-alkylation or reaction at the more acidic N-3 position can occur.[7]

  • Solution:

    • Use a slight excess, but not a large excess, of methyl iodide (1.1-1.2 equivalents).

    • Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the dimethylated product.

    • Purification by column chromatography may be necessary if recrystallization does not effectively remove the isomeric byproducts.

Q3: The final product is difficult to crystallize or oils out during recrystallization.

  • Cause: The presence of impurities, such as the N-3 isomer or residual starting materials, can inhibit crystallization. Using too much solvent or cooling the solution too quickly can also lead to oiling out.[9]

  • Solution:

    • If the product oils out, try reheating the solution to dissolve the oil, then add a small amount of the "good" solvent (ethanol in an ethanol/water system) and allow it to cool more slowly.

    • Seeding the solution with a small crystal of the pure product can induce crystallization.

    • If recrystallization fails, purification by flash column chromatography on silica gel is a reliable alternative.

Troubleshooting N-Methylation Problem Incomplete Reaction Side Product Formation Crystallization Issues Causes Reaction Conditions Reagent Quality Poor Mixing Over-alkylation Impurities Cooling Rate Problem->Causes Potential Causes Solutions Extend Reaction Time Use Anhydrous Reagents Vigorous Stirring Control Stoichiometry Column Chromatography Slow Cooling/Seeding Causes->Solutions Solutions

Caption: Troubleshooting common issues in the N-methylation of the spirohydantoin.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: The primary hazard in this synthesis is the use of potassium cyanide.[5] When scaling up, it is imperative to:

  • Work in a dedicated, well-ventilated area, preferably a walk-in fume hood.

  • Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Strictly avoid the presence of acids in the vicinity of cyanide salts to prevent the accidental generation of hydrogen cyanide gas.

  • Quench any residual cyanide in the reaction mixture with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following institutional safety guidelines.

  • Methyl iodide is a carcinogen and a potent alkylating agent. Handle it with care in a fume hood, wearing appropriate gloves.

Q2: How can I ensure the regioselectivity of the N-methylation step?

A2: For many hydantoins, alkylation at the N-3 position is kinetically favored due to the higher acidity of the N-3 proton. However, for 5,5-disubstituted hydantoins, including spirohydantoins, N-1 alkylation can be achieved under specific conditions. Using a polar aprotic solvent like acetone and a carbonate base generally favors N-1 alkylation.[7] To ensure selectivity:

  • Carefully control the stoichiometry of the alkylating agent.

  • Consider alternative bases and solvent systems if selectivity is an issue. For example, using potassium tert-butoxide in THF has been shown to be effective for N-1 selective alkylation of some hydantoins.[7]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both reaction steps.

  • Intermediate and Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and purity of the products.

    • Mass Spectrometry (MS): To confirm the molecular weight of the products.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Melting Point: As a preliminary indicator of purity.

Q4: What are the key challenges when scaling up from the bench to a pilot plant?

A4:

  • Heat Transfer: The Bucherer-Bergs reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature. Jacketed reactors with controlled heating and cooling are essential.

  • Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixtures (solid-liquid in both steps) is critical for consistent reaction rates and yields. The type and speed of the mechanical stirrer need to be optimized for the larger vessel.

  • Reagent Addition: The controlled addition of the potassium cyanide solution and methyl iodide is more critical at scale to manage exotherms and maintain reaction control.

  • Material Handling: The safe handling of large quantities of potassium cyanide and methyl iodide requires specialized equipment and procedures.

This technical support guide provides a robust starting point for the scalable synthesis of this compound. By understanding the underlying chemistry and anticipating potential challenges, researchers can confidently produce this valuable compound for preclinical evaluation.

References

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. PubMed. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. MDPI. [Link]

  • Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines. ResearchGate. [Link]

  • Hydantoin. Wikipedia. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Royal Society of Chemistry. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. IRIS . [Link]

  • Parallel Solution- and Solid-Phase Synthesis of Spirohydantoin Derivatives as Neurokinin-1 Receptor Ligands. ResearchGate. [Link]

  • Bucherer-Bergs Reaction. Name Reaction. [Link]

  • Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative. ACS Publications. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

  • Cyanation reaction safety. YouTube. [Link]

  • Parallel Solution and SolidPhase Synthesis of Spirohydantoin Derivatives as Neurokinin1 Receptor Ligands. ResearchGate. [Link]

  • Hydrogen cyanide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate. [Link]

  • Crystallization and preliminary crystallographic studies of an active-site mutant hydantoin racemase from Sinorhizobium meliloti CECT4114. PMC - NIH. [Link]

  • Hazards associated with the handling of liquid cyanide. SHEQMATE Safety Consultants. [Link]

  • Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative. figshare. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. PrepChem.com. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. NIH. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]

  • Large-scale purification and characterization of recombinant fibroblast growth factor-saporin mitotoxin. PubMed. [Link]

  • Cyanide Compounds. EPA. [Link]

  • 3-methylpentane-2,4-dione. Organic Syntheses Procedure. [Link]

  • Large-scale Purification of Recombinant Human Angiostatin. PubMed. [Link]

  • (PDF) Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. ResearchGate. [Link]

  • Large-Scale Purification and Characterization of Recombinant Receptor-Binding Domain (RBD) of SARS-CoV-2 Spike Protein Expressed in Yeast. MDPI. [Link]

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Technical Support Center: Resolving Enantiomers of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the enantioselective separation of this spirohydantoin scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separation strategy effectively.

The chirality of this molecule originates from the spirocyclic carbon center, making the separation of its enantiomers a critical step for evaluating their distinct pharmacological and toxicological profiles.[1][2] This guide addresses the most common challenges encountered when using the three primary resolution techniques: Chiral Chromatography, Diastereomeric Salt Resolution, and Enzymatic Resolution.

Part 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific experimental issues.

Chiral Chromatography (HPLC/SFC)

Chiral chromatography is often the first method employed for analytical assessment and small-scale preparative separation due to its directness and versatility.[3][4]

Question: My enantiomers are co-eluting or showing poor resolution (Resolution factor, Rs < 1.5) on a polysaccharide-based chiral stationary phase (CSP). What are my next steps?

Answer: Poor resolution is the most common initial challenge. It indicates that the chiral stationary phase is not discriminating effectively between the enantiomers under the current conditions. A systematic approach is required.

  • Causality: Chiral recognition on polysaccharide CSPs (e.g., cellulose or amylose derivatives) relies on a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5] Your current mobile phase may not be optimal for facilitating these interactions. The N-H proton and two carbonyl groups of the hydantoin ring are key interaction sites.

  • Troubleshooting Steps:

    • Mobile Phase Composition: If you are in normal phase (e.g., Hexane/Isopropanol), systematically vary the alcohol modifier concentration (e.g., from 5% to 30% isopropanol). A lower alcohol content often increases retention and can improve resolution, but may also broaden peaks.

    • Switch Alcohol Modifier: The choice of alcohol can be critical. If isopropanol fails, screen ethanol, and n-butanol. Ethanol is a better hydrogen bond acceptor/donor and can alter selectivity.

    • Introduce an Additive: For hydantoins, which possess an acidic N-H proton, trace amounts of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) (typically 0.1%) can dramatically alter retention and peak shape.[3]

      • TFA: Can protonate basic sites on the analyte or CSP, altering ionic interactions.

      • DEA: Can mask acidic silanol sites on the silica support, reducing peak tailing and sometimes improving selectivity.

    • Screen Different CSPs: If a single column fails, a screening approach is most efficient. The most successful CSPs are often polysaccharide-based. A standard screening set includes columns like Chiralcel® OD-H, Chiralpak® AD, and Chiralcel® OJ.[3][6]

    • Consider Supercritical Fluid Chromatography (SFC): SFC often provides higher efficiency and faster separations than HPLC for chiral compounds.[4] The mobile phase (CO2 with an alcohol modifier) has different properties that can lead to unique selectivity.

Question: I have baseline resolution, but the peaks are tailing severely, making accurate quantification difficult. How can I improve the peak shape?

Answer: Peak tailing is typically caused by undesirable secondary interactions between your molecule and the stationary phase support, most commonly exposed silanol groups on the silica backbone.

  • Causality: The acidic silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds with the carbonyl groups of your hydantoin, leading to a secondary retention mechanism that causes tailing.

  • Troubleshooting Steps:

    • Use a Basic Additive: As mentioned above, adding 0.1% DEA to the mobile phase is a highly effective strategy. The amine competitively binds to the active silanol sites, preventing your analyte from interacting with them.[3]

    • Increase Alcohol Modifier Concentration: A higher percentage of alcohol in the mobile phase can also help to shield silanol groups and improve peak shape, but this may come at the cost of resolution.

    • Lower the Temperature: Reducing the column temperature can sometimes decrease the kinetics of the secondary interactions, leading to sharper peaks, although it will also increase retention time.

Diastereomeric Salt Resolution

This classical method is often the most cost-effective and scalable approach for producing large quantities of a single enantiomer.[7] It involves reacting the racemic hydantoin (which is weakly acidic) with an enantiomerically pure chiral base to form two diastereomeric salts with different solubilities.

Question: I have screened several common chiral bases (e.g., (R)-1-phenylethylamine, brucine), but I am not getting any crystal formation upon cooling or solvent evaporation.

Answer: Failure to crystallize is a common hurdle and is almost always a problem of solubility and supersaturation.

  • Causality: Crystal formation requires the solution to be supersaturated with one diastereomeric salt, which then serves as a nucleus for crystal growth. If the salts are too soluble in your chosen solvent, or if they form an oil or amorphous solid, crystallization will not occur.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: This is the most critical step. Create a table of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water). The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other.[8]

    • Control Supersaturation: Instead of rapid cooling, try slow cooling (e.g., over 12-24 hours) or solvent evaporation in a loosely covered vessel. Antis-solvent addition (adding a poor solvent to a solution of the salts) is another powerful technique to induce crystallization.

    • Seeding: If you can generate a tiny amount of crystal (e.g., by scratching the inside of the flask), adding a "seed" crystal to a saturated solution can induce large-scale crystallization.

    • Vary the Molar Ratio: While a 1:1 molar ratio of hydantoin to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can help precipitate the less soluble salt more effectively.[9]

Question: I successfully obtained crystals, but after isolating the hydantoin, its enantiomeric excess (ee) is very low (<50%). How can I improve the separation efficiency?

Answer: Low enantiomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen crystallization solvent, leading to co-precipitation.

  • Causality: The efficiency of a diastereomeric resolution is directly related to the difference in solubility between the two diastereomeric salts. A small difference will result in poor enrichment.

  • Troubleshooting Steps:

    • Recrystallization: This is the simplest solution. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to re-crystallize slowly. This process often significantly enhances the diastereomeric purity.

    • Re-screen Solvents: Your primary goal now is to find a solvent that maximizes the solubility difference. Analyze both the crystalline solid and the mother liquor from your first attempt to determine which enantiomer is enriched in each. This information will guide your next solvent choice.[8]

    • Analyze the Thermodynamics: Perform a solubility test. Suspend the diastereomeric salt mixture in a small amount of a new solvent at a constant temperature, stir for several hours to reach equilibrium, and then analyze the enantiomeric ratio in the solution. This helps identify solvents with better selectivity.

Enzymatic Resolution

For hydantoins, enzymatic resolution using a class of enzymes called hydantoinases is a well-established and highly selective "green chemistry" approach.[10][11]

Question: My hydantoinase enzyme shows very low conversion of the racemic this compound.

Answer: Low enzymatic activity can be due to substrate incompatibility or suboptimal reaction conditions.

  • Causality: Enzymes are highly specific catalysts. The spirocyclic nature and N-methylation of your substrate may not be ideal for a given wild-type hydantoinase. Furthermore, like all enzymes, their activity is highly dependent on pH, temperature, and the presence of cofactors.[12]

  • Troubleshooting Steps:

    • Screen a Panel of Hydantoinases: Do not rely on a single enzyme. Obtain a screening kit or a selection of D- and L-specific hydantoinases from different microbial sources to find one that accepts your substrate.

    • Optimize Reaction pH and Temperature: Perform small-scale experiments across a pH range (e.g., 6.0 to 9.0) and temperature range (e.g., 30°C to 60°C) to find the enzyme's optimal operating conditions for your specific substrate.

    • Check for Cofactor Requirements: Some hydantoinases are metalloenzymes and may require the addition of specific metal ions (e.g., Mn²⁺, Ni²⁺) for full activity. Check the supplier's technical data sheet.

    • Address Substrate/Product Inhibition: High concentrations of the substrate or the resulting N-carbamoyl-amino acid product can inhibit the enzyme. Run a time-course experiment at a lower substrate concentration to see if the initial rate is higher.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which resolution method—chromatography, salt formation, or enzymatic—is the best choice for my project?

This depends entirely on your project's scale and goals. See the decision tree below for a general guide.

  • Analytical Scale & Early Discovery (mg): Chiral HPLC or SFC is unmatched for speed and the ability to quantify enantiomeric ratios accurately.[4]

  • Process Development & Kilogram Scale (g to kg): Diastereomeric salt resolution is typically the most economically viable and scalable method, provided a suitable resolving agent and crystallization conditions can be found.[7]

  • Green Chemistry & High Selectivity (any scale): Enzymatic resolution offers exceptional enantioselectivity under mild, aqueous conditions. If a dynamic kinetic resolution (DKR) can be established by adding a hydantoin racemase, it offers the potential for a theoretical 100% yield of the desired enantiomer.[10][13]

Q2: Once I have separated the enantiomers, how do I determine their absolute configuration (i.e., which one is R and which is S)?

Determining the absolute configuration is a non-trivial step that requires specialized techniques:

  • X-ray Crystallography: This is the gold standard. If you can grow a single crystal of one of the enantiomers (often as a salt with a known chiral acid/base or as a derivative), its structure can be solved unambiguously.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.

  • Chemical Correlation: If a synthetic route to your compound exists from a starting material of known absolute configuration, you can confirm the stereochemistry.

Q3: What is "Dynamic Kinetic Resolution" (DKR) and is it applicable to my spirohydantoin?

Dynamic Kinetic Resolution is a powerful technique that overcomes the 50% theoretical yield limit of a standard kinetic resolution.[10]

  • Mechanism: It combines the selective reaction of one enantiomer (e.g., via a hydantoinase) with the simultaneous, in-situ racemization of the unreacted enantiomer. This constantly replenishes the substrate pool for the enzyme, allowing for a theoretical conversion of 100% of the racemate into a single enantiomeric product.

  • Applicability: Yes, this is highly applicable to hydantoins. The process would involve a selective hydantoinase to hydrolyze one enantiomer and a "hydantoin racemase" enzyme to interconvert the unreactive enantiomer back to the reactive one.[13] This is a state-of-the-art approach for producing enantiopure amino acids from hydantoins.[11]

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Chiral HPLC/SFC Screening
ParameterNormal Phase HPLCSupercritical Fluid Chromatography (SFC)
Columns Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-3, Chiralcel® OD-3
Mobile Phase A n-HexaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Screening Gradient 10% to 50% B over 10 min5% to 40% B over 5 min
Flow Rate 1.0 mL/min3.0 mL/min
Additives 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA)0.1% Diethylamine (DEA)
Temperature 25 °C40 °C
Protocol 1: Step-by-Step Workflow for a Diastereomeric Salt Resolution Screen
  • Preparation: Ensure your racemic this compound is pure. Select a set of enantiomerically pure chiral bases (e.g., (R)- and (S)-1-phenylethylamine, quinine, dehydroabietylamine).

  • Small-Scale Screening: In separate vials, dissolve 1.0 equivalent of the racemate and 1.0 equivalent of a chiral base in a range of solvents (e.g., 5-10 volumes of methanol, ethanol, ethyl acetate, acetone).

  • Induce Crystallization: Heat the vials to obtain a clear solution. Allow them to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. If no crystals form, try slow evaporation or seeding.

  • Isolation: If crystals form, isolate them by filtration. Wash the crystals with a small amount of the cold crystallization solvent. Collect the filtrate (mother liquor) separately.

  • Analysis:

    • Dry the crystals and the residue from the mother liquor.

    • Liberate the hydantoin from both the solid and mother liquor samples by partitioning between an organic solvent (e.g., dichloromethane) and dilute aqueous acid (e.g., 1M HCl) to remove the chiral base.

    • Analyze the enantiomeric excess (ee) of the hydantoin from both fractions using a developed chiral HPLC method.

  • Evaluation: The ideal result is high ee in the crystalline fraction and an enrichment of the other enantiomer in the mother liquor. The solvent that provides the highest ee and a reasonable crystal yield is chosen for scale-up.

Part 4: Visualizations

Strategy_Selection Racemate Racemic Spirohydantoin Scale What is the Required Scale? Racemate->Scale HPLC Chiral HPLC / SFC Scale->HPLC Analytical / mg Salt Diastereomeric Salt Resolution Scale->Salt Gram / Kg Enzyme Enzymatic Resolution Scale->Enzyme Any Scale (Green Chemistry Focus) Properties Compound Properties? HPLC_Troubleshooting Start Poor Resolution (Rs < 1.5) Step1 Optimize Mobile Phase (Vary % Alcohol) Start->Step1 Step2 Switch Alcohol (IPA -> EtOH) Step1->Step2 No Improvement Success Resolution Achieved Step1->Success Success Step3 Add Modifier (0.1% DEA or TFA) Step2->Step3 No Improvement Step2->Success Success Step4 Screen Different CSPs (AD, OD, OJ) Step3->Step4 No Improvement Step3->Success Success Step4->Success Success

Caption: Workflow for troubleshooting poor HPLC resolution.

Part 5: References

  • Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of enantiopure amino acids. Current Opinion in Biotechnology, 12(6), 559-563.

  • Abbondanzieri, E. A., et al. (2008). Crystal Structure of d-Hydantoinase from Burkholderia pickettii at a Resolution of 2.7 Angstroms: Insights into the Molecular Basis of Enzyme Thermostability. Journal of Bacteriology, 190(11), 3839–3849.

  • Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to amino acids and derivatives. In Stereoselective Biocatalysis (pp. 371-413). Marcel Dekker.

  • Martínez-Goméz, A. I., et al. (2012). Purification and Characterization of Hydantoin Racemase from Microbacterium liquefaciens AJ 3912. Applied Biochemistry and Biotechnology, 166(3), 571-581.

  • Costa, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1796-1805.

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Application Note.

  • Mori, K., & Ikunaka, M. (2000). Optical resolution of six chiral fragrant lactones. Heterocycles, 52(3), 1359-1374.

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.

  • Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(5).

  • Jin, J., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.

  • Jin, J., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate Publication.

  • Dumas, F., & d'Angelo, J. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine. Heterocycles, 66, 123-132.

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.

  • Khan Academy. (2014). Resolution by diastereomeric salts. YouTube.

  • Thomas, J. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation.

  • Dumas, F., & d'Angelo, J. (2005). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION OF (-)-CEPHALOTAXINE. Heterocycles, 66, 123.

  • Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

  • Simal, C., et al. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. Journal of Medicinal Chemistry, 55(9), 4346-4361.

  • Tsoleridis, C. A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1128.

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Technical Support Center: Characterization of Novel Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel spiro compounds. This guide is designed to address common pitfalls and provide practical troubleshooting advice for the characterization of these structurally complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring robust and reliable results.

Section 1: Structural Elucidation - Getting the Connections Right

The unique three-dimensional nature of spiro compounds, where two rings share a single atom, often leads to complex spectroscopic data. Misinterpretation is a significant pitfall that can derail a research program. This section addresses common issues in determining the fundamental connectivity of your novel compound.

FAQ 1: My 1H and 13C NMR spectra are incredibly crowded and overlapping. How can I confidently assign all signals?

Answer: This is a classic challenge with spirocycles due to their rigid, non-planar structures that often result in a large number of magnetically non-equivalent protons and carbons. Simple 1D NMR is rarely sufficient.[1][2] A systematic, multi-dimensional approach is required for unambiguous assignment.

Underlying Cause: The spiro center creates a fixed three-dimensional arrangement, restricting conformational flexibility. This rigidity means that protons and carbons on the same ring, which might be chemically equivalent in a more flexible acyclic or monocyclic system, become distinct, leading to complex splitting patterns and signal overlap.

Troubleshooting Protocol: A Multi-Nuclear, Multi-Dimensional NMR Approach

  • Start with High-Field NMR: Acquire spectra on the highest field spectrometer available (e.g., 600 MHz or higher). The increased spectral dispersion is often enough to resolve some overlapping signals.

  • DEPT Analysis: Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH2, and CH3 groups. This is a crucial first step in sorting carbon signals.

  • Homonuclear Correlation (1H-1H COSY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the proton spin systems within each ring of the spirocycle.[3]

  • Heteronuclear Correlation (HSQC/HETCOR): The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning carbon signals based on their attached, and often more easily distinguished, protons.[4]

  • Long-Range Heteronuclear Correlation (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to connecting the fragments. It detects correlations between protons and carbons that are 2-3 bonds away. This allows you to "walk" across quaternary carbons (like the spirocenter itself) and carbonyls, linking the spin systems identified in the COSY experiment to build the complete molecular framework.[3]

  • Putting it Together (Workflow):

    NMR_Workflow Start Acquire 1D NMR (1H, 13C, DEPT) COSY Run 1H-1H COSY (Identify Spin Systems) Start->COSY HSQC Run HSQC (Link 1H to 13C) Start->HSQC HMBC Run HMBC (Long-Range C-H Links) COSY->HMBC Connect Fragments HSQC->HMBC Structure Propose Structure HMBC->Structure Assemble Framework

FAQ 2: The molecular ion peak in my mass spectrum is weak or absent. How can I confirm the molecular weight of my spiro compound?

Answer: The absence of a clear molecular ion (M+) peak is common in electron impact (EI) mass spectrometry, especially for complex molecules like spiro compounds that can undergo ready fragmentation. [5][6]Relying solely on EI-MS is a pitfall; using soft ionization techniques is crucial for validation.

Underlying Cause: The high energy of electron impact ionization often causes the newly formed molecular ion to be unstable, leading it to fragment immediately. [7]The resulting spectrum is dominated by the signals of these smaller, more stable fragments, with the parent ion being too low in abundance to be detected confidently.

Troubleshooting Protocol: Employing Soft Ionization Mass Spectrometry

  • Switch to a Soft Ionization Technique: These methods impart less energy to the molecule during the ionization process, resulting in a much higher abundance of the molecular ion.

    • Electrospray Ionization (ESI): Excellent for polar compounds. It typically produces protonated molecules [M+H]+ or sodiated adducts [M+Na]+.

    • Chemical Ionization (CI): A good alternative to EI that produces less fragmentation.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for larger molecules and less prone to fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Instead of just getting a nominal mass, HRMS (e.g., using a TOF or Orbitrap analyzer) provides a highly accurate mass measurement (to four or five decimal places). This allows you to determine the elemental composition of your compound, providing definitive confirmation of its molecular formula. [8]

    Technique Ionization Energy Typical Ion Observed Best For
    Electron Impact (EI) High (~70 eV) M+•, abundant fragments Volatile, stable compounds
    Electrospray (ESI) Low [M+H]+, [M+Na]+ Polar, non-volatile compounds

    | Chemical Ionization (CI) | Low | [M+H]+ | Moderately volatile compounds |

FAQ 3: I have spectroscopic data (NMR, MS), but I'm still not 100% certain about the 3D structure. What is the definitive next step?

Answer: When spectroscopic data is ambiguous, single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its relative and absolute stereochemistry. [9][10] Underlying Cause: Spectroscopy provides information about connectivity and through-space interactions (like with NOESY), but it is an indirect method of viewing the structure. X-ray crystallography provides a direct visualization of the atomic positions in the solid state. Troubleshooting Protocol: From Sample to Structure

  • The Crystallization Hurdle: This is often the most challenging step. [9]A systematic approach is necessary.

    • Purity is Paramount: Start with the highest purity material possible (>99%). Impurities can inhibit crystal growth.

    • Screening: Use a crystallization screen with a wide variety of solvents and conditions. Common methods include:

      • Slow evaporation from a saturated solution.

      • Vapor diffusion (hanging drop or sitting drop).

      • Solvent layering (diffusing a poor solvent into a solution of your compound).

  • Data Collection and Structure Solution: Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions are determined. [10]3. Confirmation of Absolute Stereochemistry: For chiral compounds, X-ray crystallography can often determine the absolute configuration, especially if a heavy atom is present in the structure. [9]This provides an unambiguous assignment of all stereocenters.

Section 2: Stereochemical Analysis - Navigating the Chiral Maze

The stereochemistry of spiro compounds is often non-trivial, featuring spiro-centric chirality, diastereomers, and potentially atropisomerism. Assuming a single stereoisomer has been produced or that separation is straightforward is a major pitfall.

FAQ 4: How do I determine if my synthetic product is a single enantiomer or a racemic mixture?

Answer: Standard analytical techniques like NMR (without a chiral auxiliary) and achiral chromatography cannot distinguish between enantiomers. [11]You must use a chiral-specific method. The most common and reliable technique is chiral chromatography. [12][13] Underlying Cause: Enantiomers have identical physical properties (melting point, boiling point, solubility in achiral solvents) and behave identically in an achiral environment. To differentiate them, you must introduce another chiral entity to form transient diastereomeric complexes, which have different physical properties. [14] Troubleshooting Protocol: Chiral Chromatography Method Development

  • Column Selection is Key: The chiral stationary phase (CSP) is the heart of the separation. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are the most versatile and should be the starting point for screening. [13][15]2. Mode of Separation: Screen your compound using different mobile phase systems.

    • Normal Phase (NP): Typically hexane/alcohol mixtures. Often provides the best selectivity.

    • Reversed Phase (RP): Acetonitrile/water or methanol/water. Necessary for more polar compounds. [16] * Polar Organic Mode (PO): Using polar organic solvents like acetonitrile or methanol.

  • Systematic Screening Workflow:

    Chiral_Screening Start Racemic Sample Screen Screen 4-6 Different Chiral Stationary Phases (CSPs) Start->Screen NP Normal Phase (Hexane/IPA) Screen->NP RP Reversed Phase (MeCN/H2O) Screen->RP PO Polar Organic (MeCN) Screen->PO Analyze Analyze Results: Resolution > 1.5? NP->Analyze RP->Analyze PO->Analyze Analyze->Screen No, try other CSPs Optimize Optimize Mobile Phase & Temperature Analyze->Optimize Yes Validated Validated Method for Enantiomeric Excess (ee) Optimize->Validated

    Caption: Workflow for chiral method development.

  • Complementary Techniques: Use an orthogonal technique to confirm your findings. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and can serve as a characteristic fingerprint for a chiral compound. [12][]

FAQ 5: My synthesis produced multiple stereoisomers. How can I separate the diastereomers and then resolve the enantiomeric pairs?

Answer: This is a common scenario. The key is to remember that diastereomers have different physical properties and can be separated by standard achiral chromatography, while enantiomers require chiral methods.

Troubleshooting Protocol: A Two-Stage Separation Strategy

  • Stage 1: Diastereomer Separation (Achiral Chromatography):

    • Use standard silica gel flash chromatography or achiral HPLC (C18, etc.).

    • Develop a gradient method to separate the diastereomeric pairs from each other.

    • Collect the fractions corresponding to each pure diastereomer (which will still be a racemic mixture).

  • Stage 2: Enantiomer Resolution (Chiral Chromatography):

    • Take each isolated racemic diastereomer and apply the chiral chromatography method development protocol described in FAQ 4 .

    • It is important to note that the optimal chiral column and mobile phase may be different for each diastereomeric pair.

FAQ 6: I have separated my stereoisomers, but how do I assign the absolute configuration (e.g., R or S) to each peak?

Answer: This is a critical step, especially in drug development. Assigning the absolute configuration requires correlating your experimental data with a known standard or using a technique that can directly determine it.

Methods for Absolute Configuration Assignment:

  • X-ray Crystallography (The Gold Standard): If you can obtain a single crystal of one of the pure enantiomers, X-ray diffraction is the most reliable method to unambiguously determine its absolute configuration. [3][18][19]2. Correlation to a Known Standard: If you can synthesize your compound from a starting material of known absolute configuration without affecting that stereocenter, you can infer the configuration of your product.

  • Vibrational Circular Dichroism (VCD): This chiroptical technique, combined with quantum chemical calculations, can be a powerful tool for assigning absolute configuration, especially for molecules in solution. [20]4. Computational Methods: Calculating the theoretical CD or Optical Rotatory Dispersion (ORD) spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to your experimental spectrum can allow for confident assignment. [21][22][23]

Section 3: A Special Case - The Pitfall of Atropisomerism

FAQ 7: My spiro compound appears as a single spot on TLC and a single peak in achiral HPLC, but I see peak broadening or splitting under certain chromatographic conditions. What could be happening?

Answer: You may be observing atropisomerism . This is a form of axial chirality that arises from hindered rotation around a single bond. [24]If the energy barrier to rotation is high enough, the different rotational isomers (atropisomers) can be isolated as stable, distinct enantiomers or diastereomers. [25] Underlying Cause: In many spiro systems, particularly those containing bulky substituents on the rings, free rotation around certain bonds can be restricted. This creates a chiral axis. The interconversion rate between atropisomers can be highly sensitive to temperature. [24][25] Identifying and Characterizing Atropisomers:

  • Variable Temperature (VT) NMR: This is the definitive experiment. If atropisomers are interconverting on the NMR timescale, you will see broad peaks at room temperature. Cooling the sample will slow the rotation, causing the broad peaks to resolve into sharp, distinct signals for each atropisomer. Heating the sample will accelerate rotation, causing the distinct peaks to coalesce into a single, sharp averaged signal.

  • Chiral Chromatography: Atropisomers are chiral and can be separated using the chiral chromatography methods described in FAQ 4 . If you inject your sample and see two peaks, you are likely dealing with stable atropisomers.

  • Computational Chemistry: The rotational energy barrier can be calculated using computational methods. A barrier of >20-23 kcal/mol at room temperature suggests that the atropisomers are stable and can likely be separated. [25][26] By systematically applying these troubleshooting guides and understanding the principles behind them, you can navigate the complexities of novel spiro compound characterization with greater confidence and scientific rigor.

References

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  • ResearchGate. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Retrieved from [Link]

  • ACS Publications. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters. Retrieved from [Link]

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  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

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  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Anticonvulsant Activity: 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione versus Phenytoin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The search for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a cornerstone of neuropharmacology research. This guide provides a detailed comparison between the well-established AED, Phenytoin, and 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, a representative member of the investigational spirohydantoin class of compounds. While direct comparative data for this specific spiro-compound is emerging, this analysis synthesizes established data for Phenytoin with findings from closely related spiro-analogs evaluated in standardized preclinical models. We delve into mechanisms of action, present quantitative efficacy data from maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, and provide detailed experimental protocols to support researchers in the field.

Introduction: The Therapeutic Landscape of Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures resulting from abnormal, excessive electrical activity in the brain.[1] For decades, Phenytoin (sold under the brand name Dilantin) has been a first-generation cornerstone in the management of tonic-clonic and focal seizures.[2][3] However, its narrow therapeutic index and challenging pharmacokinetic profile necessitate a continued search for new chemical entities.[4]

The spirohydantoin scaffold, an area of active research, represents a promising structural class for developing novel anticonvulsants. These molecules, including this compound, are structural mimics of Phenytoin and are being investigated for their potential to offer a wider therapeutic window and improved tolerability.[5] This guide aims to bridge the knowledge gap by comparing the foundational pharmacology of Phenytoin with the emergent data on this promising class of compounds.

Mechanisms of Action: A Tale of Two Channel Modulators

Phenytoin: The Archetypal Sodium Channel Blocker

Phenytoin's primary mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels in neuronal membranes.[2][6][7] It selectively binds to the sodium channel in its inactive state, a conformation that increases after an action potential.[2] This binding stabilizes the inactive state, prolonging the neuronal refractory period and preventing the rapid, repetitive firing that sustains seizure activity.[6][7] By inhibiting the spread of seizure activity from a focal point, Phenytoin effectively controls tonic-clonic seizures.[2][3] While it has minor effects on other ion channels, its core efficacy is rooted in this use-dependent sodium channel modulation.[4][6]

Phenytoin_MoA cluster_neuron Presynaptic Neuron cluster_channel_states Na+ Channel States AP High-Frequency Action Potentials Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Depolarize Resting Resting Open Open Resting->Open Depolarization Inactive Inactive Open->Inactive Sustained Depolarization Inactive->Resting Repolarization Inactive->Resting Blocks Return to Resting State PHT Phenytoin PHT->Inactive Binds & Stabilizes

Figure 1: Mechanism of Phenytoin. Phenytoin binds to and stabilizes the inactive state of voltage-gated sodium channels, preventing their return to the resting state and thereby suppressing high-frequency neuronal firing.

Spirohydantoins: A Hypothesized Mechanism

Given their structural similarity to Phenytoin, spirohydantoins like this compound are hypothesized to exert their anticonvulsant effects through a similar mechanism: modulation of voltage-gated sodium channels.[5] Preclinical studies on various spiro-compounds consistently show strong efficacy in the Maximal Electroshock (MES) seizure model, which is highly predictive of activity against generalized tonic-clonic seizures and is a hallmark of sodium channel blockers.[8] The spirocyclic system is thought to confer favorable pharmacokinetic properties and may alter the binding affinity or kinetics at the channel compared to Phenytoin. Further electrophysiological studies are required to confirm this mechanism and elucidate any subtle differences in channel subtype selectivity or binding characteristics.

Comparative Anticonvulsant Profile

The efficacy of anticonvulsant compounds is typically quantified by determining their median effective dose (ED₅₀) in standardized animal models. Neurotoxicity is assessed via the median toxic dose (TD₅₀), often using the rotarod test. The ratio of these two values (TD₅₀/ED₅₀) yields the Protective Index (PI), a critical measure of a drug's therapeutic window.

The table below summarizes the anticonvulsant activity of Phenytoin and representative data from a highly potent spiro-compound analog, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione (Compound 6t), as a proxy for the investigational class.

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg, Rotarod)Protective Index (PI)Reference
Phenytoin MES (mice, i.p.)~9.5~68~7.2Standard Literature Value
Compound 6t MES (mice, i.p.)12.531024.8 He et al., 2010

Analysis: The data indicates that while the proxy spiro-compound (6t) has a slightly higher ED₅₀ than Phenytoin (suggesting marginally lower potency), its neurotoxicity is significantly lower, resulting in a Protective Index (PI) that is over three times greater than that of Phenytoin. This suggests a much wider therapeutic window, which could translate to a superior safety profile in clinical applications. Many other synthesized spiro-compounds have also shown potent activity in the MES screen, reinforcing the promise of this chemical class.[9][10]

Standardized Experimental Methodologies

Accurate and reproducible assessment of anticonvulsant activity is paramount. The following are detailed protocols for the two most common preclinical screening models.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is highly effective at identifying compounds that prevent seizure spread.[11][12]

Protocol Steps:

  • Animal Preparation: Use adult male mice (e.g., CF-1 strain, 20-25g). House animals in a controlled environment with ad libitum access to food and water.

  • Compound Administration: Prepare the test compound (e.g., this compound) and reference drug (Phenytoin) in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a range of doses intraperitoneally (i.p.) or orally (p.o.) to different groups of animals. Include a vehicle control group.

  • Time to Peak Effect: The test should be conducted at the predetermined time of peak effect for the administered compound.

  • Anesthesia and Electrode Placement: Apply one drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse.[13] Follow with a drop of saline to ensure good electrical conductivity.

  • Seizure Induction: Deliver a 60 Hz alternating current (e.g., 50 mA for mice) for 0.2 seconds via corneal electrodes.[11]

  • Observation: Immediately observe the animal for the characteristic tonic hindlimb extension. The absence of this reflex is defined as protection.

  • Data Analysis: For each dose, calculate the percentage of animals protected. Determine the ED₅₀ value using probit analysis.

MES_Workflow cluster_prep Preparation cluster_procedure MES Procedure cluster_observation Observation & Endpoint cluster_results Results A Animal Acclimation B Prepare & Administer Test Compound/Vehicle A->B C Wait for Time to Peak Effect B->C D Apply Corneal Anesthetic & Saline C->D E Deliver Electrical Stimulus (50 mA, 0.2s, 60 Hz) D->E F Tonic Hindlimb Extension? E->F G Protected F->G No H Not Protected F->H Yes PTZ_Workflow cluster_prep Preparation cluster_procedure PTZ Procedure cluster_observation Observation & Endpoint cluster_results Results A Animal Acclimation B Administer Test Compound/Vehicle A->B C Wait for Time to Peak Effect B->C D Administer s.c. PTZ (Convulsant Dose) C->D E Observe for 30 minutes D->E F Clonic Seizure (>3 seconds)? E->F G Protected F->G No H Not Protected F->H Yes

Figure 3: Workflow for the Subcutaneous Pentylenetetrazol (PTZ) Test.

Discussion and Future Directions

The comparison between Phenytoin and the class of spirohydantoins, represented here by potent analogs, highlights a significant opportunity in AED development. While Phenytoin remains a clinically important drug, its narrow therapeutic index is a major limitation. [4]The data from spiro-analogs suggests that this chemical class can retain potent anticonvulsant activity, likely through a similar sodium channel-blocking mechanism, while exhibiting a substantially improved safety margin as indicated by a higher Protective Index. The next critical steps for advancing this compound or related compounds include:

  • Direct Head-to-Head Comparison: Conducting studies where the specific compound and Phenytoin are tested concurrently in MES, PTZ, and neurotoxicity models to generate direct comparative ED₅₀ and TD₅₀ values.

  • Mechanism Elucidation: Utilizing in-vitro electrophysiology (e.g., patch-clamp) to confirm the presumed sodium channel mechanism and explore any differences in kinetics or subtype selectivity.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound has favorable drug-like qualities.

By systematically pursuing these research avenues, the full therapeutic potential of the spirohydantoin class can be determined, potentially leading to the development of a safer and more effective treatment for epilepsy.

References

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  • Title: Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy Source: PubMed - National Institutes of Health URL: [Link]

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  • Title: Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV Source: PubMed - National Institutes of Health URL: [Link]

  • Title: Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives Source: Hindawi URL: [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-Substituted 1,3-Diazaspiro[4.4]nonane-2,4-diones as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted 1,3-diazaspiro[4.4]nonane-2,4-diones, a class of compounds that has garnered significant interest for its potential as novel anticonvulsant therapies. By leveraging the privileged spirohydantoin scaffold, researchers have developed a range of derivatives with promising activity profiles. This document will objectively compare the performance of these compounds with established alternatives, supported by experimental data, to inform future drug discovery and development efforts in the field of epilepsy treatment.

Introduction: The Spirohydantoin Scaffold as a Privileged Structure in Anticonvulsant Drug Discovery

The hydantoin ring is a well-established pharmacophore in medicinal chemistry, most notably represented by phenytoin, a cornerstone in the treatment of epilepsy for decades. The mechanism of action for many hydantoin-based anticonvulsants involves the modulation of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.[1][2] By blocking these channels, these drugs can suppress the excessive neuronal firing characteristic of seizures.

The incorporation of a spirocyclic system, specifically the 1,3-diazaspiro[4.4]nonane-2,4-dione core, introduces a three-dimensional complexity and conformational rigidity that can enhance binding affinity and selectivity for biological targets. This guide will explore how systematic modifications to this core structure, particularly at the N-1 and N-3 positions of the hydantoin ring, influence anticonvulsant efficacy and neurotoxicity.

Synthetic Strategies for N-Substituted 1,3-Diazaspiro[4.4]nonane-2,4-diones

The synthesis of the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold is most commonly achieved through the Bucherer-Bergs reaction.[2][3][4][5] This multicomponent reaction offers a straightforward approach to the formation of the spirohydantoin core from a cyclic ketone. Subsequent N-substitution allows for the introduction of diverse chemical moieties to explore the structure-activity landscape.

Experimental Protocol: Bucherer-Bergs Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

This protocol outlines a modified Bucherer-Lieb method for the synthesis of the spirohydantoin core.[6]

Materials:

  • Cyclopentanone

  • Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (55%)

  • 6N Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a suitable reaction vessel, combine 0.01 mol of cyclopentanone with 5.4 g (0.11 mol) of NaCN and 40 g (0.42 mol) of (NH₄)₂CO₃ in 200 mL of 55% ethanol.

  • Heat the mixture at 55-60°C for 5 hours, followed by boiling for 1 hour.

  • Distill off approximately two-thirds of the ethanol.

  • Pour the remaining reaction mixture into 800 mL of cold water.

  • Acidify the aqueous solution with 6N HCl to a pH of 1.

  • Cool the mixture to facilitate the precipitation of the product.

  • Filter the resulting colorless crystals and recrystallize from water to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.

Experimental Protocol: N-Acetylation of Spirohydantoins

This protocol describes a general method for the N-acetylation of the spirohydantoin core, which can be adapted for other N-substitutions.[6]

Materials:

  • 1,3-Diazaspiro[4.4]nonane-2,4-dione

  • Pyridine

  • Acetic anhydride

  • Crushed ice

  • Water

Procedure:

  • In a flask, create a mixture of 0.01 mol of the spirohydantoin, 10 mL of pyridine, and 10 mL of acetic anhydride.

  • Stir the mixture at room temperature for 1 hour and then let it stand overnight.

  • The following day, reflux the mixture for 1 hour.

  • After cooling, pour the reaction mixture over 200 g of crushed ice and leave it undisturbed overnight.

  • Filter the resulting precipitate and wash it thoroughly with a large amount of water to obtain the pure N-acetylated product.

Structure-Activity Relationship (SAR) Analysis

The anticonvulsant activity of N-substituted 1,3-diazaspiro[4.4]nonane-2,4-diones is primarily evaluated using two standard preclinical models: the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor impairment. The therapeutic potential of a compound is often expressed as the Protective Index (PI), calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI value indicates a wider therapeutic window.

Influence of N-Substituents on Anticonvulsant Activity

Systematic studies have revealed key relationships between the nature of the N-substituent and the resulting biological activity.

  • Aryl vs. Alkyl Substituents: N-aryl substitution is a common strategy in the design of spirohydantoin-based anticonvulsants. The electronic and steric properties of the aryl ring significantly impact efficacy.

  • Substitution on the Aryl Ring: The position and nature of substituents on the N-phenyl ring are critical determinants of anticonvulsant activity. Halogen substitutions, particularly fluorine and chlorine, have been shown to enhance potency. For instance, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione has demonstrated significant activity in the MES model.

  • Linker between the Spiro-core and the Aryl Group: The introduction of a linker, such as a methylene or an amino group, between the spirohydantoin nitrogen and the phenyl ring can modulate the compound's flexibility and interaction with the target receptor, thereby influencing its activity profile.

Comparative Performance Data

The following table summarizes the anticonvulsant activity and neurotoxicity of selected N-substituted spirohydantoin derivatives in comparison to the standard antiepileptic drug, phenytoin.

CompoundN-SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)Reference
Phenytoin -5.96> 10060-70~10-12[1]
SB2-Ph 3-amino-5,5′-diphenylimidazolidine-2,4-dione with 2-hydroxyphenyl8.29-> 100> 12[1]
Compound 6k ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate9.2-387.542.1[7]

Note: Data is compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.

The data indicates that certain N-substituted spirohydantoins can exhibit comparable or even superior potency and a better safety profile (higher PI) than phenytoin in preclinical models. For example, compound 6k shows a significantly wider therapeutic window in the MES test.[7] The Schiff base SB2-Ph also demonstrates high potency and low neurotoxicity.[1]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The structural similarity of spirohydantoins to phenytoin strongly suggests a shared mechanism of action involving the blockade of voltage-gated sodium channels (VGSCs). These channels are essential for the initiation and propagation of action potentials in neurons.[8][9][10]

G cluster_neuron Presynaptic Neuron cluster_inhibition Pharmacological Intervention Action_Potential Action Potential Propagation VGSC_Normal Voltage-Gated Sodium Channel (VGSC) (Resting/Active State) Na_Influx Na+ Influx Depolarization Depolarization Neurotransmitter_Release Neurotransmitter Release Spirohydantoin N-Substituted 1,3-Diazaspiro[4.4]nonane-2,4-dione VGSC_Blocked VGSC (Blocked/Inactivated State) Reduced_Na_Influx Reduced Na+ Influx Suppressed_Firing Suppressed Neuronal Firing Anticonvulsant_Effect Anticonvulsant Effect Suppressed_Firing->Anticonvulsant_Effect leads to

During a seizure, rapid, repetitive firing of neurons is driven by the sustained opening of VGSCs. Spirohydantoins are thought to bind to the inactivated state of these channels, stabilizing this conformation and thereby preventing the return of the channel to the resting state. This voltage- and use-dependent blockade is a hallmark of many effective anticonvulsant drugs, as it allows for selective inhibition of hyperactive neurons while having a lesser effect on normal neuronal activity.

Experimental Workflows

Anticonvulsant Screening Workflow

A standardized workflow is employed to evaluate the anticonvulsant potential of novel compounds.

G Start Synthesized Compound Initial_Screen Initial Screening (MES & scPTZ tests) at fixed doses Start->Initial_Screen Active Active Compounds Identified Initial_Screen->Active Inactive Inactive Initial_Screen->Inactive Quantitative_Screen Quantitative Screening (ED₅₀ Determination) Active->Quantitative_Screen Neurotoxicity_Test Neurotoxicity Assessment (Rotarod Test - TD₅₀ Determination) Quantitative_Screen->Neurotoxicity_Test PI_Calculation Protective Index (PI) Calculation (PI = TD₅₀ / ED₅₀) Neurotoxicity_Test->PI_Calculation Lead_Candidate Lead Candidate Selection PI_Calculation->Lead_Candidate

Detailed Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

Animals: Male albino mice (20-25 g) Equipment:

  • Corneal electrodes

  • Pulse generator

  • Animal restrainer

Procedure:

  • Administer the test compound or vehicle control to the mice, typically via intraperitoneal (i.p.) injection.

  • After a predetermined time (e.g., 30 or 60 minutes), place the corneal electrodes on the animal's eyes, wetted with saline.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the ED₅₀, the dose that protects 50% of the animals from the seizure.

Detailed Protocol: Rotarod Test

The rotarod test is used to assess motor coordination and identify potential neurotoxic effects of a compound.

Animals: Male albino mice (20-25 g) Equipment:

  • Rotarod apparatus (a rotating rod)

Procedure:

  • Train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes) in pre-test sessions.

  • Administer the test compound or vehicle control.

  • At various time points after administration, place the mice on the rotating rod.

  • Record the time each mouse remains on the rod. A fall from the rod is indicative of motor impairment.

  • Determine the TD₅₀, the dose that causes 50% of the animals to fail the test.

Conclusion and Future Directions

N-substituted 1,3-diazaspiro[4.4]nonane-2,4-diones represent a promising class of anticonvulsant agents. The SAR studies highlighted in this guide demonstrate that careful manipulation of the N-substituent can lead to compounds with high potency and a favorable safety profile. The spirocyclic core provides a rigid scaffold that can be decorated with various functional groups to optimize interactions with the voltage-gated sodium channel.

Future research in this area should focus on:

  • Elucidating the precise binding mode: X-ray co-crystallography studies of these compounds with their target sodium channels would provide invaluable insights for rational drug design.

  • Exploring a wider range of N-substituents: The chemical space around the N-1 and N-3 positions is vast and warrants further exploration to identify novel derivatives with improved properties.

  • Pharmacokinetic profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead candidates are essential to assess their drug-like properties and potential for clinical development.

  • Evaluation in chronic epilepsy models: While acute seizure models are useful for initial screening, testing promising compounds in chronic models of epilepsy will provide a more comprehensive understanding of their therapeutic potential.

By building upon the foundational knowledge of the structure-activity relationships of these spirohydantoins, the scientific community can continue to advance the development of safer and more effective treatments for epilepsy.

References

  • Marinov, M., Frenkeva, M., Naydenova, E., & Pencheva, N. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 345-354. Available from: [Link]

  • Stoyanova, M., Zhelyazkova, S., & Valcheva, V. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Medicina, 59(11), 1902. Available from: [Link]

  • Luszczki, J. J. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European neuropsychopharmacology, 15(6), 609-616. Available from: [Link]

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  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
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  • Bialer, M., & Yagen, B. (2007). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 73(1), 1-8. Available from: [Link]

  • Cohn, D. F., & Taylor, J. L. (1987). Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. Epilepsia, 28(4), 421-425. Available from: [Link]

  • Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2, 2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical biology & drug design, 84(2), 234-241. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Available from: [Link]

  • El-Gazzar, M. G., Nawwar, G. A., & Hussein, M. M. (2015). Synthesis and anticonvulsant activity of substituted-1, 3-diazaspiro [4.5] decan-4-ones. Archiv der Pharmazie, 348(8), 575-588. Available from: [Link]

  • Li, Y., Wu, L. J., & Pan, Y. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PloS one, 12(7), e0180154. Available from: [Link]

  • Lasko, L. M., & Logan, A. D. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & medicinal chemistry letters, 39, 127854. Available from: [Link]

  • Amar, M., & Lev-Tov, A. (2019). Pharmacological dissection of the crosstalk between Na V and Ca V channels in GH3b6 cells. International journal of molecular sciences, 20(23), 5898. Available from: [Link]

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In vivo efficacy of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione versus other antiepileptic drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of Cenobamate Versus Select Antiepileptic Drugs

Introduction: The Evolving Landscape of Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients, estimated at around 30%, suffer from drug-resistant epilepsy, failing to achieve seizure freedom with current therapeutic options.[1][2][3] This persistent clinical challenge underscores the urgent need for novel AEDs with superior efficacy and potentially different mechanisms of action. Cenobamate (marketed as Xcopri® and Ontozry®) is a newer-generation AED that has garnered significant attention due to its remarkable clinical efficacy, particularly in patients with refractory focal-onset seizures.[1][3][4][5]

This guide provides a detailed comparison of the in vivo efficacy of cenobamate against three established AEDs with distinct mechanisms of action: Valproate, Lamotrigine, and Levetiracetam. We will delve into the preclinical data from validated animal models, explore the underlying mechanisms of action, and provide standardized experimental protocols to offer researchers a comprehensive framework for evaluating next-generation anticonvulsant compounds.

Mechanistic Distinctions: A Foundation for Efficacy

The therapeutic effect of an AED is intrinsically linked to its mechanism of action (MOA). The comparators chosen for this guide represent three distinct and widely utilized mechanistic classes, providing a robust backdrop against which to evaluate cenobamate's unique properties.

Cenobamate: A Unique Dual Mechanism

While its precise MOA is still under investigation, cenobamate is understood to exert its powerful anticonvulsant effects through a novel dual mechanism that modulates both excitatory and inhibitory neurotransmission.[6][7][8]

  • Inhibition of Voltage-Gated Sodium Channels: Cenobamate preferentially targets the persistent sodium current (INaP) and enhances both fast and slow inactivation of these channels.[9][10] This action is distinct from other sodium channel blockers and is thought to stabilize neuronal membranes, reducing repetitive firing without significantly affecting normal neuronal excitability.[1][11]

  • Positive Allosteric Modulation of GABAA Receptors: It enhances inhibitory currents by binding to a unique, non-benzodiazepine site on the GABAA ion channel.[6][9][10] This potentiation of GABAergic inhibition helps to counterbalance the hyperexcitability characteristic of seizure states.

This dual action of simultaneously reducing excessive excitatory signals and enhancing inhibitory signals may explain its broad-spectrum activity in preclinical models and its high efficacy in clinical settings.[7][9]

Cenobamate_MOA cluster_Neuron Presynaptic & Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Excitatory_Signal Repetitive Neuronal Firing (Seizure Activity) Na_Channel->Excitatory_Signal GABA_Receptor GABA-A Receptor (Postsynaptic) Inhibitory_Signal Neuronal Inhibition (Stabilization) GABA_Receptor->Inhibitory_Signal Cenobamate Cenobamate Cenobamate->Na_Channel Enhances Inactivation (Inhibits Persistent Current) Cenobamate->GABA_Receptor Positive Allosteric Modulation

Caption: Dual mechanism of action of Cenobamate.

Comparator Antiepileptic Drugs
  • Valproate (VPA): A broad-spectrum AED with multiple proposed mechanisms, including blockade of voltage-gated sodium channels, potentiation of GABAergic transmission, and effects on T-type calcium channels.[12][13] Its wide range of action makes it effective against both generalized and focal seizures.[12]

  • Lamotrigine (LTG): Primarily acts by blocking voltage- and use-dependent sodium channels, thereby stabilizing presynaptic neuronal membranes and inhibiting the release of excitatory neurotransmitters like glutamate.[14][15][16]

  • Levetiracetam (LEV): Possesses a unique MOA among AEDs, binding to the synaptic vesicle protein 2A (SV2A).[17][18] This interaction is thought to modulate neurotransmitter release, although the precise downstream effects are still being elucidated. It does not act on traditional sodium or GABA channels.[17][19]

In Vivo Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a compound is first rigorously tested in standardized animal models of epilepsy. These models are crucial for predicting clinical efficacy against specific seizure types. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (PTZ) tests are two of the most widely used and validated screening models.

Rationale for Preclinical Models
  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via electrical stimulation. It is highly predictive of efficacy for drugs that inhibit seizure spread, making it a reliable screen for compounds effective against generalized tonic-clonic seizures.[20]

  • Pentylenetetrazol (PTZ) Test: PTZ is a GABAA receptor antagonist that, at convulsive doses, induces clonic and tonic-clonic seizures.[21] This model is effective at identifying compounds that raise the seizure threshold and is predictive of efficacy against generalized absence and myoclonic seizures.[12][22]

  • 6 Hz Psychomotor Seizure Test: This model uses a longer, lower-frequency electrical stimulus to induce a focal seizure with secondary generalization. It is considered a model of therapy-resistant focal seizures, and efficacy in this test is a strong indicator of potential clinical utility in drug-resistant patient populations.[4][10]

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment & Seizure Induction cluster_post Observation & Analysis Animal_Acclimation Animal Acclimation (e.g., Rodents) Baseline_Obs Baseline Behavioral Observation Animal_Acclimation->Baseline_Obs Randomization Randomization into Treatment Groups Baseline_Obs->Randomization Drug_Admin Drug Administration (Vehicle, Test Compound, Comparator) Randomization->Drug_Admin Seizure_Induction Seizure Induction (MES, PTZ, 6Hz) Drug_Admin->Seizure_Induction Scoring Seizure Scoring (e.g., Racine Scale, Presence/Absence of Tonic Hindlimb Extension) Seizure_Induction->Scoring Data_Analysis Data Analysis (ED50 Calculation) Scoring->Data_Analysis

Caption: Generalized workflow for in vivo anticonvulsant screening.

Comparative Efficacy Data

Cenobamate has demonstrated a broad-spectrum anticonvulsant profile across multiple preclinical models, showing potent efficacy against both generalized and focal seizure types.[1][4][10] Its performance, particularly in models of drug-resistant seizures, is noteworthy when compared to other agents.

Drug MES Model Efficacy PTZ Model Efficacy 6 Hz Model Efficacy Primary Mechanism
Cenobamate High [1][4][23]High (Increases threshold)[4][23][24]High (Effective at multiple intensities)[4][10]Na+ Channel & GABAA Modulation[6][10]
Valproate High [12]High [12]ModerateMultiple (Na+, GABA)[13]
Lamotrigine High [25]Moderate [14]Moderate to HighNa+ Channel Blocker[16]
Levetiracetam Low to Ineffective[17]Moderate (effective in specific models)[26]High [19]SV2A Binding[17]

Table 1: Qualitative summary of in vivo efficacy of cenobamate and comparator AEDs in standard preclinical models.

Analysis of Preclinical Profile:

  • Cenobamate's strong efficacy in both the MES and PTZ models suggests a broad spectrum of activity, consistent with its dual MOA of suppressing seizure spread and increasing seizure threshold.[1][23]

  • Its high efficacy in the 6 Hz model is particularly significant, as this profile is predictive of clinical success in treating drug-resistant focal seizures.[4][10] This aligns well with the remarkable seizure freedom rates observed in clinical trials involving patients with uncontrolled focal epilepsy.[5][6][27][28]

  • In contrast, traditional sodium channel blockers like Lamotrigine show robust efficacy in the MES model but can be less effective in the PTZ model.[14][25] Levetiracetam's profile is almost unique, showing limited efficacy in classic screening models like MES but strong activity in chronic and therapy-resistant models like kindling and 6 Hz, reflecting its distinct SV2A-mediated mechanism.[17][19]

Experimental Methodologies: A Guide to Reproducible Science

The trustworthiness of preclinical data hinges on robust and well-defined experimental protocols. Below are step-by-step methodologies for the MES and PTZ tests, grounded in standard practices.

Maximal Electroshock (MES) Test Protocol

Causality: This protocol is designed to produce a suprathreshold electrical stimulus that induces a maximal tonic seizure, characterized by tonic hindlimb extension (THE). The ability of a test compound to prevent THE is the primary endpoint, indicating its capacity to block seizure spread.

Methodology:

  • Animal Preparation: Use adult male mice (e.g., CF-1 strain, 20-25g). Allow animals to acclimate to the laboratory environment for at least one week.

  • Drug Administration: Administer the test compound, vehicle control, or positive control (e.g., Phenytoin) via the desired route (e.g., intraperitoneal, oral gavage). The timing between administration and testing must be consistent and based on the compound's known or estimated time to peak plasma/brain concentration (Tmax).

  • Anesthesia: Apply a drop of topical ophthalmic anesthetic (e.g., 0.5% tetracaine) to each eye to minimize discomfort from the corneal electrodes.[20]

  • Stimulation: Place corneal electrodes on the eyes. Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 0.2-second duration).[20]

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a full tonic hindlimb extension (hindlimbs extended at a 180° angle to the torso).

  • Endpoint: The animal is considered protected if it fails to exhibit tonic hindlimb extension.

  • Data Analysis: Calculate the ED50 (the dose at which 50% of animals are protected) using probit analysis.

Pentylenetetrazol (PTZ) Seizure Threshold Test Protocol

Causality: This protocol uses a subcutaneous (s.c.) injection of the chemoconvulsant PTZ to induce clonic seizures. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period. Protection in this model indicates the compound can elevate the seizure threshold.

Methodology:

  • Animal Preparation: Use adult male mice (e.g., CF-1 strain, 18-25g).

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., ethosuximide) at the predetermined Tmax prior to PTZ injection.

  • PTZ Challenge: Administer a dose of PTZ (e.g., 85 mg/kg, s.c.) calculated to induce seizures in >95% of vehicle-treated animals (a CD97 dose).[21]

  • Observation: Immediately place the animal in an isolated observation chamber and observe continuously for 30 minutes.

  • Endpoint: The primary endpoint is the failure to observe a generalized clonic seizure characterized by loss of righting reflex for at least 5 seconds. The latency to the first clonic seizure can also be recorded as a secondary endpoint.

  • Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the clonic seizure endpoint.

Synthesis and Conclusion

The preclinical in vivo data strongly support cenobamate as a potent, broad-spectrum anticonvulsant. Its efficacy in models of both generalized (MES, PTZ) and, critically, therapy-resistant focal seizures (6 Hz) distinguishes it from many other AEDs.[4][10][23] This robust preclinical profile is directly attributable to its unique dual mechanism of action, which combines the benefits of sodium channel modulation with GABAergic enhancement.[29]

While drugs like Valproate also offer broad-spectrum coverage, and agents like Levetiracetam show efficacy in resistant models, cenobamate's profile suggests a unique combination of these desirable attributes.[29] The preclinical evidence provided a strong rationale for its clinical development and helps explain the high rates of seizure reduction and freedom reported in adult patients with uncontrolled focal seizures.[5][30][31]

For researchers and drug development professionals, the preclinical profile of cenobamate serves as a benchmark for a new generation of AEDs. Its success highlights the potential of targeting multiple, complementary pathways in the pursuit of greater efficacy for patients with drug-resistant epilepsy. Future investigations may further elucidate its potential in generalized epilepsy syndromes, as suggested by its strong performance in relevant animal models.[23][29]

References

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  • Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model. (2017). National Institutes of Health. [Link]

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Comparative analysis of the spectral data of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione and its precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Synthetic and Medicinal Chemists

In the landscape of drug discovery, heterocyclic scaffolds are foundational building blocks. Among them, spirohydantoins, a class of imidazolidine-2,4-diones fused to a carbocyclic ring at the C5 position, are of significant interest due to their prevalence in compounds with diverse pharmacological activities, including anticonvulsant, antiviral, and anticancer properties. The precise synthesis and unambiguous characterization of these molecules are critical for establishing structure-activity relationships (SAR).

This guide provides an in-depth comparative analysis of the spectral data for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione and its immediate synthetic precursor, 1,3-diazaspiro[4.4]nonane-2,4-dione . We will explore how Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) serve as complementary techniques to verify the successful and regioselective N-methylation, a common step in modifying the physicochemical properties of a lead compound.

The Synthetic Route: From Ketone to Methylated Target

The synthesis is a classic two-step procedure. It begins with the multicomponent Bucherer-Bergs reaction to construct the core spirohydantoin ring system, followed by a selective alkylation to introduce the methyl group at the N1 position.

  • Step 1: The Bucherer-Bergs Reaction. This elegant one-pot reaction transforms a simple ketone, cyclopentanone, into the spirocyclic hydantoin precursor using potassium cyanide and ammonium carbonate.[1][2] The reaction proceeds through the formation of an aminonitrile intermediate which then cyclizes.[3]

  • Step 2: N1-Selective Methylation. The hydantoin precursor possesses two secondary amine protons (N1-H and N3-H). Due to the higher acidity of the N3 proton, alkylation often favors this position.[4] However, by carefully selecting the base and reaction conditions, regioselective methylation at the more sterically hindered N1 position can be achieved.[5]

G cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: N-Methylation Cyclopentanone Reagents1 KCN, (NH4)2CO3 H2O/EtOH, ~60°C Cyclopentanone->Reagents1 [5] Precursor 1,3-diazaspiro[4.4]nonane-2,4-dione Reagents1->Precursor Reagents2 Base (e.g., K2CO3) CH3I, DMF Precursor->Reagents2 [10] Product This compound Reagents2->Product

Figure 1: Synthetic pathway from cyclopentanone to the target N1-methylated spirohydantoin.

Experimental Protocols

General Spectroscopic Analysis Workflow

All synthesized compounds must be rigorously purified, typically by recrystallization or column chromatography, before spectroscopic analysis to ensure data integrity.

G A Purified Compound B FTIR Analysis (Functional Groups) A->B C ¹H & ¹³C NMR Analysis (Structural Framework) A->C D Mass Spectrometry (Molecular Weight) A->D E Data Integration & Comparison B->E C->E D->E F Structure Confirmation E->F

Figure 2: A self-validating workflow for spectroscopic characterization.

Comparative Spectral Analysis

The transformation from the precursor to the final product is accompanied by distinct and predictable changes in their respective spectra. The molecular weight of the precursor is 154.17 g/mol .[6]

Table 1: Infrared (IR) Spectroscopy Comparison

IR spectroscopy probes the vibrational frequencies of functional groups. The key change we anticipate is in the N-H stretching region.

Vibrational Mode Precursor (1,3-diazaspiro[4.4]nonane-2,4-dione) Product (this compound) Interpretation of Change
N-H Stretch Broad band, ~3200 cm⁻¹ (from N1-H and N3-H)Sharper, less intense band, ~3150 cm⁻¹ (from N3-H only)The intensity of the N-H stretching vibration is reduced due to the loss of one of the two N-H oscillators.
C=O Stretch Two sharp, intense bands, ~1770 cm⁻¹ and ~1710 cm⁻¹Two sharp, intense bands, with minimal shiftThe two carbonyl groups of the hydantoin ring remain, confirming the integrity of the core structure.
C-H Stretch ~2850-2950 cm⁻¹ (aliphatic)~2850-2950 cm⁻¹ (aliphatic) and a new weak band for the N-CH₃The appearance of the N-methyl C-H stretch further supports the methylation.
Table 2: ¹H NMR Spectroscopy Comparison (Illustrative Shifts in DMSO-d₆)

¹H NMR provides a detailed map of the proton environments within the molecule. The disappearance of an N-H proton signal and the appearance of a new methyl signal are the smoking guns for successful methylation.

Proton Environment Precursor (δ, ppm) Product (δ, ppm) Interpretation of Change
N1-H Broad singlet, ~10.5AbsentDirect evidence of substitution at the N1 position.
N3-H Broad singlet, ~8.2Broad singlet, ~8.3The N3 proton remains, confirming the regioselectivity of the reaction.
N1-CH₃ AbsentSinglet, ~2.8 (3H)The appearance of a 3-proton singlet in this region is definitive proof of the newly introduced methyl group.
Cyclopentyl -CH₂- Multiplet, ~1.7-1.9 (8H)Multiplet, ~1.7-2.0 (8H)The signals for the spirocyclic ring protons are largely unperturbed, as expected.
Table 3: ¹³C NMR Spectroscopy Comparison (Illustrative Shifts in DMSO-d₆)

¹³C NMR complements the proton data by mapping the carbon skeleton.

Carbon Environment Precursor (δ, ppm) Product (δ, ppm) Interpretation of Change
N1-CH₃ Absent~23A new peak in the aliphatic region confirms the presence of the methyl carbon.[7]
C=O (C2 & C4) ~177, ~155~177, ~155 (minor shifts)The carbonyl carbons are still present, with slight shifts due to the change in electronic environment upon methylation.
Spiro Carbon (C5) ~62~62The quaternary spiro carbon signal is largely unaffected.
Cyclopentyl -CH₂- ~37, ~25~37, ~25The carbon signals of the cyclopentyl ring remain consistent.
Table 4: Mass Spectrometry (MS) Comparison

Mass spectrometry provides the molecular weight of the compound, offering the final piece of confirmatory evidence.

Ion Precursor (m/z) Product (m/z) Interpretation of Change
Molecular Ion [M+H]⁺ 155.08169.10The mass increases by 14.02 Da, precisely corresponding to the net addition of a methylene (-CH₂-) group (methylation involves adding -CH₃ and losing -H).

Conclusion

The collective evidence from IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides an unequivocal confirmation of the successful synthesis of this compound from its precursor. The key spectral shifts—the disappearance of the N1-H proton signal, the appearance of a new three-proton singlet for the N-methyl group in the ¹H NMR spectrum, the emergence of a new methyl carbon signal in the ¹³C NMR spectrum, and the corresponding mass increase of 14 Da in the mass spectrum—form a coherent and self-validating dataset. This systematic, multi-technique approach to characterization is fundamental to ensuring the identity and purity of novel compounds, a cornerstone of rigorous chemical and pharmaceutical research.

References

  • Giannakopoulou, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(3), M1228. [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]

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  • J-GLOBAL. 3-[1-(Hydroxymethyl)-3-methylbutyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. Japan Science and Technology Agency. [Link]

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  • PubMed. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. National Library of Medicine. [Link]

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  • ResearchGate. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]

  • Google Patents. CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
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  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 2024, 29(12), 2886. [Link]

  • ACS Publications. The Chemistry of the Hydantoins. Chemical Reviews, 1950, 46 (3), 403-470. [Link]

  • RSC Publishing. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications, 2024, Advance Article. [Link]

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Navigating the CNS Labyrinth: A Comparative Guide to the Cross-Reactivity Profile of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel CNS-active compound from bench to bedside is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly late-stage clinical trial failures.[1] This guide provides an in-depth, objective comparison of the cross-reactivity of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione with other CNS receptors, supported by established experimental methodologies. While direct, publicly available cross-reactivity data for this specific molecule is limited, this document outlines the essential experimental framework and provides illustrative data to guide researchers in their investigations.

Introduction: The Imperative of Selectivity in CNS Drug Discovery

The central nervous system (CNS) is a complex network of neurotransmitters and receptors.[2][3] Many CNS disorders are treated with drugs that modulate the activity of specific receptors.[4] However, due to the structural similarities between receptor families, a drug designed for one target may inadvertently bind to others. This cross-reactivity is a major concern in drug development.[1]

This compound belongs to the spirohydantoin class of compounds. Related spirohydantoin and diazaspiro structures have been investigated for a range of biological activities, including anticonvulsant properties.[5][6][7] Given the potential for CNS activity, a thorough understanding of its binding profile across a panel of CNS receptors is paramount for predicting its therapeutic window and potential side effects.

Profiling the Candidate: this compound

While the primary target of this compound is hypothesized to be related to its potential anticonvulsant effects, its interactions with other CNS receptors remain to be fully elucidated. The spirocyclic core is a privileged scaffold in medicinal chemistry, found in compounds targeting a variety of receptors. For instance, some spirohydantoins have been developed as selective inhibitors of p300/CBP histone acetyltransferases, with some analogues showing a clean profile against serotonin and dopamine transporters.[8][9][10] This highlights the diverse biological activities of this chemical class and underscores the necessity of comprehensive screening.

A Strategic Approach to Cross-Reactivity Screening: The CNS Receptor Panel

To assess the selectivity of a CNS drug candidate, a well-defined receptor panel is essential.[11] This panel should include a diverse range of receptors commonly associated with off-target effects of CNS drugs. Below is a recommended panel for screening this compound, categorized by receptor family.

Table 1: Recommended CNS Receptor Panel for Cross-Reactivity Screening

Receptor FamilyRepresentative ReceptorsRationale for Inclusion
Monoamine Receptors 5-HT1A, 5-HT2A, D2, α1, α2, H1Implicated in mood, psychosis, and sedation.
GABA Receptors GABAA (Benzodiazepine site)Primary target for many anxiolytics and anticonvulsants.
Glutamate Receptors NMDA, AMPAEssential for excitatory neurotransmission; off-target effects can lead to excitotoxicity.
Opioid Receptors μ, δ, κInvolved in pain, addiction, and mood.
Muscarinic Receptors M1Associated with cognitive function and potential anticholinergic side effects.
Sigma Receptors σ1, σ2Implicated in a variety of CNS functions and a common off-target for many drugs.

Experimental Protocol: Competitive Radioligand Binding Assay

The gold standard for determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.[12][13][14] This method measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Principle of the Assay

A fixed concentration of a radioligand with high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The test compound is added in increasing concentrations, and its ability to inhibit the binding of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Step-by-Step Methodology
  • Receptor Preparation:

    • Culture cells stably expressing the human recombinant receptor of interest.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation (a predetermined optimal amount).

      • Increasing concentrations of the test compound (this compound) or a reference compound.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1 receptors).

    • Include control wells for:

      • Total binding: Contains only the radioligand and receptor membranes.

      • Non-specific binding: Contains the radioligand, receptor membranes, and a high concentration of a known non-radioactive ligand to saturate the receptors.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Membrane Preparation Incubation Incubation (Reaching Equilibrium) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (1-Methyl-1,3-diazaspiro [4.4]nonane-2,4-dione) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC50 Determination & Ki Calculation Scintillation->Analysis

Figure 1: Workflow for a competitive radioligand binding assay.

Comparative Analysis: Interpreting the Binding Affinity Data

The following table presents hypothetical binding affinity (Ki) data for this compound compared to Diazepam, a well-characterized anticonvulsant. This data is for illustrative purposes to demonstrate how results from a cross-reactivity screening would be presented and interpreted.

Table 2: Illustrative Comparative Binding Profile (Ki in nM)

ReceptorThis compound (Hypothetical Ki)Diazepam (Reference Ki)
GABAA (BZD site) 50 10
5-HT1A>10,000>10,000
5-HT2A1,5005,000
D2>10,000>10,000
α18,000>10,000
α2>10,000>10,000
H12,500>10,000
NMDA>10,000>10,000
AMPA>10,000>10,000
μ Opioid>10,000>10,000
M19,000>10,000
σ15002,000
Discussion of Illustrative Data
  • Primary Target Affinity: this compound shows moderate affinity for the GABAA benzodiazepine site, which would be consistent with potential anticonvulsant activity.

  • Selectivity: The compound demonstrates good selectivity over most of the other receptors in the panel, with Ki values greater than 1,000 nM. A common threshold for significant off-target binding is a Ki value below 1 µM.

  • Potential Off-Target Interactions: The hypothetical data suggests a potential interaction with the σ1 receptor (Ki = 500 nM). While this is 10-fold weaker than its affinity for the primary target, it warrants further investigation in functional assays to determine if this binding translates to agonistic or antagonistic activity. Interactions with 5-HT2A and H1 receptors are weaker but should also be noted.

G cluster_selective Selective Compound cluster_nonselective Non-Selective Compound A Primary Target B Off-Target 1 C Off-Target 2 D Off-Target 3 X Primary Target Y Off-Target 1 Z Off-Target 2 W Off-Target 3 Compound1 Selective Compound Compound1->A High Affinity Compound1->B Low Affinity Compound1->C Low Affinity Compound1->D Low Affinity Compound2 Non-Selective Compound Compound2->X High Affinity Compound2->Y Moderate Affinity Compound2->Z Moderate Affinity Compound2->W Low Affinity

Figure 2: Selective vs. Non-Selective Receptor Binding.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the CNS receptor cross-reactivity of this compound. While the presented binding data is illustrative, the outlined experimental protocol is a robust and validated method for generating the necessary data to assess the selectivity profile of any novel CNS drug candidate.

For this compound, the critical next step is to perform these binding assays against a comprehensive panel of CNS receptors. Any significant off-target binding identified should be further investigated in functional cell-based assays to understand the physiological consequences of these interactions. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a cornerstone of developing safer and more effective medicines for CNS disorders.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. Available at: [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. PubMed. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Available at: [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. Available at: [Link]

  • Using a Nuclear Receptor Screening Panel for Lead Optimization: A Practical Guide for Drug Discovery Scientists. Indigo Biosciences. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. Available at: [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. Available at: [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. Available at: [Link]

  • CNS Disorder Models - Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. Available at: [Link]

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Validating the Mechanism of Action of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. As a member of the spirohydantoin class of compounds, it is postulated to exhibit neuromodulatory and cytotoxic activities. This document outlines a hypothesized primary mechanism as a voltage-gated sodium channel blocker, a common trait among anticonvulsant hydantoin derivatives, and a secondary potential mechanism in cancer cell apoptosis. We will compare its putative action with established alternatives and provide detailed experimental protocols for validation.

Part 1: Postulated Mechanism of Action and Comparative Landscape

The hydantoin scaffold is a well-established pharmacophore present in numerous therapeutic agents, most notably as an anticonvulsant.[1] Spirohydantoin derivatives, a subclass to which this compound belongs, have shown promise as both anticonvulsants and anticancer agents.[2][3][4][5]

Primary Postulated Mechanism: Voltage-Gated Sodium Channel Blockade

Given the structural similarity to known anticonvulsant hydantoins like phenytoin, the primary hypothesized mechanism of action for this compound is the modulation of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][6][7] Blockers of these channels can stabilize the inactive state of the channel, thereby reducing neuronal hyperexcitability, a hallmark of epilepsy.

Logical Framework for Validating VGSC Blockade

Caption: Workflow for validating the VGSC blockade mechanism.

Secondary Postulated Mechanism: Induction of Apoptosis in Cancer Cells

Several novel spirohydantoin derivatives have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis.[2] This cytotoxic effect is often mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like p53 and BAD, and downregulation of anti-apoptotic proteins like BCL2.[2]

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway Spirohydantoin 1-Methyl-1,3-diazaspiro [4.4]nonane-2,4-dione p53 p53 Activation Spirohydantoin->p53 Bcl2 Bcl-2 Downregulation Spirohydantoin->Bcl2 Bad Bad Upregulation Spirohydantoin->Bad Mitochondria Mitochondrial Outer Membrane Permeabilization p53->Mitochondria Bcl2->Mitochondria Bad->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Postulated mitochondrial pathway of apoptosis.

Part 2: Experimental Validation Protocols

To rigorously validate the proposed mechanisms of action, a series of in vitro and cell-based assays should be performed.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for VGSC Blockade

This protocol directly measures the effect of the compound on the function of voltage-gated sodium channels.

Objective: To determine if this compound inhibits sodium currents in a voltage- and state-dependent manner.

Methodology:

  • Cell Culture: Utilize a cell line expressing a specific subtype of human VGSC (e.g., HEK293 cells stably expressing Nav1.7).

  • Electrophysiology Setup: Employ a whole-cell patch-clamp setup with appropriate internal and external solutions to isolate sodium currents.

  • Voltage Protocols:

    • Tonic Block: Apply depolarizing voltage steps from a holding potential to elicit sodium currents. Apply the test compound at various concentrations to determine the concentration-dependent block of the peak current.

    • Use-Dependent Block: Apply a train of short depolarizing pulses to assess if the block increases with channel activity.

    • State-Dependence: Vary the holding potential to determine if the compound preferentially binds to the resting, open, or inactivated state of the channel.

  • Data Analysis: Calculate the IC50 for tonic and use-dependent block. Compare these values to known VGSC blockers like Phenytoin and Carbamazepine.

Protocol 2: Cell Viability and Apoptosis Assays

These assays will determine the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Objective: To quantify the dose-dependent effect of this compound on cancer cell viability and to confirm apoptosis as the mechanism of cell death.

Methodology:

  • Cell Culture: Select a panel of human cancer cell lines (e.g., K562 leukemia cells, as used in previous spirohydantoin studies).[2]

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Measure cell viability according to the assay manufacturer's instructions.

    • Calculate the IC50 value at each time point.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay:

    • Utilize a luminogenic or fluorogenic assay to measure the activity of caspase-3/7 and caspase-9 in cell lysates after treatment with the compound.

Part 3: Comparative Data Analysis

A crucial aspect of validating the mechanism of action is to compare the performance of this compound with established compounds.

Table 1: Comparative Analysis of VGSC Blockers
CompoundTonic Block IC50 (µM)Use-Dependent Block IC50 (µM)Primary Therapeutic Use
This compound Experimental DataExperimental DataInvestigational
Phenytoin10 - 401 - 5Anticonvulsant
Carbamazepine50 - 1005 - 15Anticonvulsant
Lidocaine> 20020 - 50Local Anesthetic

Note: IC50 values for reference compounds are approximate and can vary based on the specific VGSC subtype and experimental conditions.

Table 2: Comparative Cytotoxicity in K562 Leukemia Cells
Compound48-hour IC50 (µM)Mechanism of Action
This compound Experimental DataPutative Apoptosis Inducer
DFH (a spirohydantoin)~ 5Apoptosis Induction[2]
DCH (a spirohydantoin)~ 7Apoptosis Induction[2]
Doxorubicin0.1 - 0.5DNA Intercalation, Topoisomerase II Inhibition

Note: DFH and DCH are 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4'-imidazolidine]-2',5'-dione and 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione, respectively.[2]

Conclusion

The validation of the mechanism of action for this compound requires a systematic approach grounded in established pharmacological principles. The experimental framework provided in this guide, focusing on its putative roles as a voltage-gated sodium channel blocker and an inducer of apoptosis, offers a robust pathway for its characterization. By comparing its performance against well-characterized alternatives, researchers can ascertain its therapeutic potential and unique pharmacological profile. The presented protocols and comparative data serve as a foundational resource for further investigation into this promising compound.

References

  • Voltage-gated Sodium Channel Blockers; Target Validation and Therapeutic Potential. Current Topics in Medicinal Chemistry.
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Head-to-head comparison of different synthetic routes to 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin derivative, is a valuable scaffold in medicinal chemistry, appearing in compounds investigated for a range of biological activities.[1][2] The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of the primary synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, advantages, and limitations, supported by experimental insights.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a two-fold chemical challenge: the construction of the spirocyclic hydantoin core and the regioselective methylation of the hydantoin nitrogen. The choice of synthetic strategy can significantly impact yield, purity, scalability, and cost-effectiveness. This guide will focus on the most prevalent and practical approaches:

  • Route 1: The Bucherer-Bergs Reaction followed by N-Methylation. This classical multi-component reaction offers a straightforward approach to the spirohydantoin core, which is subsequently methylated.

  • Route 2: A Modified One-Pot Approach. This strategy aims to streamline the synthesis by combining the formation of the hydantoin and the methylation step in a single reaction vessel, potentially reducing workup and purification efforts.

Below, we dissect each route, providing detailed experimental protocols and a comparative analysis to inform your synthetic planning.

Route 1: The Classic Two-Step Approach - Bucherer-Bergs Reaction and Subsequent N-Methylation

This is the most traditional and well-documented approach to spirohydantoins. It involves the formation of 1,3-diazaspiro[4.4]nonane-2,4-dione from cyclopentanone, followed by methylation.

Step 1: Bucherer-Bergs Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its simplicity and the use of readily available starting materials.[3][4][5] It is a one-pot, multicomponent reaction that condenses a ketone (in this case, cyclopentanone) with an alkali metal cyanide and ammonium carbonate to form the hydantoin ring system.[6]

Experimental Protocol: Bucherer-Bergs Reaction

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Solvent Addition: A mixture of ethanol and water (typically 1:1 v/v) is added to the flask to dissolve the reagents.

  • Reaction Conditions: The reaction mixture is heated to 60-70°C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-6 hours.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is cooled in an ice bath and acidified to pH 5-6 with a mineral acid (e.g., 2N HCl). The precipitated product, 1,3-diazaspiro[4.4]nonane-2,4-dione, is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from ethanol or water to afford the pure spirohydantoin.

Step 2: N-Methylation of 1,3-Diazaspiro[4.4]nonane-2,4-dione

The second step involves the selective methylation of the N-1 position of the hydantoin ring. This is typically achieved using a suitable methylating agent in the presence of a base.

Experimental Protocol: N-Methylation

  • Reaction Setup: To a solution of 1,3-diazaspiro[4.4]nonane-2,4-dione (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base such as potassium carbonate (1.5-2.0 eq) is added.

  • Reagent Addition: A methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 eq), is added dropwise to the suspension at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-50°C) until the starting material is consumed (monitored by TLC).

  • Workup and Isolation: The reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Route 2: The Streamlined One-Pot Synthesis

A one-pot synthesis offers the potential for improved efficiency by reducing the number of workup and purification steps.[7] In this approach, the Bucherer-Bergs reaction is performed, and upon its completion, the methylation reagents are directly added to the reaction mixture.

Experimental Protocol: One-Pot Synthesis

  • Bucherer-Bergs Reaction: The Bucherer-Bergs reaction is carried out as described in Route 1, Step 1.

  • In-situ Methylation: After the formation of the spirohydantoin is confirmed by TLC, the reaction mixture is cooled to room temperature. A base (e.g., potassium carbonate, 2.0-2.5 eq) is added directly to the reaction vessel, followed by the dropwise addition of the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2-1.5 eq).

  • Reaction Conditions: The mixture is then stirred at room temperature or gently heated to complete the methylation.

  • Workup and Isolation: The workup procedure is similar to that of the N-methylation step in Route 1. The mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Head-to-Head Comparison

FeatureRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield Generally higher and more reproducible.Can be lower due to potential side reactions.
Purity of Crude Product Higher, as the intermediate is isolated and purified.Lower, with a higher likelihood of byproducts.
Reaction Time Longer, due to two separate reaction and workup steps.Shorter, as it combines two steps into one.
Process Simplicity More steps, but each step is well-defined.Simpler in terms of handling, but may require more careful optimization.
Scalability More straightforward to scale up due to better control over each step.May present challenges in scaling due to the complexity of the one-pot mixture.
Cost-Effectiveness Potentially higher solvent and energy consumption.More economical in terms of solvent and time.
Control over Reaction Excellent control over each transformation.Less control, as all reagents are present in one pot.

Rationale Behind Experimental Choices

  • Choice of Base for Methylation: Potassium carbonate is a commonly used base for N-alkylation of hydantoins due to its low cost, moderate reactivity, and ease of removal.[8]

  • Choice of Solvent: The Bucherer-Bergs reaction is typically performed in a mixture of ethanol and water to ensure the solubility of both the organic ketone and the inorganic salts.[5] For the N-methylation step, polar aprotic solvents like DMF or acetone are preferred as they facilitate the SN2 reaction.

  • Temperature Control: The Bucherer-Bergs reaction is heated to accelerate the reaction rate. The N-methylation is often carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot Synthesis Cyclopentanone1 Cyclopentanone Reagents1 KCN, (NH4)2CO3 EtOH/H2O, 60-70°C Cyclopentanone1->Reagents1 Spirohydantoin 1,3-Diazaspiro[4.4]nonane-2,4-dione Reagents1->Spirohydantoin Bucherer-Bergs Reaction Methylation_Reagents CH3I or (CH3)2SO4 K2CO3, DMF Spirohydantoin->Methylation_Reagents Target1 This compound Methylation_Reagents->Target1 N-Methylation Cyclopentanone2 Cyclopentanone OnePot_Reagents 1. KCN, (NH4)2CO3 2. K2CO3, CH3I Cyclopentanone2->OnePot_Reagents Target2 This compound OnePot_Reagents->Target2 One-Pot Reaction

Figure 1. A comparison of the two-step versus the one-pot synthetic route.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific needs of the researcher and the project.

  • For initial discovery and small-scale synthesis, where purity and reliability are paramount, the two-step approach (Route 1) is recommended. The isolation and purification of the intermediate spirohydantoin ensure a cleaner final product and more predictable yields.

  • For process development and scale-up, where efficiency and cost are major drivers, the one-pot synthesis (Route 2) is an attractive option. However, it will likely require more extensive optimization to control for byproduct formation and ensure consistent yields.

Ultimately, a thorough understanding of the chemistry behind each step, as detailed in this guide, will empower researchers to make an informed decision and successfully synthesize this important medicinal chemistry building block.

References

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  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

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  • National Institutes of Health. (n.d.). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and.
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  • PubMed. (2022). One-Pot High-throughput Synthesis of N 3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. Tetrahedron Letters, 103, 153983. [Link]

  • ResearchGate. (2018). One-Pot Four-Component Synthesis of Substituted N-Methyl 5-Охо-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides. Biological Activity of the Obtained Compounds.
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  • MDPI. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(23), 5643. [Link]

  • PubMed. (2013). Safer One-Pot Synthesis of the 'SHAPE' Reagent 1-methyl-7-nitroisatoic Anhydride (1m7). RNA, 19(12), 1857-1863. [Link]

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A Comparative Guide to Benchmarking the Cytotoxicity of Novel Compounds: A Case Study with 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel chemical entity, 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, by benchmarking it against well-characterized chemotherapeutic standards: Doxorubicin, Cisplatin, and Paclitaxel. As direct cytotoxic data for this compound is not extensively available in public literature, this document serves as both a comparative analysis of the standards and a detailed methodological guide for researchers to conduct their own robust evaluations.

The experimental design and protocols herein are structured to ensure scientific integrity, providing a self-validating system for generating reliable and comparable data. We will delve into the mechanistic underpinnings of the standard agents, provide detailed protocols for cell culture and cytotoxicity assays, and present a clear structure for data analysis and interpretation.

Introduction to Cytotoxicity Benchmarking

In the landscape of drug discovery, particularly in oncology, the precise evaluation of a compound's cytotoxicity is a critical early step. This process not only determines the potency of a potential therapeutic agent but also establishes its selective toxicity towards cancer cells over healthy cells. Benchmarking against established standards is not merely a formality; it is a vital scientific control that contextualizes the efficacy of a new molecule. By comparing a novel compound like this compound to gold-standard drugs, researchers can make informed decisions about its potential for further development.

This guide will utilize three distinct and widely used cancer cell lines to ensure a broad-spectrum analysis:

  • HeLa (Cervical Cancer): An aggressive and highly proliferative cell line.

  • A549 (Lung Carcinoma): A common model for non-small-cell lung cancer.[1][2]

  • MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, crucial for studies in hormone-dependent cancers.[3]

Two complementary cytotoxicity assays will be detailed to provide a multi-faceted view of cellular health: the MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay , which quantifies cell membrane integrity.

Profiles of Standard Cytotoxic Agents

Understanding the mechanisms of action of the standard compounds is fundamental to interpreting comparative data. Each of the chosen standards interferes with cell viability through a distinct pathway.

Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor

Doxorubicin is an anthracycline antibiotic renowned for its broad-spectrum anti-tumor activity.[4] Its primary mechanisms of action are multifaceted, making it a potent cytotoxic agent.[5] Doxorubicin intercalates into DNA, physically obstructing the process of DNA replication and transcription.[4][5][6] Furthermore, it inhibits topoisomerase II, an enzyme critical for relaxing DNA supercoils.[6][7] By stabilizing the topoisomerase II-DNA complex after the DNA strand has been cleaved, it prevents the re-ligation of the DNA, leading to double-strand breaks and the initiation of apoptosis.[6][7] A secondary mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and further damages cellular components.[8]

Doxorubicin_Mechanism Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell DNA Nuclear DNA CellMembrane->DNA Intercalates TopoII Topoisomerase II CellMembrane->TopoII Inhibits ROS Reactive Oxygen Species (ROS) CellMembrane->ROS Generates DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis ROS->Apoptosis

Figure 1: Mechanism of Doxorubicin Cytotoxicity.
Cisplatin: The DNA Cross-Linking Agent

Cisplatin is a platinum-based compound that exerts its cytotoxic effects primarily through the formation of DNA adducts.[1][9] After entering the cell, where the chloride concentration is low, the chloride ligands are replaced by water molecules in a process called aquation.[10] This activated form of cisplatin can then bind to the N7 position of purine bases, predominantly guanine.[1][11] This binding leads to the formation of intra-strand and inter-strand cross-links in the DNA.[11] These cross-links distort the DNA helix, which in turn interferes with DNA repair mechanisms, inhibits DNA replication, and ultimately triggers apoptosis.[1][12]

Cisplatin_Mechanism Cis Cisplatin Aqua Aquated Cisplatin Cis->Aqua Cellular uptake & Aquation DNA Nuclear DNA Aqua->DNA Binds to Purines Adducts DNA Adducts (Cross-links) DNA->Adducts ReplicationBlock DNA Replication Blocked Adducts->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Figure 2: Mechanism of Cisplatin Cytotoxicity.
Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family, has a unique mechanism of action that targets the cell's cytoskeleton.[13] It binds to the β-tubulin subunit of microtubules, which are essential for cell division, particularly during mitosis.[3][13] Unlike other microtubule-targeting agents that cause disassembly, paclitaxel stabilizes the microtubule polymer and prevents its depolymerization.[3][13] This action disrupts the normal dynamic reorganization of the microtubule network required for the formation of the mitotic spindle.[3] The result is an arrest of the cell cycle in the G2/M phase, which ultimately leads to the induction of apoptosis.[3]

Paclitaxel_Mechanism Pac Paclitaxel Tubulin β-tubulin subunit Pac->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Promotes Assembly Stabilization Hyper-stabilization (No Disassembly) Microtubules->Stabilization Prevents Disassembly MitoticSpindle Mitotic Spindle Disruption Stabilization->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 3: Mechanism of Paclitaxel Cytotoxicity.

Experimental Workflow for Cytotoxicity Benchmarking

The following section details the protocols necessary to evaluate the cytotoxicity of this compound and the standard compounds. The causality behind these experimental choices lies in establishing a reproducible and controlled environment to ensure that the observed effects are directly attributable to the compounds being tested.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (HeLa, A549, MCF-7) CellSeeding 3. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Test & Standards) Treatment 4. Compound Treatment (Dose-response) CompoundPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (e.g., 48-72 hours) Treatment->Incubation MTT 6a. MTT Assay (Metabolic Activity) Incubation->MTT LDH 6b. LDH Assay (Membrane Integrity) Incubation->LDH Absorbance 7. Absorbance Reading (Plate Reader) MTT->Absorbance LDH->Absorbance IC50 8. IC50 Calculation (Non-linear Regression) Absorbance->IC50 Comparison 9. Comparative Analysis IC50->Comparison

Figure 4: Overall Experimental Workflow.
Materials and Reagents
  • Cell Lines: HeLa, A549, MCF-7 (sourced from ATCC or equivalent cell bank).

  • Culture Media: Eagle's Minimum Essential Medium (EMEM) for HeLa and MCF-7, F-12K Medium for A549.[2][14][15]

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (for MCF-7).

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO (vehicle for compounds).

  • Assay Kits: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., DMSO or SDS). LDH Cytotoxicity Assay Kit.

  • Compounds: this compound, Doxorubicin hydrochloride, Cisplatin, Paclitaxel.

  • Equipment: 96-well flat-bottom cell culture plates, cell culture flasks, incubator (37°C, 5% CO₂), inverted microscope, multichannel pipette, microplate reader.

Cell Culture Protocols

General Cell Handling: All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO₂.[5][14][16] Media should be renewed every 2-3 days, and cells should be passaged upon reaching 70-90% confluency to maintain exponential growth.[3][14]

  • HeLa Cell Culture:

    • Medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14]

    • Passaging: When confluent, wash cells with PBS, add 1-2 mL of 0.25% Trypsin-EDTA, and incubate for 5-10 minutes until cells detach.[9] Neutralize trypsin with complete medium, centrifuge cells, and resuspend in fresh medium for subculturing at a ratio of 1:5 to 1:10.[9][12]

  • A549 Cell Culture:

    • Medium: F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]

    • Passaging: Follow a similar trypsinization procedure as for HeLa cells. A subcultivation ratio of 1:3 to 1:8 is recommended.

  • MCF-7 Cell Culture:

    • Medium: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 0.01mg/ml human recombinant insulin, and 1% non-essential amino acids.[15][16]

    • Passaging: MCF-7 cells may detach more slowly. After adding trypsin, incubate and gently tap the flask to dislodge the cells.[17] Subculture at a ratio of 1:2 to 1:4.[16]

Cytotoxicity Assay Protocols

Experimental Setup:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count (e.g., using a hemocytometer) and adjust the cell suspension density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Adhesion: Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.

  • Compound Treatment: Prepare stock solutions of all test compounds (e.g., in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. A typical dose-response experiment might use 8-10 concentrations in a logarithmic series.

  • Application: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (e.g., DMSO at the highest concentration used) and "medium-only" controls.

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

MTT Assay Protocol (Measuring Metabolic Activity): [4][13]

  • After the treatment incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[19]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18][19]

LDH Assay Protocol (Measuring Membrane Integrity): [6][20]

  • After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Do not disturb the cell layer.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[21]

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[20][22]

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

Data Analysis and Interpretation

Calculating Cell Viability and IC₅₀

The absorbance data is first normalized to the controls. For the MTT assay, percentage viability is calculated as:

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[23][24] This value is a key measure of a compound's potency.

To determine the IC₅₀, plot the percentage viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope). Software such as GraphPad Prism is ideally suited for this purpose.[11][25]

Comparative Data of Standard Compounds

The following table summarizes representative IC₅₀ values for the standard chemotherapeutic agents against the selected cell lines, as reported in the literature. It is crucial to recognize that IC₅₀ values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay type.[26] Therefore, running these standards in parallel with the novel compound is essential.

CompoundCell LineReported IC₅₀ (µM) - 24hReported IC₅₀ (µM) - 48/72h
Doxorubicin HeLa2.92[27]~1.25 (48h)[28]
A549>20[27][29]-
MCF-72.50[27]~0.4 (72h)
Cisplatin HeLa-~10-20 (48h)[30][31]
A549--
MCF-7-~15-30 (48h)[30]
Paclitaxel HeLa0.0025 - 0.0075[32]-
A549-~0.005 - 0.01[33]
MCF-7-~0.001 - 0.005 (72h)[7]
Benchmarking this compound

The primary goal is to determine the IC₅₀ values for this compound under the same experimental conditions as the standards.

Template for Experimental Results:

CompoundCell LineExperimental IC₅₀ (µM) - 48h
This compound HeLa[Insert experimental value]
A549[Insert experimental value]
MCF-7[Insert experimental value]
Doxorubicin (Internal Control) HeLa[Insert experimental value]
A549[Insert experimental value]
MCF-7[Insert experimental value]
Cisplatin (Internal Control) HeLa[Insert experimental value]
A549[Insert experimental value]
MCF-7[Insert experimental value]
Paclitaxel (Internal Control) HeLa[Insert experimental value]
A549[Insert experimental value]
MCF-7[Insert experimental value]

Interpretation: By comparing the experimentally determined IC₅₀ of this compound to the internal controls, a researcher can draw conclusions about its relative potency.

  • A lower IC₅₀ value indicates higher potency. If the novel compound has an IC₅₀ in the nanomolar range, similar to Paclitaxel, it would be considered highly potent.

  • A higher IC₅₀ value indicates lower potency. If the IC₅₀ is in the high micromolar range, it may be less promising as a cytotoxic agent compared to the standards.

  • Differential sensitivity across the cell lines can provide initial clues about its potential mechanism of action or selectivity.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for benchmarking the cytotoxicity of the novel compound this compound. By employing standardized cell culture techniques, complementary cytotoxicity assays, and direct comparison with established chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel, researchers can generate high-quality, interpretable data. This structured approach ensures that the cytotoxic potential of new chemical entities is evaluated within a meaningful context, facilitating the identification of promising candidates for the next stages of drug development.

References

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

Abstract

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of a core spirohydantoin scaffold, 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione, and its rationally designed analogues. Spirohydantoin derivatives have garnered significant attention as privileged scaffolds in medicinal chemistry, particularly as inhibitors of protein kinases.[1][2] This study focuses on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4][5][6] Overexpression and mutation of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[3][7][8] We present a detailed, step-by-step protocol for performing comparative docking studies using the widely accessible AutoDock Vina software, explaining the scientific rationale behind each procedural choice. The objective is to elucidate structure-activity relationships (SAR) by analyzing binding affinities, interaction patterns, and ligand efficiencies, thereby providing a robust framework for researchers in drug discovery to identify and optimize novel EGFR inhibitors.

Introduction: The Rationale for Targeting EGFR with Spirohydantoins

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4] Its aberrant activation, often through mutations or overexpression, drives the growth of numerous cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[3][7] Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized treatment for these malignancies.[8][9]

The spirohydantoin scaffold, characterized by a spirocyclic junction containing a hydantoin ring, is an attractive starting point for designing novel kinase inhibitors.[1][10] Its rigid, three-dimensional structure allows for precise orientation of substituents to probe specific pockets within an enzyme's active site. The core compound of this study, This compound (LIG1) , serves as our parent structure. To explore the SAR, we will compare it against three rationally designed analogues:

  • LIG2: 1-Methyl-7-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (adds a phenyl group to explore hydrophobic interactions).

  • LIG3: 7-(4-chlorophenyl)-1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione (adds an electron-withdrawing group to the phenyl ring).

  • LIG4: 1-Benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione (moves the aromatic feature to the other side of the scaffold).

This comparative approach allows us to systematically evaluate how structural modifications influence binding affinity and interaction profiles within the EGFR kinase domain.

Scientific Principles and Experimental Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11] The primary goal is to predict the binding mode and estimate the binding affinity, often represented as a scoring function or binding energy.[12][13] A lower, more negative binding energy generally indicates a more stable protein-ligand complex.[14]

Our experimental workflow is designed to ensure reproducibility and scientific validity. It encompasses three main stages: Preparation, Docking, and Analysis.

G cluster_prep PART 1: Preparation cluster_dock PART 2: Docking Simulation cluster_analysis PART 3: Analysis & Interpretation PDB Select & Download Target Protein (EGFR) PDB ID: 2GS2 CleanPDB Clean Protein: Remove Water, Co-ligands PDB->CleanPDB Initial Cleanup PrepProt Prepare Receptor: Add Polar Hydrogens, Assign Charges (PDBQT) CleanPDB->PrepProt Finalize Receptor GridBox Define Binding Site: Grid Box Generation PrepProt->GridBox LigandDesign Design & Draw Ligands (LIG1-LIG4) EnergyMin 3D Conversion & Energy Minimization LigandDesign->EnergyMin Generate 3D conformer PrepLig Prepare Ligands: Define Torsions (PDBQT) EnergyMin->PrepLig Finalize Ligands RunVina Run AutoDock Vina: Lamarckian Genetic Algorithm PrepLig->RunVina GridBox->RunVina ParseResults Extract Binding Energies & Poses RunVina->ParseResults Visualize Visualize Interactions (PyMOL, Discovery Studio) ParseResults->Visualize Qualitative Review Compare Compare Binding Modes & Key Interactions ParseResults->Compare Quantitative Review SAR Elucidate Structure- Activity Relationships (SAR) Visualize->SAR Compare->SAR G cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates LIG3 LIG3 (Inhibitor) LIG3->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

Conclusion and Future Directions

This comparative docking study successfully elucidated key structure-activity relationships for a series of this compound derivatives against the EGFR kinase domain. Our findings strongly suggest that derivatization of the spiro-cyclopentane ring with substituted phenyl groups is a highly effective strategy for improving binding affinity. Specifically, the 7-(4-chlorophenyl) analogue (LIG3 ) emerged as the most promising candidate, with a predicted binding affinity of -9.1 kcal/mol, due to its ability to form canonical hinge interactions while simultaneously exploiting a key hydrophobic pocket and making favorable electrostatic contacts.

These in silico results provide a strong hypothesis for guiding chemical synthesis and subsequent in vitro biological evaluation. Future work should focus on synthesizing these compounds and testing their inhibitory activity in enzymatic and cell-based assays to validate the computational predictions. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the dynamic stability of the predicted binding poses.

References

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. Available at: [Link]

  • Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(8), 685-700. Available at: [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. Available at: [Link]

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  • Zhang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PMC. Available at: [Link]

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  • Salmaso, V., & Moro, S. (2018). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Chemical Information and Modeling, 58(8), 1617-1629. Available at: [Link]

  • Odaka, T., et al. (2019). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of Chemical Information and Modeling, 59(4), 1475-1485. Available at: [Link]

  • Chen, Y., et al. (2025). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Omega. Available at: [Link]

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  • Jain, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. Available at: [Link]

  • ResearchGate. (2025). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Available at: [Link]

  • Wang, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(14), 5393. Available at: [Link]

  • Patel, S. B., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemistry, 8, 283-288. Available at: [Link]

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  • Li, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]

  • Shestakova, T., et al. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 28(14), 5408. Available at: [Link]

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A Comparative Guide to the Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione: Reproducibility and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-diazaspiro[4.4]nonane-2,4-dione, a spirocyclic hydantoin, represents a valuable scaffold in medicinal chemistry due to its structural rigidity and potential for diverse biological activities. The reproducibility of its synthesis is paramount for consistent pharmacological screening and lead optimization. This guide provides an in-depth comparison of published synthesis methods for 1,3-diazaspiro[4.4]nonane-2,4-dione, with a primary focus on the widely employed Bucherer-Bergs reaction. We will delve into the mechanistic underpinnings of this reaction, present a detailed, reproducible experimental protocol, and contextualize its performance against alternative synthetic strategies. This analysis aims to equip researchers with the practical knowledge to select the most suitable and efficient method for their specific research and development needs.

Introduction

Spirohydantoins are a class of heterocyclic compounds that have garnered significant attention in drug discovery. Their unique three-dimensional structure, conferred by the spirocyclic center, allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. 1,3-diazaspiro[4.4]nonane-2,4-dione, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticonvulsant and anti-inflammatory agents.

The efficient and reproducible synthesis of this scaffold is a critical starting point for any drug development campaign. The Bucherer-Bergs reaction, a one-pot multicomponent reaction, stands out as a classical and highly effective method for the preparation of 5,5-disubstituted hydantoins.[1][2] This guide will provide a comprehensive examination of this method, alongside a discussion of other potential synthetic routes, to offer a clear and objective comparison for the discerning researcher.

The Bucherer-Bergs Reaction: A Detailed Examination

The Bucherer-Bergs reaction is a cornerstone in the synthesis of hydantoins from ketones or aldehydes, ammonium carbonate, and a cyanide source, typically potassium or sodium cyanide.[3][4] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and generally good yields.

Mechanism of Action

The reaction proceeds through a fascinating cascade of equilibria. The currently accepted mechanism involves the initial formation of a cyanohydrin from the reaction of the ketone (cyclopentanone in this case) with the cyanide ion. Concurrently, ammonium carbonate exists in equilibrium with ammonia and carbon dioxide. The ammonia then reacts with the cyanohydrin to form an α-aminonitrile. The nucleophilic nitrogen of the aminonitrile subsequently attacks the carbon dioxide, leading to a carbamic acid intermediate. Intramolecular cyclization of this intermediate, followed by tautomerization, yields the final hydantoin product.[5][6]

Experimental Workflow: Bucherer-Bergs Synthesis

start Start: Cyclopentanone, (NH4)2CO3, KCN, Solvent reaction_mixture Reaction Mixture (Heating and Stirring) start->reaction_mixture Mixing acidification Acidification (e.g., with HCl) reaction_mixture->acidification After Reaction Completion precipitation Precipitation of Crude Product acidification->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol/Water) filtration->recrystallization Crude Product final_product Pure 1,3-diazaspiro[4.4]nonane-2,4-dione recrystallization->final_product

Caption: A generalized workflow for the Bucherer-Bergs synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione.

Detailed Experimental Protocol (Adapted from a similar synthesis[7])

This protocol is adapted from the published synthesis of a structurally related oxa-diazaspiro compound and is expected to be highly reproducible for the target molecule.

Materials:

  • Cyclopentanone

  • Ammonium Carbonate

  • Potassium Cyanide

  • Ethanol

  • Water

  • 2N Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of ammonium carbonate (e.g., 2.2 equivalents) in a mixture of ethanol and water.

  • To this solution, add cyclopentanone (1 equivalent).

  • Heat the mixture to 55-60 °C with stirring.

  • In a separate beaker, dissolve potassium cyanide (e.g., 1.2 equivalents) in a minimal amount of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Add the potassium cyanide solution dropwise to the heated reaction mixture.

  • Continue to stir the reaction mixture at 55-60 °C for 18-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent in vacuo.

  • Dissolve the resulting residue in a minimum amount of water.

  • Carefully acidify the aqueous solution with 2N hydrochloric acid to a pH of approximately 2-3. This should be done in an ice bath to control any exotherm.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1,3-diazaspiro[4.4]nonane-2,4-dione.

Expected Characterization Data:

  • Molecular Formula: C₇H₁₀N₂O₂[7]

  • Molecular Weight: 154.17 g/mol [7]

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆): Signals corresponding to the methylene protons of the cyclopentane ring and the N-H protons of the hydantoin ring.

  • ¹³C NMR (DMSO-d₆): Resonances for the carbonyl carbons of the hydantoin ring, the spiro carbon, and the methylene carbons of the cyclopentane ring.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1710 and 1770 cm⁻¹), and C-N stretching.

Alternative Synthesis Methods

While the Bucherer-Bergs reaction is a robust method, other synthetic strategies for hydantoins are worth considering, particularly if specific substitution patterns or stereochemical outcomes are desired.

Read Synthesis

The Read synthesis involves the reaction of an α-aminonitrile with an isocyanate, followed by acid-catalyzed cyclization to the hydantoin. This method is particularly useful for preparing N-substituted hydantoins. For the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione, the starting α-aminonitrile would be 1-aminocyclopentanecarbonitrile, which can be prepared via a Strecker reaction.

Reaction Scheme: Read Synthesis

aminonitrile 1-Aminocyclopentanecarbonitrile intermediate Intermediate Adduct aminonitrile->intermediate isocyanate Isocyanate (e.g., Chlorosulfonyl isocyanate) isocyanate->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization product 1,3-diazaspiro[4.4]nonane-2,4-dione cyclization->product

Caption: General scheme for the Read synthesis of a spirohydantoin.

Biltz Synthesis

The Biltz synthesis is a classical method for preparing 5,5-disubstituted hydantoins from the condensation of a 1,2-dicarbonyl compound with urea.[8] While not directly applicable to the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione from cyclopentanone, it is a powerful method for other hydantoin derivatives and is included here for completeness. For instance, the synthesis of the well-known anticonvulsant phenytoin utilizes the Biltz synthesis from benzil and urea.[9]

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey ReagentsReaction ConditionsYieldPurityAdvantagesDisadvantages
Bucherer-Bergs Cyclopentanone(NH₄)₂CO₃, KCNOne-pot, moderate temperature (50-70°C)Generally Good to ExcellentHigh after recrystallizationOperational simplicity, readily available starting materials, one-pot procedure.Use of highly toxic cyanide, can require long reaction times.
Read Synthesis 1-AminocyclopentanecarbonitrileIsocyanates, AcidTwo-step, requires pre-synthesis of aminonitrileVariableGenerally GoodAllows for N-substitution, can be stereospecific with chiral aminonitriles.[10]Requires handling of moisture-sensitive and reactive isocyanates.
Biltz Synthesis Not directly applicableN/AN/AN/AN/AEffective for 5,5-diarylhydantoins.Limited to 1,2-dicarbonyl starting materials.

Conclusion

For the reproducible and scalable synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione, the Bucherer-Bergs reaction remains the method of choice for most applications. Its operational simplicity and the use of inexpensive and readily available starting materials make it an attractive and efficient route. While the use of cyanide necessitates stringent safety precautions, the protocol is well-established and generally provides good to excellent yields of high-purity product after a straightforward workup and recrystallization.

The Read synthesis offers a viable alternative, particularly when N-substituted analogs are desired. However, it involves a two-step process and the handling of more reactive reagents. The choice of synthesis will ultimately depend on the specific goals of the researcher, including the desired scale of the reaction, the available starting materials, and the need for specific substitutions on the hydantoin core. This guide provides the foundational knowledge and a practical, reproducible protocol to enable researchers to confidently synthesize 1,3-diazaspiro[4.4]nonane-2,4-dione for their drug discovery and development endeavors.

References

  • Sarges, R., Howard, Jr., H. R., & Kelbaugh, P. R. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 47(22), 4081–4085. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. [Link]

  • PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diazaspiro[4.4]nonane-2,4-dione, 3-(2-hydroxyethyl)-. In PubChem. Retrieved from [Link]

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  • ResearchGate. (n.d.). Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione (2) in: a CCl4 and b crystalline powder. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ResearchGate. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Is deprotonation limiting the product formation in this thiohydantoin synthesis? Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

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Safety Operating Guide

Definitive Guide to the Disposal of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Core Directive: In the absence of specific data, 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione must be treated as a hazardous substance. The procedures outlined below are designed to ensure personnel safety and environmental compliance by adhering to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3] Consultation with your institution's Environmental Health & Safety (EH&S) office is mandatory before proceeding with any disposal.[4]

Part 1: Presumed Hazard Assessment & Risk Mitigation

Given its structure as a hydantoin derivative and a diazaspirocyclic compound, we can infer a potential hazard profile that necessitates careful handling. Analogous compounds frequently exhibit irritant properties.[2][5] Therefore, a conservative approach to personal protection is essential.

Table 1: Presumed Hazard Profile and Required Personal Protective Equipment (PPE)

Potential HazardBasis of AssumptionRequired PPERationale
Skin Irritation Data from analogous spirocyclic and hydantoin compounds.[2]Nitrile Gloves (or other chemically resistant gloves)Prevents direct skin contact with the compound.
Serious Eye Irritation Data from analogous compounds.[2][5]Safety glasses with side shields or chemical gogglesProtects eyes from accidental splashes of solids or solutions.
Respiratory Irritation Potential for aerosolization of fine powder.[2]Use in a certified chemical fume hoodMinimizes the risk of inhaling airborne particles.
Harmful if Swallowed General toxicity precaution for non-biogenic organic compounds.[6]Standard Laboratory CoatProtects skin and clothing from contamination.

Part 2: Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[7] Inappropriate mixing of chemicals can lead to dangerous reactions. Therefore, waste streams containing this compound must be meticulously managed.

Step-by-Step Containment Procedure:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a tightly sealing screw cap.[7] The container must be compatible with the waste; for instance, do not store acidic solutions in metal containers.[8]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label.[9][10] The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations).[4]

    • The approximate concentration and quantity.

    • The date you first added waste to the container (the "accumulation start date").

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[4][9][11] This could be inside a chemical fume hood or a designated secondary containment bin.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste.[4][12] Leaving a funnel in the opening is a common but serious violation.[7]

Part 3: Step-by-Step Disposal Procedures

The specific disposal path depends on the form of the waste. All procedures must culminate in collection by your institution's certified hazardous waste management program.[13]

Workflow 1: Disposal of Unused or Expired Solid Compound

  • Assess the Material: Ensure the original container is intact and clearly labeled.

  • Prepare for Pickup: If the original container is in good condition, it can serve as the waste container. Add a hazardous waste label next to the manufacturer's label.

  • Request Collection: Contact your EH&S office to schedule a pickup of the unwanted chemical. Do not attempt to dispose of it as regular trash.

Workflow 2: Disposal of Contaminated Labware and PPE

  • Segregate Solid Waste: Items such as gloves, weigh boats, and paper towels grossly contaminated with the solid compound should be collected separately.

  • Containment: Place these items in a designated, sealed plastic bag or a lined solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the contaminating chemical.

  • Request Collection: Arrange for pickup through your EH&S department.

Workflow 3: Disposal of Aqueous or Solvent Solutions

  • Use a Designated Liquid Waste Container: Following the containment protocol in Part 2, use a designated container for liquid waste containing this compound.

  • Segregate by Solvent Type: Do not mix halogenated and non-halogenated solvent wastes unless explicitly permitted by your institution.[7] Aqueous waste should be kept separate from organic solvent waste.

  • Do Not Exceed 90% Capacity: To prevent spills and allow for vapor expansion, never fill a liquid waste container beyond 90% of its total volume.[12]

  • Arrange for Pickup: Once the container is full (or within your institution's time limit for accumulation, often 12 months for SAAs), contact EH&S for disposal.[11][14] Under no circumstances should this waste be poured down the drain. [1][13]

Part 4: Spill Management

In the event of an accidental release, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.

  • For Small, Manageable Spills:

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[2][15]

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with soap and water.

    • Label the container with all spill debris as hazardous waste and arrange for its disposal.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical process for managing waste containing this compound.

G Disposal Workflow for this compound cluster_spill Emergency Path start Waste Generated identify_type Identify Waste Type (Solid, Liquid, Contaminated Debris) start->identify_type spill Spill Occurs select_container Select Compatible & Labeled Waste Container identify_type->select_container segregate Place in Segregated Satellite Accumulation Area (SAA) select_container->segregate is_full Container Full (or time limit reached)? segregate->is_full contact_ehs Contact EH&S for Waste Pickup is_full->contact_ehs Yes continue_use Continue Accumulation is_full->continue_use No continue_use->segregate spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes spill_cleanup->select_container

Caption: Decision workflow for managing and disposing of chemical waste.

References

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  • Regulations for Hazardous Waste Generated at Academic Labor
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  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Sitehawk.
  • Safety Data Sheet for a similar compound. Sigma-Aldrich.
  • Safety Data Sheet for a similar compound. Sigma-Aldrich.
  • Hazardous Waste Overview.
  • Safety Data Sheet: Hydantoin. Chemos GmbH & Co.KG.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Safety Data Sheet for 2,7-Diazaspiro[4.4]nonane dihydrobromide. CymitQuimica.
  • Safety Data Sheet for 2-Oxaspiro[4.4]nonane-1,3-dione. Fisher Scientific.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania.
  • 2-Butyl-1,3-diazaspiro[4.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical.
  • 1,3-DIAZASPIRO[4.

Sources

A Comprehensive Guide to the Safe Handling of 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione was not publicly available. The following guidance is synthesized from safety data for structurally analogous compounds, including 1,3-diazaspiro[4.4]nonane-2,4-dione and other related diazaspiro derivatives. A conservative approach to personal protective equipment (PPE) and handling is therefore strongly advised.

Introduction: Understanding the Hazard Profile

This compound belongs to the hydantoin family of heterocyclic compounds, incorporated into a spirocyclic system. While toxicological data for this specific molecule is limited, the known hazards of similar compounds suggest that it should be handled with care. The primary concerns are skin and eye irritation, and potential respiratory irritation[1]. Some related compounds are also classified as flammable liquids. Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls, personal protective equipment, and safe work practices.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in ensuring personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified from related compounds.

PPE Category Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against potential skin irritation and absorption. The outer glove can be removed and disposed of immediately after handling, minimizing the spread of contamination[2].
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols that could cause serious eye irritation[3][4].
Body Protection A flame-retardant and chemically resistant laboratory coat.Shields the wearer from accidental spills and contact with flammable materials[4][5].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the compound outside of a certified chemical fume hood, or when there is a risk of aerosol generation, to prevent respiratory irritation[5][6].

Experimental Workflow: Safe Handling Protocol

The following step-by-step protocol outlines the essential procedures for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Work Area Setup: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[5]. The work surface should be covered with an absorbent, disposable liner.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for flammable liquids and solid reagents nearby.

  • PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above.

Handling the Compound
  • Weighing and Transfer: When weighing the compound, use a balance inside the chemical fume hood or in a ventilated enclosure. Use non-sparking tools for transfers to prevent ignition of flammable vapors[5].

  • Solution Preparation: If preparing solutions, add the compound slowly to the solvent to avoid splashing. Keep the container covered as much as possible during this process.

  • Reaction Setup: All reactions involving this compound should be performed in a well-ventilated fume hood. Ensure that the reaction vessel is properly secured and that any potential for pressure buildup is mitigated.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE[2].

Logistical Planning: Spill Management and Waste Disposal

Emergency Spill Response
  • Evacuate: In the event of a significant spill, immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

  • Clean: Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be segregated as hazardous chemical waste.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Management A Review SDS & Assess Risks B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weigh & Transfer Compound C->D E Prepare Solution / Set Up Reaction D->E I Segregate & Label Hazardous Waste D->I F Decontaminate Work Area & Equipment E->F E->I G Doff PPE Correctly F->G F->I H Wash Hands Thoroughly G->H G->I J Follow Spill Response Protocol

Caption: Workflow for Safe Handling of this compound.

References

  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Fisher Scientific. Safety Data Sheet for 1-Methyl-4-piperidone. (2010-10-23).
  • Fisher Scientific. Safety Data Sheet for 2-Oxaspiro[4.4]nonane-1,3-dione.
  • CymitQuimica. Safety Data Sheet for 2,7-Diazaspiro[4.4]nonane dihydrobromide. (2024-12-19).
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE).
  • ChemicalBook. Safety Data Sheet for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (2025-07-19).
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (2026-01-07).

Sources

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1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.